4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
4-bromo-2-methylpyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3/c1-9-5(2-7)4(6)3-8-9/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHTXTFSAKYMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327099-80-9 | |
| Record name | 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Utility of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Importance of Substituted Pyrazoles
In the landscape of modern medicinal chemistry, the pyrazole scaffold has established itself as a cornerstone for the development of novel therapeutics. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Among the vast array of pyrazole-based building blocks, 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile (CAS No. 327099-80-9) has emerged as a particularly valuable intermediate. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and strategic applications, underscoring its significance in the synthesis of complex molecular architectures for targeted therapies. The presence of both a reactive bromine atom and a cyano group on the pyrazole ring makes this compound a versatile platform for a variety of chemical transformations, enabling the exploration of diverse chemical space in the quest for new drug candidates.[1]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| CAS Number | 327099-80-9 |
| Molecular Formula | C₅H₄BrN₃ |
| Molecular Weight | 186.01 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Safety and Handling:
This compound is associated with several hazard warnings and should be handled with appropriate personal protective equipment (PPE), including gloves, and eye protection, in a well-ventilated area or fume hood.[2]
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Proposed Synthesis Pathway
A potential synthetic pathway could commence with the appropriate precursors, followed by bromination and cyanation steps. The regioselectivity of these reactions would be a critical factor to control.
Diagram 1: Proposed Synthesis of this compound
Caption: A plausible synthetic pathway to the target molecule.
Core Reactivity and Applications in Medicinal Chemistry
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom at the C4 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the cyano group can be subjected to various transformations. This dual functionality allows for the sequential and controlled introduction of diverse substituents, a crucial aspect of library synthesis and lead optimization in drug discovery.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl groups at the C4 position. These moieties are frequently found in bioactive molecules and can significantly influence a compound's pharmacological profile through interactions with target proteins.[3]
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically 4:1 or 5:1).
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, providing a versatile method for the formation of C-N bonds. This reaction is particularly valuable in medicinal chemistry, as the introduction of amine functionalities can significantly impact a molecule's solubility, basicity, and ability to form hydrogen bonds with biological targets. The reaction of this compound with a variety of primary and secondary amines, catalyzed by a palladium complex, allows for the synthesis of a diverse array of 4-amino-1-methyl-1H-pyrazole-5-carbonitrile derivatives.
Diagram 3: Buchwald-Hartwig Amination Workflow
Caption: Overview of the Buchwald-Hartwig amination process.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 eq.), the amine coupling partner (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction and perform an aqueous work-up. Extract the product into an appropriate organic solvent. Dry the combined organic phases, concentrate, and purify the residue by flash column chromatography.
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The pyrazole core is a prevalent motif in a multitude of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. While direct evidence of this compound in a marketed drug is not publicly available, its structural motifs are present in patented compounds, particularly those targeting receptor tyrosine kinases (RTKs). For instance, a European patent for condensed pyrimidine compounds as RET inhibitors describes the use of a structurally similar building block, 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile.[4] The strategic placement of substituents on the pyrazole ring is crucial for achieving high potency and selectivity for the target kinase. The versatility of this compound makes it an ideal starting point for the synthesis of libraries of potential kinase inhibitors for screening and lead optimization.
Conclusion
This compound is a high-value building block for drug discovery and development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a reliable and flexible platform for the synthesis of complex, biologically active molecules. As the demand for novel, targeted therapeutics continues to grow, the strategic application of such versatile intermediates will undoubtedly play an increasingly important role in the future of pharmaceutical research.
References
physicochemical properties of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
Abstract: This technical guide provides a comprehensive overview of the , a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental protocols, and critical safety information. The guide synthesizes data from established chemical databases and scientific literature to present a holistic profile of the compound, ensuring technical accuracy and practical utility.
Chemical Identity and Structural Elucidation
This compound is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The strategic placement of the bromo, methyl, and cyano groups on the pyrazole scaffold imparts specific reactivity and physical properties, making it a valuable intermediate in organic synthesis.
IUPAC Name: this compound[1] CAS Number: 327099-80-9[1] Molecular Formula: C₅H₄BrN₃[1]
The structural arrangement of these functional groups is paramount to understanding the molecule's behavior. The electron-withdrawing nature of the nitrile (cyano) group and the bromine atom influences the electron density of the pyrazole ring, affecting its aromaticity and reactivity in nucleophilic and electrophilic substitution reactions. The N-methyl group prevents tautomerism, locking the substitution pattern.
Caption: Chemical structure of this compound.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-bromo-1-methylpyrazole-5-carbonitrile | PubChem[1] |
| CAS Number | 327099-80-9 | PubChem[1] |
| Molecular Formula | C₅H₄BrN₃ | PubChem[1] |
| InChI Key | MLHTXTFSAKYMMD-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CN1C(=C(C=N1)Br)C#N | PubChem[1] |
| Synonyms | 4-bromo-2-methylpyrazole-3-carbonitrile | PubChem[1] |
Physicochemical and Spectroscopic Profile
The physical and spectral characteristics of a compound are fundamental to its application, providing insights into its purity, stability, and intermolecular interactions.
Scalar Properties
These macroscopic properties are essential for handling, formulation, and reaction setup.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 186.01 g/mol | PubChem[1] |
| Monoisotopic Mass | 184.95886 Da | PubChem[1] |
| Physical Form | Solid (Crystals or powder) | Thermo Scientific[2] |
| Color | White | Thermo Scientific[2] |
| Melting Point | 102.0 - 110.0 °C | Thermo Scientific[2] |
Expert Insight: The relatively high melting point for a molecule of this size suggests significant intermolecular forces in the solid state. These likely arise from dipole-dipole interactions involving the polar nitrile group and the pyrazole ring, contributing to a stable crystal lattice. The broad melting range reported by some suppliers may indicate the presence of impurities or polymorphic forms.
Solubility Profile
While quantitative solubility data is not extensively published, a qualitative assessment can be made based on the molecular structure. The compound is expected to have low solubility in water due to the hydrophobic bromine atom and the overall molecular structure. It is anticipated to be soluble in common polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and chlorinated solvents like dichloromethane and chloroform.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for structural confirmation and purity assessment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the molecule's functional groups. Key expected absorption bands include:
-
~2210-2230 cm⁻¹: A strong, sharp peak characteristic of the C≡N (nitrile) stretching vibration. The conjugation with the pyrazole ring may shift this frequency slightly.
-
~1500-1600 cm⁻¹: Peaks corresponding to the C=C and C=N stretching vibrations within the aromatic pyrazole ring.
-
~2950-3000 cm⁻¹: C-H stretching vibrations from the methyl group.
-
~500-700 cm⁻¹: A peak corresponding to the C-Br stretching vibration.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. Two key signals are predicted:
-
A singlet integrating to 3 protons, likely in the range of δ 3.8-4.2 ppm , corresponding to the N-methyl (N-CH₃) group.
-
A singlet integrating to 1 proton, likely in the range of δ 7.5-8.0 ppm , corresponding to the lone proton on the pyrazole ring (C3-H).
-
-
¹³C NMR: The carbon NMR spectrum should show five distinct signals, one for each unique carbon atom in the molecule: the methyl carbon, the C3, C4, and C5 ring carbons, and the nitrile carbon.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is crucial for confirming the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion: one at m/z ≈ 185 (for C₅H₄⁷⁹BrN₃) and another at m/z ≈ 187 (for C₅H₄⁸¹BrN₃).
Experimental Protocols for Property Verification
To ensure trustworthiness and reproducibility, the following are standardized protocols for the characterization of this compound.
Protocol 1: Melting Point Determination via Capillary Method
This protocol ensures an accurate determination of the melting range, a key indicator of purity.
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Heating Profile:
-
Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point (~100 °C).
-
Once within 15 °C of the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This ensures thermal equilibrium and an accurate reading.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire sample becomes a clear liquid (clear melt).
-
-
Validation: A sharp melting range (≤ 2 °C) is indicative of high purity. A broad range suggests the presence of impurities[2].
Protocol 2: Purity Assessment by Gas Chromatography (GC)
GC is a robust method for assessing the purity of volatile and thermally stable compounds like this pyrazole derivative.
Caption: Workflow for purity determination by Gas Chromatography (GC).
Causality: The choice of a Flame Ionization Detector (FID) is based on its excellent sensitivity to organic compounds. The temperature program is designed to ensure the elution of the target compound while separating it from any potential lower-boiling starting materials or higher-boiling impurities.
Safety and Handling
Understanding the hazards is critical for safe laboratory practice.
-
GHS Hazard Statements: This compound is classified with several hazards based on available data[1]:
-
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Relevance in Research and Development
Substituted pyrazoles are privileged scaffolds in medicinal chemistry. The specific functional groups on this compound make it a versatile building block. The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for molecular elaboration. Pyrazole derivatives are explored for a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobials[3][4].
References
An In-depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile: A Keystone Intermediate in Modern Drug Discovery
Executive Summary
4-bromo-1-methyl-1H-pyrazole-5-carbonitrile is a strategically functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its pyrazole core is a recognized "privileged scaffold" integral to numerous FDA-approved drugs, particularly protein kinase inhibitors.[1][2] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a robust synthesis protocol, and its application as a versatile intermediate in drug development workflows, with a specific focus on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for three-dimensional diversification have made it a key component in a multitude of therapeutic agents.[1] Notably, eight FDA-approved small molecule protein kinase inhibitors feature a pyrazole ring, including Crizotinib, Erdafitinib, and Ruxolitinib.[1] These drugs target dysregulated kinase signaling pathways, which are implicated in a wide range of diseases, most prominently cancer.[2][3]
This compound (Figure 1) emerges as a highly valuable building block in this context. The molecule is pre-functionalized with three key features that enable complex molecular assembly:
-
N-methylated Pyrazole Core: Provides a defined substitution vector and can influence solubility and metabolic stability.
-
C4-Bromo Substituent: Serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
C5-Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of other heterocycles. It also acts as a potent hydrogen bond acceptor.
This guide will elucidate the synthesis and practical utility of this compound, providing researchers with the foundational knowledge to leverage its unique chemical architecture.
Physicochemical Properties & Structural Characterization
Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound must be rigorously confirmed before its use in any synthetic protocol.
Key Properties
The fundamental properties of the compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrN₃ | PubChem[4] |
| Molecular Weight | 186.01 g/mol | PubChem[4] |
| CAS Number | 327099-80-9 | PubChem[4] |
| Appearance | White to off-white solid | --- |
| IUPAC Name | 4-bromo-1-methylpyrazole-5-carbonitrile | PubChem[4] |
| InChIKey | MLHTXTFSAKYMMD-UHFFFAOYSA-N | PubChem[4] |
Expected Analytical Characteristics (A Self-Validating System)
-
¹H-NMR (400 MHz, CDCl₃): The spectrum should be simple and clean, containing two singlets.
-
δ ≈ 7.6-7.8 ppm (s, 1H): This singlet corresponds to the lone proton on the pyrazole ring at the C3 position.
-
δ ≈ 4.0-4.2 ppm (s, 3H): This singlet represents the three protons of the N-methyl group. The exact chemical shift can be influenced by solvent choice.[5]
-
-
¹³C-NMR (100 MHz, CDCl₃): The proton-decoupled spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.
-
δ ≈ 145-150 ppm: Quaternary carbon at C5, attached to the nitrile.
-
δ ≈ 140-145 ppm: Proton-bearing carbon at C3.
-
δ ≈ 110-115 ppm: Nitrile carbon (-C≡N).
-
δ ≈ 90-95 ppm: Quaternary carbon at C4, bearing the bromine atom. Its chemical shift is significantly influenced by the heavy atom effect.
-
δ ≈ 35-40 ppm: N-methyl carbon.
-
-
Mass Spectrometry (ESI+): The spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks for the [M+H]⁺ ion at m/z ≈ 185.9 and 187.9, in an approximate 1:1 ratio.
Proposed Synthesis and Mechanistic Workflow
A robust and scalable synthesis is critical for the utility of any building block. While a direct, one-pot synthesis from acyclic precursors is challenging, a logical and reliable two-step sequence can be proposed based on established pyrazole chemistry. This involves the initial formation of the N-methylated pyrazole carbonitrile core, followed by regioselective bromination.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Methyl-1H-pyrazole-5-carbonitrile [5]
-
Rationale: This reaction is a classical Knorr-type pyrazole synthesis, where a hydrazine condenses with a 1,3-dicarbonyl equivalent (here, an activated vinylogous system) to form the heterocyclic ring. Methylhydrazine provides the N1-methylation directly.
-
To a solution of 2-(ethoxymethylene)malononitrile (1.0 eq) in ethanol (5 mL/g), add methylhydrazine (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until consumption of the starting material is complete (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-methyl-1H-pyrazole-5-carbonitrile, which can be used in the next step without further purification if purity is >95% by ¹H-NMR.
Step 2: Bromination of 1-Methyl-1H-pyrazole-5-carbonitrile
-
Rationale: The pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C4 position is the most electronically activated and sterically accessible site for substitution. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine.
-
Dissolve 1-methyl-1H-pyrazole-5-carbonitrile (1.0 eq) in acetonitrile (10 mL/g).
-
Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature, ensuring the internal temperature does not exceed 30 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is one of the most powerful and widely used reactions in pharmaceutical development for constructing biaryl and heteroaryl-aryl scaffolds.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Vessel Preparation & Reagent Assembly:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: The boronic acid is used in slight excess to drive the reaction to completion. The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
-
Inert Atmosphere Establishment:
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen. Establishing an inert atmosphere is critical to prevent catalyst oxidation and deactivation, which would halt the reaction.
-
-
Reaction Execution:
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Causality: Degassing the solvent removes dissolved oxygen. The aqueous co-solvent is often necessary to dissolve the inorganic base and facilitate the reaction.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by taking aliquots and analyzing via LC-MS or TLC until the starting bromide is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue using flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-aryl-1-methyl-1H-pyrazole-5-carbonitrile product.
-
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.[4]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[4]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Use appropriate tools for transfer. In case of skin contact, wash immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound represents more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its strategically placed functional groups on a biologically relevant pyrazole core provide medicinal chemists with a reliable and versatile platform for synthesizing complex molecular architectures. The robust protocols for its synthesis and subsequent functionalization, particularly via Suzuki-Miyaura coupling, underscore its importance. By understanding its properties and applications as detailed in this guide, research and development professionals can confidently integrate this powerful building block into their synthetic programs, accelerating the discovery of next-generation therapeutics.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C5H4BrN3 | CID 759273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1H-pyrazole-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Spectral Analysis of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1-methyl-1H-pyrazole-5-carbonitrile is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2] Accurate structural elucidation and purity assessment are critical in the development of pyrazole-based compounds. This guide provides a detailed technical overview of the expected spectral data (¹H NMR, ¹³C NMR, IR, and MS) for this compound, based on established principles and spectral data from analogous compounds. This document is intended to serve as a valuable resource for researchers in the synthesis and characterization of this and related molecules.
The structural integrity of synthetic compounds is paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous determination of molecular structures. This guide will delve into the theoretical underpinnings and practical interpretation of the spectral data anticipated for this compound.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the chemical formula C₅H₄BrN₃, is presented below.[3] The key structural features that will be interrogated by spectroscopic methods are the pyrazole ring, the N-methyl group, the bromo substituent at position 4, the carbonitrile group at position 5, and the sole aromatic proton at position 3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring NMR spectra of pyrazole derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a 300 or 500 MHz instrument.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Diagram of the NMR Workflow:
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two singlets.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 8.0 | Singlet | 1H | H-3 | The proton at position 3 of the pyrazole ring is expected to be a singlet as there are no adjacent protons. Its chemical shift will be in the aromatic region, influenced by the electron-withdrawing effects of the adjacent nitrogen and the bromine at C4. |
| ~ 3.9 - 4.2 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen will appear as a singlet. Its chemical shift is influenced by the aromatic nature of the pyrazole ring. |
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 140 - 145 | C-3 | The carbon bearing the single proton (C-3) is expected at a downfield shift typical for aromatic carbons in pyrazoles.[3][4] |
| ~ 90 - 95 | C-4 | The carbon atom attached to the bromine (C-4) is expected to be significantly shielded compared to other pyrazole ring carbons due to the heavy atom effect of bromine. |
| ~ 115 - 120 | C-5 | The carbon atom at position 5, substituted with the carbonitrile group, will be influenced by the electron-withdrawing nature of the nitrile. |
| ~ 110 - 115 | -C≡N | The carbon of the nitrile group typically appears in this region.[5] |
| ~ 35 - 40 | N-CH₃ | The N-methyl carbon will be the most upfield signal, characteristic of sp³ hybridized carbons attached to a nitrogen in a heterocyclic system. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The key functional groups in this compound are the carbon-nitrogen triple bond of the nitrile and the C-H bonds of the methyl group and the pyrazole ring.
Experimental Protocol for IR Analysis
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Diagram of the IR Spectroscopy Workflow:
References
Navigating the Solution Space: A Technical Guide to the Solubility of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility
In the realm of drug discovery and materials science, solubility is a fundamental physicochemical property that dictates the viability of a compound. For a potential therapeutic agent, sufficient solubility in physiological media is a prerequisite for absorption and distribution. In synthetic chemistry, solvent selection, which is guided by solubility, can significantly impact reaction kinetics, yield, and purity. Therefore, establishing a comprehensive solubility profile of a novel compound like 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile is a critical early-stage activity that informs downstream research and development.
Molecular Structure and Predicted Solubility Behavior
The solubility of a molecule is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. An analysis of the structure of this compound provides valuable insights into its expected solubility in various organic solvents.
Key Structural Features:
-
Pyrazole Core: The 1-methylpyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of these nitrogen atoms introduces polarity and the potential for hydrogen bonding (with proton-donating solvents) and dipole-dipole interactions. Pyrazole itself is soluble in water and many organic solvents[1][2].
-
Bromo Substituent: The bromine atom is an electron-withdrawing group that contributes to the overall molecular weight and polarizability of the molecule. Its presence may slightly decrease solubility in very non-polar solvents.
-
Cyano (Nitrile) Group: The nitrile group (-C≡N) is strongly polar and can act as a hydrogen bond acceptor. This functional group generally enhances solubility in polar solvents[3].
-
Methyl Group: The N-methyl group is a small, non-polar alkyl group that can slightly increase lipophilicity.
Predicted Solubility:
Based on this structural analysis, this compound is anticipated to exhibit the following solubility characteristics:
-
Good solubility in polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) due to strong dipole-dipole interactions.
-
Moderate to good solubility in polar protic solvents like ethanol, methanol, and isopropanol, where hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the pyrazole ring and the cyano group can occur.
-
Limited solubility in non-polar solvents such as hexanes and toluene, as the polar functionalities of the molecule will not interact favorably with these solvents.
Experimental Determination of Solubility: A Practical Guide
Given the absence of published solubility data, an experimental approach is necessary. The following is a detailed protocol for determining the equilibrium solubility of this compound in a range of organic solvents. This method is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Materials and Equipment
-
This compound (ensure purity is characterized, e.g., by NMR, LC-MS)
-
A selection of organic solvents (HPLC grade or equivalent) covering a range of polarities (see Table 1)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials from the shaker.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 10 minutes) to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for dissolution or the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the solubility (S) in mg/mL or g/L using the following formula:
S = (Concentration from HPLC) × (Dilution Factor)
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining equilibrium solubility.
Solvent Selection and Data Interpretation
The choice of solvents for solubility screening should be strategic, encompassing a range of polarities and hydrogen bonding capabilities.
Table 1: Properties of Common Organic Solvents
| Solvent | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bond Donor/Acceptor |
| n-Hexane | 0.1 | 1.89 | Non-polar |
| Toluene | 2.4 | 2.38 | Non-polar |
| Dichloromethane | 3.1 | 9.08 | Aprotic |
| Acetone | 5.1 | 20.7 | Aprotic (Acceptor) |
| Acetonitrile | 5.8 | 37.5 | Aprotic (Acceptor) |
| Isopropanol | 3.9 | 19.9 | Protic |
| Ethanol | 4.3 | 24.5 | Protic |
| Methanol | 5.1 | 32.7 | Protic |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Aprotic (Acceptor) |
| Dimethyl sulfoxide (DMSO) | 7.2 | 46.7 | Aprotic (Acceptor) |
Building a Solubility Profile
By systematically measuring the solubility in these and other relevant solvents, a comprehensive solubility profile can be constructed. This profile is not merely a list of numbers but a dataset that reveals the compound's physicochemical nature.
Logical Relationships in Data Analysis
The interpretation of the solubility data should consider the interplay between the solute's structure and the solvent's properties.
Caption: Interplay of solute and solvent properties determining solubility.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents remains to be published, this guide provides the necessary theoretical framework and experimental protocol for researchers to generate this critical information. A thorough understanding of the molecular structure allows for reasoned predictions of solubility behavior. By following the detailed experimental workflow, scientists can produce reliable and reproducible solubility data. This, in turn, will empower informed decisions in solvent selection for synthesis, purification, formulation, and various screening assays, ultimately accelerating the research and development of this promising compound.
References
An In-depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrazole scaffold stands out as a privileged heterocyclic motif, integral to the structure of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of drugs targeting a wide array of diseases. Within this important class of compounds, this compound (CAS No. 327099-80-9) has emerged as a particularly valuable and versatile building block.[4]
This technical guide provides a comprehensive overview of this compound, offering practical insights for researchers, scientists, and drug development professionals. From sourcing commercial-grade material to its application in complex synthetic campaigns, this document is designed to be an essential resource for leveraging the full potential of this key chemical intermediate. We will delve into its chemical properties, reliable commercial suppliers, detailed synthetic and analytical protocols, and its strategic application in the synthesis of bioactive molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrN₃ | [4] |
| Molecular Weight | 186.01 g/mol | [4] |
| CAS Number | 327099-80-9 | [4] |
| Appearance | Solid | [5] |
| Purity | Typically >98% | [5] |
| InChI | InChI=1S/C5H4BrN3/c1-9-5(2-7)4(6)3-8-9/h3H,1H3 | [5] |
| InChI Key | MLHTXTFSAKYMMD-UHFFFAOYSA-N | [5] |
| SMILES | CN1C(=C(Br)C=N1)C#N |
Commercial Availability: A Curated List of Suppliers
The accessibility of high-quality starting materials is a critical first step in any research and development endeavor. The following table provides a list of reputable commercial suppliers for this compound, along with typical purities and available quantities. It is always recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.
| Supplier | Purity | Available Quantities |
| BLD Pharm | ≥95% | 1g, 5g, 25g |
| CymitQuimica | 98% | 100mg, 250mg, 1g, 5g, 25g |
| Fluorochem | Not specified | Inquire for details |
| Sigma-Aldrich | Not specified | Inquire for details |
Synthesis of this compound: A Plausible Synthetic Route
While multiple strategies exist for the synthesis of substituted pyrazoles, a common and effective approach involves the cyclocondensation of a hydrazine with a 1,3-dielectrophilic species.[6][7] Below is a proposed, literature-informed synthetic protocol for the preparation of this compound, designed for reproducibility and scalability in a standard laboratory setting.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-methyl-1H-pyrazol-5-amine
-
To a solution of malononitrile (1 equivalent) in ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-pyrazol-5-amine.
Step 2: Synthesis of 3,4-dibromo-1-methyl-1H-pyrazol-5-amine
-
Dissolve 1-methyl-1H-pyrazol-5-amine (1 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification.
Step 3: Synthesis of this compound via Sandmeyer Reaction
-
Suspend 3,4-dibromo-1-methyl-1H-pyrazol-5-amine (1 equivalent) in an aqueous solution of hydrobromic acid (HBr) at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in water.
-
Slowly add the diazonium salt solution to the CuCN solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized or purchased this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in CDCl₃): A singlet for the methyl protons (N-CH₃) and a singlet for the pyrazole ring proton (C-H).
-
¹³C NMR (in CDCl₃): Resonances for the methyl carbon, the pyrazole ring carbons (including the carbon bearing the bromine and the nitrile carbon), and the nitrile carbon itself.
A quantitative NMR (qNMR) method could also be developed for accurate purity assessment.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of this compound. A reverse-phase HPLC method would be suitable for this analysis.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape).[9][10]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
This method should be optimized for baseline separation of the main peak from any impurities.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of the bromo and cyano groups on the 1-methyl-pyrazole core makes this compound a highly valuable synthon in drug discovery.
Key Intermediate in the Synthesis of Kinase Inhibitors
The pyrazole ring is a common scaffold in kinase inhibitors. The bromo substituent on the 4-position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11] This allows for the facile introduction of aryl or heteroaryl moieties, which are often crucial for binding to the kinase active site.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling with this compound.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Inhalation and Contact: Avoid inhaling dust or fumes and prevent contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a high-value building block for medicinal chemists and drug discovery scientists. Its commercial availability and the versatility of its bromo and cyano functionalities make it an attractive starting material for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, analysis, and applications, with the aim of empowering researchers to effectively utilize this important chemical tool in their pursuit of novel therapeutics.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles [ouci.dntb.gov.ua]
- 4. This compound | C5H4BrN3 | CID 759273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Bromo-3-methyl-1H-pyrazole | SIELC Technologies [sielc.com]
- 10. Separation of 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Purity and Characterization of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
Introduction
4-bromo-1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C₅H₄BrN₃.[1] This substituted pyrazole derivative serves as a crucial building block in medicinal chemistry and drug development. Pyrazole rings are found in a variety of biologically active molecules, including anti-inflammatory drugs and insecticides.[2] The precise substitution pattern of this compound, featuring a bromo group, a methyl group, and a nitrile group on the pyrazole core, offers multiple points for further chemical modification, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.
Given its role in the synthesis of potentially therapeutic compounds, ensuring the purity and unambiguous structural confirmation of this compound is of paramount importance. This guide provides a comprehensive overview of the essential analytical techniques and methodologies required to rigorously assess the purity and characterize the structure of this key synthetic intermediate. The protocols and interpretations detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for quality control and assurance.
Synthesis and Purification Strategies
The synthesis of pyrazole derivatives can be achieved through various methods, with a common approach being the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative.[3][4] Modifications to this core strategy allow for the introduction of various substituents onto the pyrazole ring.
Following synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. The progress of the reaction and the effectiveness of the purification can be monitored by Thin Layer Chromatography (TLC).[5][6][7][8] For this compound, which is a solid, common purification techniques include:
-
Recrystallization: This technique is effective for purifying crystalline solids. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
-
Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase. For pyrazole derivatives, silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate.[2][9]
A general workflow for the synthesis and purification is outlined below:
Caption: Workflow for Synthesis and Purification.
Characterization and Purity Assessment
A multi-faceted analytical approach is essential to confirm the identity and purity of this compound. The following techniques provide complementary information.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which it transitions from a solid to a liquid.[10][11][12][13] Impurities typically cause a depression and broadening of the melting point range.[14]
Significance: A sharp and narrow melting point range that is consistent with literature values indicates a high degree of purity.
Experimental Protocol:
-
Ensure the sample is completely dry and finely powdered.[12]
-
Pack a small amount of the sample (2-3 mm in height) into a capillary tube.[11]
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a steady rate, typically 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[14]
| Property | Expected Value |
| Melting Point | A sharp, defined range |
Spectroscopic Techniques
Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift, integration, and multiplicity of the signals reveal the connectivity of atoms.
Significance: NMR is one of the most powerful tools for unambiguous structure elucidation. For this compound, ¹H and ¹³C NMR will confirm the presence and connectivity of the methyl group, the pyrazole ring protons, and the carbon skeleton.
Expected ¹H NMR Spectra: The ¹H NMR spectrum is expected to show two main signals:
-
A singlet corresponding to the methyl protons (N-CH₃).
-
A singlet corresponding to the proton on the pyrazole ring (C-H).
Expected ¹³C NMR Spectra: The ¹³C NMR spectrum will show signals for each of the five carbon atoms in the molecule, including the methyl carbon, the two pyrazole ring carbons attached to hydrogen and bromine, the carbon of the nitrile group, and the carbon of the pyrazole ring attached to the nitrile group.
Experimental Protocol:
-
Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer.
-
Process the data, including Fourier transformation, phasing, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities for both ¹H and ¹³C spectra.
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies.
Significance: FT-IR is excellent for identifying the presence of key functional groups. For this molecule, the most prominent feature will be the stretching vibration of the nitrile group (C≡N). The spectrum will also show absorptions corresponding to C-H and C-N bonds within the pyrazole ring. The C≡N stretching band for nitriles is typically sharp and intense, appearing in the range of 2200-2300 cm⁻¹.[15][16]
Experimental Protocol:
-
Prepare the sample, typically as a KBr pellet or a thin film.
-
Place the sample in the FT-IR spectrometer.
-
Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C≡N (Nitrile) | 2200 - 2260[16][17][18] |
| C-H (Aromatic/Heteroaromatic) | ~3100 |
| C-H (Aliphatic - Methyl) | ~2950 |
| C=N, C=C (Pyrazole Ring) | 1400 - 1600 |
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern can offer additional structural information.
Significance: High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[19]
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum.
-
Analyze the molecular ion peak and its isotopic pattern, as well as any significant fragment ions.
| Property | Expected Value |
| Molecular Formula | C₅H₄BrN₃ |
| Molecular Weight | ~186.01 g/mol [1] |
| Isotopic Pattern | M+ and M+2 peaks of nearly equal intensity[19] |
Elemental Analysis
Principle: Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a compound.[20][21][22] This is typically done by combustion analysis.[21]
Significance: The experimentally determined percentages of C, H, and N should be in close agreement (typically within ±0.4%) with the calculated values based on the molecular formula.[23] This provides strong evidence for the purity and correct elemental composition of the sample.
Experimental Protocol:
-
A precisely weighed sample is combusted in a stream of oxygen.
-
The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
The mass percentages of C, H, and N are calculated from the amounts of these gases.
| Element | Calculated % |
| Carbon | 32.28% |
| Hydrogen | 2.17% |
| Nitrogen | 22.59% |
| Bromine | 42.96% |
A comprehensive characterization workflow is depicted below:
Caption: Comprehensive Characterization Workflow.
Conclusion
The rigorous purity and characterization of this compound are essential for its application in research and development, particularly in the pharmaceutical industry. By employing a combination of physical and spectroscopic techniques, including melting point determination, NMR, FT-IR, mass spectrometry, and elemental analysis, a complete and reliable profile of the compound can be established. This multi-technique approach ensures the identity, structural integrity, and purity of this valuable synthetic intermediate, thereby upholding the principles of scientific integrity and enabling the development of novel chemical entities with confidence.
References
- 1. This compound | C5H4BrN3 | CID 759273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. How To [chem.rochester.edu]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. mt.com [mt.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. mt.com [mt.com]
- 14. chm.uri.edu [chm.uri.edu]
- 15. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. instanano.com [instanano.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Elemental analysis - Wikipedia [en.wikipedia.org]
- 21. azom.com [azom.com]
- 22. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 23. pubs.acs.org [pubs.acs.org]
The Ascendant Role of Pyrazole Carbonitriles in Modern Drug Discovery: A Technical Guide to Unlocking their Biological Potential
Preamble for the Modern Researcher
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a foundational structure whose derivatives have consistently demonstrated a remarkable breadth of biological activities. Among these, the pyrazole carbonitrile moiety has emerged as a particularly compelling pharmacophore, underpinning a new generation of therapeutic candidates. This guide moves beyond a mere recitation of facts, offering instead a deep, mechanistic, and practical exploration of the biological activities of pyrazole carbonitrile derivatives. Herein, we dissect the causal links between molecular structure and biological function, provide robust, field-tested experimental protocols, and illuminate the key signaling pathways these compounds modulate. This document is crafted for the discerning researcher, scientist, and drug development professional, providing the technical depth and practical insights necessary to accelerate innovation in this exciting field.
I. The Chemical Versatility and Biological Significance of the Pyrazole Carbonitrile Core
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, dipolar character, and metabolic stability. The strategic incorporation of a carbonitrile (-C≡N) group dramatically influences the molecule's electronic properties and steric profile. The nitrile group is a potent electron-withdrawing group, a hydrogen bond acceptor, and can participate in various metabolic pathways. This unique combination often enhances binding affinity to biological targets and can improve pharmacokinetic properties.
The result is a class of compounds with a wide therapeutic window, demonstrating significant potential across multiple domains of disease biology. Notably, pyrazole carbonitrile derivatives have shown exceptional promise as anticancer, antimicrobial, and anti-inflammatory agents.[1]
II. Anticancer Activity: Targeting the Engines of Malignancy
The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. Pyrazole carbonitrile derivatives have been shown to effectively target key nodes within these pathways, leading to cell cycle arrest and apoptosis.
A. Mechanism of Action: Inhibition of Pro-Survival Signaling
A significant body of research points to the ability of pyrazole carbonitriles to modulate the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[2][3][4] These are two of the most critical pathways regulating cell growth, proliferation, and survival.
-
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and survival. Pyrazole carbonitrile derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, thereby cutting off the pro-survival signals that cancer cells depend on.[3][4] This inhibition can lead to the activation of apoptotic caspases and ultimately, programmed cell death.
-
The MAPK/ERK Pathway: This pathway is crucial for transmitting extracellular signals to the nucleus to control gene expression related to cell proliferation and differentiation. Certain pyrazole derivatives can inhibit key components of this pathway, such as ERK, preventing the downstream signaling that drives cancer cell division.[5]
// Nodes growth_factor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; pyrazole [label="Pyrazole Carbonitrile\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// PI3K Pathway pi3k [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; pip2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; pip3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mtor [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; proliferation_pi3k [label="Cell Growth, Proliferation,\nSurvival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// MAPK Pathway ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; mek [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; erk [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; transcription [label="Transcription Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proliferation_mapk [label="Gene Expression,\nCell Proliferation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges growth_factor -> receptor; receptor -> pi3k [label="Activates"]; receptor -> ras [label="Activates"]; pi3k -> pip3 [label="Converts PIP2 to"]; pip2 -> pip3 [style=invis]; pip3 -> akt [label="Activates"]; akt -> mtor [label="Activates"]; mtor -> proliferation_pi3k [label="Promotes"];
ras -> raf; raf -> mek; mek -> erk; erk -> transcription; transcription -> proliferation_mapk;
// Inhibition pyrazole -> akt [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"]; pyrazole -> erk [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"]; } .dot Figure 1: Simplified schematic of the PI3K/Akt and MAPK/ERK signaling pathways and points of inhibition by pyrazole carbonitrile derivatives.
B. In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro testing is essential to characterize the anticancer potential of novel pyrazole carbonitrile derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a primary screening tool for cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the pyrazole carbonitrile derivatives in culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole carbonitrile derivative at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
// Nodes start [label="Start: Synthesized Pyrazole\nCarbonitrile Derivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mtt [label="Primary Screening:\nMTT Cytotoxicity Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50 [label="Determine IC50 Values", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Secondary Screening:\nAnnexin V/PI Apoptosis Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mechanism [label="Mechanism of Action Studies:\nWestern Blot for Pathway Proteins\n(p-Akt, p-ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; invivo [label="In Vivo Studies:\nTumor Xenograft Model", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Lead Compound Identification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> mtt; mtt -> ic50; ic50 -> apoptosis [label="Select Potent\nCompounds"]; apoptosis -> mechanism; mechanism -> invivo [label="Confirm Mechanism"]; invivo -> end; } .dot Figure 2: A typical experimental workflow for the evaluation of the anticancer activity of pyrazole carbonitrile derivatives.
C. In Vivo Evaluation of Anticancer Efficacy
Promising candidates from in vitro assays should be evaluated in vivo to assess their therapeutic potential in a whole-organism context.
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the pyrazole carbonitrile derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
D. Quantitative Data on Anticancer Activity
The following table summarizes the reported IC50 values of representative pyrazole carbonitrile derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-naphthalene hybrids | MCF-7 (Breast) | 5.8 - 9.3 | [8] |
| Ferrocene-pyrazole hybrids | HCT-116 (Colon) | 3.12 | |
| Pyrazole carbaldehyde derivatives | MCF7 (Breast) | 0.25 | [9] |
| Indole-pyrazole hybrids | HCT116 (Colon) | < 23.7 | [9] |
| 3,4-diaryl pyrazole derivatives | various | 0.06 - 0.25 | [9] |
III. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole carbonitrile derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.
A. Mechanism of Action
While the exact mechanisms are still under investigation for many derivatives, it is believed that their antimicrobial effects may stem from the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilic nature of many pyrazole derivatives allows them to penetrate microbial cell walls.
B. In Vitro Evaluation of Antimicrobial Activity
This is a preliminary qualitative assay to screen for antimicrobial activity.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Preparation: Create wells (6 mm diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the pyrazole carbonitrile derivative solution (dissolved in a suitable solvent like DMSO) to each well. Include a solvent control and a positive control (a known antibiotic).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Analysis: Measure the diameter of the zone of inhibition around each well.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Serial Dilutions: Prepare serial two-fold dilutions of the pyrazole carbonitrile derivative in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Analysis: Determine the lowest concentration of the compound at which no visible growth occurs. This is the MIC.
C. Quantitative Data on Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2,3-dihydro-1H-pyrazole-4-carbonitriles | Various bacteria and fungi | 4 - 2048 | [10] |
| Pyrano[2,3-c] pyrazole derivatives | E. coli, K. pneumoniae | 6.25 | [11] |
| Pyrazole analogues | E. coli | 0.25 | [12] |
| Pyrazole analogues | S. epidermidis | 0.25 | [12] |
IV. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases. Pyrazole derivatives, most notably the COX-2 inhibitor celecoxib, have a well-established role in managing inflammation. Pyrazole carbonitriles are also being explored for their potent anti-inflammatory effects.
A. Mechanism of Action: Targeting Pro-inflammatory Enzymes
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13][14][15] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[16]
// Nodes cell_membrane [label="Cell Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; pla2 [label="Phospholipase A2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; arachidonic_acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; pyrazole [label="Pyrazole Carbonitrile\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cox [label="COX-1 / COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lox [label="5-LOX", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prostaglandins [label="Prostaglandins", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; leukotrienes [label="Leukotrienes", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges cell_membrane -> arachidonic_acid [label="PLA2"]; arachidonic_acid -> cox; arachidonic_acid -> lox; cox -> prostaglandins; lox -> leukotrienes; prostaglandins -> inflammation; leukotrienes -> inflammation;
// Inhibition pyrazole -> cox [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"]; pyrazole -> lox [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"]; } .dot Figure 3: The arachidonic acid cascade and the inhibitory action of pyrazole carbonitrile derivatives on COX and LOX enzymes.
B. In Vivo Evaluation of Anti-inflammatory Activity
This is a classic and reliable model for evaluating acute inflammation.[17][18][19][20]
Methodology:
-
Animal Grouping: Acclimatize male Wistar rats and divide them into groups (n=6).
-
Compound Administration: Administer the pyrazole carbonitrile derivative orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[17][18]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[17][21]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
C. Quantitative Data on Anti-inflammatory Activity
| Compound Class | In Vivo Model | Activity | Reference |
| Pyrazole derivatives | Carrageenan-induced paw edema | 52.0% inhibition at 100 mg/kg | [21] |
| Pyrazole-pyridazine hybrids | COX-2 Inhibition | IC50 = 1.15 µM | [13] |
| Pyrazole analogues | Carrageenan-induced paw edema | Potent anti-inflammatory activity | [22] |
V. Synthesis of Pyrazole-4-Carbonitrile Derivatives
The synthesis of pyrazole-4-carbonitrile derivatives is often achieved through efficient one-pot, multi-component reactions.
Experimental Protocol 7: One-Pot Synthesis of Pyrazole-4-Carbonitriles
Methodology:
-
Knoevenagel Condensation: In a round-bottom flask, dissolve an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent (e.g., ethanol). Add a catalytic amount of a base (e.g., piperidine) and stir at room temperature.
-
Michael Addition and Cyclization: To the reaction mixture, add phenylhydrazine (1 mmol) and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.[16]
VI. Concluding Remarks and Future Directions
The pyrazole carbonitrile scaffold is a testament to the power of strategic molecular design in drug discovery. The derivatives of this core structure have consistently demonstrated potent and diverse biological activities, positioning them as highly promising candidates for the development of new anticancer, antimicrobial, and anti-inflammatory therapies. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers in this dynamic field.
Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and exploring their potential in combination therapies. The continued exploration of the chemical space around the pyrazole carbonitrile nucleus will undoubtedly unlock new and even more potent therapeutic agents to address unmet medical needs.
VII. References
-
Tewari, A. K., Srivastava, P., Singh, V. P., Singh, A., Goel, R. K., & Mohan, C. G. (2010). Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity. Chemical & Pharmaceutical Bulletin, 58(5), 634–638.
-
NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media. (n.d.). ResearchGate.
-
Synthesis and anti-inflammatory activity of some pyrazole derivatives. (n.d.). Semantic Scholar.
-
Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 15(8), 2692–2708.
-
Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (2021). ACS Omega, 6(32), 21099–21111.
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). ResearchGate.
-
Zhang, X., Wu, J., & Li, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules, 23(10), 2549.
-
Hilmy, K. M., & El-Sayed, M. A. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2415–2420.
-
Kanwal, M., Sarwar, S., Nadeem, H., Ata, A., Shah, F. A., Malik, S., Maqsood, S., & Miana, G. A. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(10), 1201–1211.
-
NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media. (n.d.). ResearchGate.
-
In Vivo and In Silico Molecular Modeling Studies of Newly Synthesized Pyrazoles for Their Anti-Inflammatory and Analgesic Properties. (2024). R Discovery.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724.
-
Singh, R., Kaur, H., & Kumar, K. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 163–173.
-
Wang, Z., Wang, Y., Li, Y., & Li, J. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1–21.
-
Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (n.d.). BenchChem.
-
Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 15(8), 2692–2708.
-
Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery. (n.d.). BenchChem.
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development, 8(6).
-
Patel, R. V., & Mistry, B. D. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13–22.
-
Proposed mechanism for the formation of pyrazole-4-carbonitrile... (n.d.). ResearchGate.
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate.
-
Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry, 13(8), 1014–1022.
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2010). Journal of Visualized Experiments, (38), 1803.
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
-
Noser, A. A., Shehadi, I. A., & Salem, M. M. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega, 7(27), 23293–23307.
-
Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT pathways in lung cancer cells. (n.d.). ResearchGate.
-
Carrageenan Induced Paw Edema Model. (n.d.). Creative Biolabs.
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies, 6(1), 1–10.
-
Nguyen, H. T., Truong, M. H., Le, T. V., Vo, N. T., Nguyen, H. D., & Tran, P. H. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17387–17399.
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules, 30(6), 1234.
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules, 23(10), 2549.
-
The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats. (1995). Pharmacology, 51(4), 231–236.
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4945.
-
Structure Tuning of Pyrazolylpyrrole Derivatives as ERK Inhibitors Utilizing Dual Tools; 3D-QSAR and Side-Chain Hopping. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4900–4904.
-
In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). International Journal of Pharmacy and Biological Sciences.
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega, 7(20), 17387–17399.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure tuning of pyrazolylpyrrole derivatives as ERK inhibitors utilizing dual tools; 3D-QSAR and side-chain hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. srrjournals.com [srrjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. researchgate.net [researchgate.net]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of substituted 1H-pyrazole-5-carbonitriles
An In-depth Technical Guide to the Synthesis and Application of Substituted 1H-Pyrazole-5-carbonitriles
Executive Summary
The 1H-pyrazole-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry and drug development. Characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms and a strategically positioned carbonitrile group, this moiety serves as a versatile building block for a vast array of biologically active compounds. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and potent enzyme-inhibiting properties.[1][2][3][4] This guide provides a comprehensive review for researchers and drug development professionals, detailing the core synthetic methodologies, exploring the nuanced structure-activity relationships (SAR), and presenting actionable experimental protocols to empower further innovation in this field.
Introduction: The Significance of the Pyrazole-5-carbonitrile Core
Nitrogen-containing heterocycles are fundamental to the architecture of countless natural products and synthetic drugs.[3] Among these, the pyrazole ring is a privileged structure, found in several clinically approved pharmaceuticals such as the anti-inflammatory drug Celecoxib and the PDE-5 inhibitor Sildenafil (Viagra).[1] The 1H-pyrazole-5-carbonitrile motif is a particularly valuable subclass. The electron-withdrawing nature of the nitrile (CN) group, combined with the reactive potential of the adjacent amino group often present at the 5-position in synthetic precursors (5-aminopyrazole-4-carbonitriles), makes these compounds highly adaptable starting materials for creating more complex, fused heterocyclic systems like pyrazolopyrimidines and pyrazolotriazines.[2][3][5] This inherent reactivity and the scaffold's proven success in modulating biological targets underscore its importance in the design of novel therapeutics.
Core Synthetic Strategies: From Classical Condensations to Green Chemistry
The availability of pyrazole derivatives is primarily dependent on synthetic methods, as they are not commonly found in nature.[6][7] A variety of robust methods have been developed for the synthesis of the 1H-pyrazole-5-carbonitrile core, with a notable trend towards efficiency, atom economy, and environmentally benign conditions.
Classical Condensation Reactions
The most versatile and historically significant method for synthesizing the closely related and highly useful 5-aminopyrazole precursors involves the condensation of a hydrazine derivative with a β-ketonitrile.[7] The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate, which then undergoes intramolecular cyclization via an attack on the nitrile carbon to yield the final 5-aminopyrazole ring.[7] A similar and widely used approach involves the reaction of hydrazines with alkoxymethylenemalononitriles.[6][7]
-
Causality of Choice: These methods are foundational and reliable, particularly for specific, small-scale syntheses where starting materials are readily available. They offer a predictable regiochemistry, which is crucial for targeted drug design.[6][7]
One-Pot, Multi-Component Reactions (MCRs)
Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) for their efficiency and alignment with the principles of green chemistry.[1] The synthesis of polysubstituted 1H-pyrazole-5-carbonitriles is exceptionally well-suited to this approach. A common and highly effective MCR involves the one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative.[1][8]
-
Causality of Choice: MCRs are the preferred method for generating large libraries of diverse compounds for high-throughput screening. Their operational simplicity, reduction of intermediate isolation steps, and high atom economy minimize waste and save time, making them ideal for drug discovery campaigns.[1][8]
Advanced Catalysis in Pyrazole Synthesis
To further improve reaction conditions, a variety of catalysts have been developed to promote the synthesis of pyrazole-5-carbonitriles. These range from simple bases like piperidine to more sophisticated systems.
-
Organocatalysts: Inexpensive and easy-to-handle catalysts like potassium phthalimide (PPI) have been shown to efficiently catalyze the three-component synthesis in green media such as ethanol/water mixtures.[8]
-
Nanocatalysts: Novel catalysts, such as tannic acid-functionalized silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂@Tannic acid) or copper-stabilized layered double hydroxides, offer significant advantages.[1][9] These catalysts often allow for reactions under mild conditions (e.g., room temperature or slightly elevated temperatures), result in high yields, and are magnetically separable or otherwise easily recoverable and reusable for multiple cycles.[1][9]
-
Causality of Choice: The selection of an advanced catalyst is driven by the need for sustainability, cost-effectiveness, and process simplification. Recoverable catalysts are particularly valuable in large-scale synthesis, reducing overall cost and environmental impact.[1][9]
Below is a diagram illustrating the general workflow of the highly efficient three-component synthesis.
Caption: General workflow for the one-pot, three-component synthesis of 1H-pyrazole-5-carbonitriles.
Biological Activities & Structure-Activity Relationships (SAR)
Substituted 1H-pyrazole-5-carbonitriles are pleiotropic, meaning they can interact with a wide range of biological targets. The specific activity is highly dependent on the nature and position of the substituents on the pyrazole ring.
Anticancer Activity
Numerous pyrazole-5-carbonitrile derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3][10] For example, certain 5-aminopyrazole derivatives show potent inhibition of cell proliferation in non-small cell lung cancer, colon cancer, and prostate cancer cell lines.[10] The mechanism often involves the inhibition of key enzymes crucial for cancer cell survival, such as protein kinases or cyclooxygenase-2 (COX-2).[10]
Antimicrobial and Antifungal Activity
The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[4][11] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[2][11] The nitrile group can play a crucial role in the compound's interaction with microbial enzymes or proteins.
Enzyme Inhibition
-
Kinase Inhibitors: Pyrazole derivatives are prominent in the field of kinase inhibition. For instance, 1H-pyrazole-5-carbonitrile is a key intermediate in the synthesis of Encorafenib, a BRAF kinase inhibitor used to treat melanoma.[12]
-
Cannabinoid Receptor Antagonists: Extensive SAR studies have been conducted on pyrazole derivatives as cannabinoid CB1 receptor antagonists. These studies revealed that potent activity requires specific substitutions: a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl group at the 1-position of the pyrazole ring.[13]
-
Monoamine Oxidase (MAO) Inhibitors: Certain pyrazole derivatives have been identified as promising inhibitors of MAO, an enzyme involved in neurotransmitter metabolism, suggesting potential applications in treating depression and neurodegenerative diseases.[11]
The following diagram and table summarize the key structure-activity relationships.
Caption: Key structure-activity relationships for substituted 1H-pyrazole-5-carbonitriles.
Quantitative Biological Data Summary
| Compound Class | Target/Activity | Representative IC₅₀/Activity | Reference |
| 5-Aminopyrazole Derivatives | Anticancer (Various Cell Lines) | >90% proliferation inhibition | [10] |
| Pyrazolo[3,4-b]pyridines | Anticancer (HeLa, MCF-7) | Significant cytotoxic activity | [3] |
| 1-Aryl-3,5-diaryl Pyrazoles | Anti-inflammatory (IL-6) | Active TNF-α and IL-6 inhibition | [11] |
| 1,5-Diaryl Pyrazole Derivatives | Cannabinoid CB1 Receptor Antagonist | Kᵢ in low nanomolar range | [13] |
| Pyrazole-based Sulfonamides | Carbonic Anhydrase (hCA) Inhibition | Isoform-selective inhibition | [14] |
Experimental Protocol: Catalytic Three-Component Synthesis
This section provides a representative, self-validating protocol for the synthesis of a 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile derivative, adapted from methodologies employing efficient, recoverable catalysts.[1][8]
Objective: To synthesize 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
Phenylhydrazine (1 mmol, 108.1 mg)
-
Potassium Phthalimide (PPI) catalyst (15 mol%, 27.8 mg)[8]
-
Solvent: Ethanol:Water (1:1, v/v), 5 mL
-
Reaction Vessel: 25 mL round-bottom flask with magnetic stirrer and reflux condenser.
Procedure:
-
Vessel Preparation: To the round-bottom flask, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the potassium phthalimide catalyst (15 mol%).
-
Solvent Addition: Add the ethanol:water (5 mL) solvent mixture to the flask.
-
Reaction Conditions: Place the flask in a pre-heated oil bath at 50°C. Stir the mixture vigorously using a magnetic stirrer.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 30-60 minutes.
-
Product Isolation (Work-up): Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Catalyst Recovery: The filtrate contains the water-soluble catalyst. The catalyst can be recovered by evaporating the solvent and can be reused for subsequent reactions.[8]
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Future Perspectives and Conclusion
The 1H-pyrazole-5-carbonitrile scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Future research will likely focus on several key areas:
-
Development of Novel Catalytic Systems: The design of even more efficient, selective, and environmentally friendly catalysts will remain a priority to streamline synthesis.
-
Expansion of Chemical Space: Utilizing novel MCRs and post-synthesis modifications to create more complex and diverse libraries for screening against new and challenging biological targets.
-
Application in Targeted Therapies: Leveraging the scaffold's versatility to design highly specific inhibitors for personalized medicine, particularly in oncology and immunology.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling and Application of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
This guide provides comprehensive technical information and expert insights into the safe handling, storage, and application of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile (CAS No. 327099-80-9). It is intended for researchers, chemists, and professionals in the fields of drug discovery and development who utilize this versatile heterocyclic building block. This document moves beyond standard safety data sheets to explain the chemical principles that underpin safety protocols, ensuring a thorough understanding of the risks and the rationale for mitigation strategies.
Compound Profile and Significance
This compound is a substituted pyrazole derivative featuring a bromine atom at the 4-position and a nitrile group at the 5-position of the pyrazole ring. This specific arrangement of functional groups makes it a valuable intermediate in medicinal chemistry. The electron-withdrawing nature of the nitrile group and the presence of the bromine atom, a versatile synthetic handle, allow for a wide range of chemical transformations.
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic placement of the bromine atom on the pyrazole ring of this compound makes it an ideal substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse molecular fragments and the synthesis of complex drug candidates.[1]
Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is the foundation of its safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its risk profile.
GHS Classification
Based on available data, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[2] |
Causality of Hazards: A Mechanistic Perspective
The observed toxicity and irritant properties of this compound are intrinsically linked to its chemical structure. The electrophilic nature of the pyrazole ring, enhanced by the electron-withdrawing nitrile group, and the presence of a reactive C-Br bond contribute to its potential to interact with biological macromolecules.
-
Irritation: The compound's ability to cause skin and eye irritation likely stems from its potential to react with nucleophilic residues in proteins and other biomolecules on contact, leading to an inflammatory response.
-
Toxicity: The acute toxicity observed upon ingestion, skin contact, or inhalation suggests that the compound can be absorbed into the systemic circulation. Its subsequent metabolic fate is not extensively documented in publicly available literature, but it is plausible that it or its metabolites can interfere with essential cellular processes.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to stringent safety protocols is mandatory when working with this compound. The following guidelines are based on a risk-minimization approach, taking into account the compound's hazard profile.
Engineering Controls
All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. The fume hood should have a tested and adequate face velocity.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against dermal absorption. Gloves should be inspected before use and changed frequently, especially if contact is suspected. |
| Skin and Body Protection | A flame-retardant laboratory coat. | Protects against accidental skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Required when engineering controls are insufficient or during spill cleanup. |
Chemical Reactivity and Incompatibility
Understanding the chemical reactivity of this compound is paramount for both its safe handling and its effective use in synthesis. The interplay between the pyrazole ring, the bromo substituent, and the nitrile group dictates its reactivity profile.
Incompatible Materials and Hazardous Reactions
Contact with the following classes of reagents should be avoided to prevent potentially hazardous reactions:
-
Strong Oxidizing Agents: Reagents such as permanganates, chromates, and peroxides can react exothermically with the pyrazole ring, leading to uncontrolled oxidation and the potential for fire or explosion. The reaction can also lead to the formation of toxic and corrosive byproducts.
-
Strong Bases: Strong bases, such as alkali metal hydroxides or alkoxides, can promote decomposition of the pyrazole ring. In some cases, reactions of halogenated pyrazoles with strong bases can lead to ring-opening, generating potentially unstable intermediates.[1]
-
Strong Acids: While the pyrazole ring is generally stable to acidic conditions, strong, non-aqueous acids could potentially lead to degradation, especially at elevated temperatures.
Hazardous Decomposition Products
Thermal decomposition of this compound can release toxic and corrosive fumes.[3][4] It is crucial to avoid overheating the compound. In the event of a fire, the following hazardous decomposition products may be formed:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide (HBr)
-
Hydrogen cyanide (HCN)
The formation of these toxic gases underscores the importance of working in a well-ventilated area and having appropriate emergency response plans in place.
Experimental Protocols: Synthesis and Application
The following protocols are provided as illustrative examples of the synthesis and a common downstream application of this compound. These are intended for experienced synthetic chemists and should be adapted and optimized as necessary. A thorough risk assessment should be conducted before commencing any experimental work.
Illustrative Synthesis: Sandmeyer Reaction
The synthesis of this compound can be achieved from a suitable amino-pyrazole precursor via a Sandmeyer-type reaction.[5][6] This classic transformation in aromatic chemistry allows for the conversion of an amino group to a bromo group via a diazonium salt intermediate.
Reaction Scheme:
Caption: Illustrative Sandmeyer reaction for the synthesis of this compound.
Step-by-Step Methodology:
-
Diazotization: The starting amino-pyrazole is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by a positive test with starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled. The cold diazonium salt solution is then added slowly to the copper(I) bromide solution.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt. The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound in drug discovery is its use as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This allows for the formation of a new carbon-carbon bond at the 4-position of the pyrazole ring.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel is added this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition and Degassing: A suitable solvent system (e.g., a mixture of 1,4-dioxane and water) is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-1-methyl-1H-pyrazole-5-carbonitrile.
Storage and Disposal
Proper storage and disposal are critical components of the safe management of this compound.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Protect from light and moisture.
Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
-
Consult a licensed professional waste disposal service to dispose of this material.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a suitable container for disposal.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its utility, however, is matched by its potential hazards. A comprehensive understanding of its chemical properties, reactivity, and toxicology is essential for its safe handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely and effectively harness the synthetic potential of this important chemical intermediate.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.ciop.pl [m.ciop.pl]
- 4. cetjournal.it [cetjournal.it]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile in Medicinal Chemistry
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. It can act as both a hydrogen bond donor and acceptor, engage in various non-covalent interactions, and serve as a rigid linker to orient pharmacophoric groups in three-dimensional space.[3] These attributes have led to the successful development of pyrazole-containing drugs for a wide range of therapeutic areas, including inflammation (e.g., Celecoxib), oncology (e.g., Crizotinib, Ruxolitinib), and infectious diseases.[1][4][5]
Within the vast chemical space of pyrazole derivatives, 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile emerges as a particularly valuable and versatile building block for drug discovery. Its strategic functionalization—a bromine atom at the 4-position, a methyl group on the pyrazole nitrogen, and a nitrile at the 5-position—provides medicinal chemists with multiple handles for molecular elaboration and optimization of drug-like properties. The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[6] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in the formation of other heterocyclic rings. The N-methyl group can enhance metabolic stability and modulate the electronic properties of the pyrazole ring.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry, with a focus on its application in the synthesis of protein kinase inhibitors.
Application Focus: Synthesis of Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] As a result, kinase inhibitors have become a major class of targeted therapeutics. The pyrazole scaffold is a common feature in many kinase inhibitors, often serving as a hinge-binding motif that interacts with the ATP-binding site of the kinase.[2][7] this compound is a key intermediate in the synthesis of several clinically important kinase inhibitors, including:
-
Erdafitinib: An orally available, potent, and selective pan-fibroblast growth factor receptor (FGFR) inhibitor approved for the treatment of metastatic urothelial carcinoma.[9]
-
Savolitinib: A potent and selective inhibitor of the MET proto-oncogene, a receptor tyrosine kinase, which is being investigated for the treatment of various cancers, including non-small cell lung cancer and renal cell carcinoma.[5]
The following sections provide detailed protocols for key synthetic transformations involving this compound, enabling the synthesis of advanced intermediates for kinase inhibitor drug discovery programs.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[6][10] This palladium-catalyzed reaction is highly tolerant of various functional groups and is a key step in the synthesis of many kinase inhibitors.[11]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the reaction mixture.
-
Add the degassed solvent system to the vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 100 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 16 | 75-85 |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[12][13] This reaction allows for the coupling of aryl halides with a wide range of amines.[14]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 16 | 80-90 |
Synthetic Workflow and Signaling Pathway Visualization
The following diagrams illustrate a general synthetic workflow for the elaboration of this compound into a hypothetical kinase inhibitor and a simplified representation of a kinase signaling pathway that such an inhibitor might target.
Caption: General synthetic workflow from the starting pyrazole.
Caption: Simplified kinase signaling pathway and point of inhibition.
Conclusion
This compound is a high-value building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex molecules, particularly protein kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to leverage this important intermediate in their drug discovery efforts. The strategic application of modern synthetic methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, to this scaffold will undoubtedly continue to fuel the discovery of novel therapeutics for a host of human diseases.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
application of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile in agrochemical synthesis
An Application Guide for Agrochemical Synthesis: The Strategic Role of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
Introduction: The Pyrazole Core in Modern Agrochemicals
In the landscape of modern crop protection, pyrazole-based heterocyclic compounds have emerged as a cornerstone scaffold for the development of high-efficacy agrochemicals. Their unique structural and electronic properties have led to the creation of potent fungicides, insecticides, and herbicides.[1] A particularly successful class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which function by disrupting the mitochondrial respiratory chain in pathogenic fungi.[2][3]
At the heart of synthesizing many of these critical agrochemicals lies This compound . This molecule is not merely a passive ingredient but a highly versatile and strategically vital intermediate. Its value stems from the two distinct and reactive functional groups attached to the stable N-methylated pyrazole core: a nitrile group at the 5-position and a bromine atom at the 4-position. This guide provides an in-depth exploration of its application, elucidating the chemical logic behind its use and presenting detailed protocols for its conversion into advanced agrochemical precursors.
Chemical Rationale: Why this compound is a Privileged Intermediate
The efficacy of this building block can be attributed to the orthogonal reactivity of its key functional groups, which allows for sequential and controlled chemical transformations.
-
The Nitrile Group (-C≡N): A Gateway to the Carboxamide Tophore. The nitrile group is the primary site of transformation. It serves as a masked carboxylic acid. Through hydrolysis, it is converted into a pyrazole-5-carboxylic acid. This carboxylic acid is the essential component required for forming the crucial amide bond that defines the pyrazole carboxamide class of fungicides.[1] This amide linkage is fundamentally responsible for the molecule's ability to bind to the active site of the succinate dehydrogenase enzyme, thereby inhibiting its function.[3][4][5]
-
The Bromo Group (-Br): A Handle for Molecular Diversification. The bromine atom at the 4-position offers a secondary site for modification, typically through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[6] This allows chemists to introduce a wide array of aryl or heteroaryl substituents. While the primary fungicidal activity is driven by the pyrazole carboxamide core, these ancillary groups are used to fine-tune the molecule's physicochemical properties, including:
-
Spectrum of Activity: Modifying the molecule to be effective against a broader or more specific range of fungal pathogens.
-
Systemic Properties: Enhancing the compound's ability to be absorbed and transported within the plant.
-
Metabolic Stability: Improving resistance to degradation by the plant or the environment.
-
Primary Application: Synthesis of Pyrazole Carboxamide SDHI Fungicides
The most prominent application of this compound is as a precursor for pyrazole carboxamide fungicides. The synthetic strategy is a robust and logical three-step sequence.
Caption: General workflow for synthesizing pyrazole carboxamide agrochemicals.
This workflow provides a reliable pathway to the target compounds, with each step being a well-established and high-yielding chemical transformation.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key transformations. These are intended as foundational procedures that can be adapted and optimized for specific target molecules.
Protocol 1: Hydrolysis of Nitrile to Carboxylic Acid
Objective: To synthesize 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid from this compound.
Principle: This protocol employs strong acid-catalyzed hydrolysis to convert the nitrile functional group into a carboxylic acid. The reaction proceeds via the formation of a primary amide intermediate which is subsequently hydrolyzed.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add this compound (1.0 eq).
-
Slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water to the flask with stirring. Caution: This addition is highly exothermic.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it over a beaker of crushed ice with vigorous stirring.
-
A white precipitate of the carboxylic acid product will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the product under vacuum to yield 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid as a white solid.
Self-Validation:
-
Completion: Confirmed by the disappearance of the starting material spot on TLC.
-
Purity: Assessed by melting point analysis and confirmed by ¹H NMR spectroscopy, which should show the disappearance of the nitrile peak in the IR spectrum and the appearance of a broad carboxylic acid proton peak in the NMR spectrum.
Protocol 2: Activation of Carboxylic Acid to Acid Chloride
Objective: To convert 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid into the highly reactive 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride.
Principle: The carboxylic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride. A catalytic amount of dimethylformamide (DMF) is often used to accelerate the reaction via the Vilsmeier-Haack mechanism. This intermediate is typically used immediately in the next step without isolation.
Materials:
-
4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and anhydrous DCM to the flask.
-
Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension.
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred mixture at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat to reflux (approx. 40 °C for DCM) for 1-2 hours. Note: The reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.
-
The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation).
-
The resulting crude 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride is typically a light-yellow solid or oil and is used directly in the next step.
Self-Validation:
-
Completion: The primary indicator is the complete consumption of the solid carboxylic acid starting material to form a homogenous solution. The resulting crude material should be used immediately due to its moisture sensitivity.
Protocol 3: Amidation to Form a Pyrazole Carboxamide
Objective: To synthesize a target pyrazole carboxamide by reacting the acid chloride with a substituted aniline.
Principle: This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the aniline attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate which then collapses to form the stable amide bond, eliminating HCl. A non-nucleophilic base is used to scavenge the HCl produced.
Materials:
-
Crude 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride (from Protocol 2)
-
Substituted aniline (e.g., 2-chloroaniline, 1.0 eq)
-
Anhydrous Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard work-up and purification reagents (1M HCl, saturated NaHCO₃, brine, MgSO₄, silica gel)
Procedure:
-
In a separate flask under an inert atmosphere, dissolve the chosen substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from Protocol 2 in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cold aniline solution over 15-20 minutes with vigorous stirring.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the aniline.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole carboxamide.
Self-Validation:
-
Product Formation: Confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the amide bond can be confirmed by the appearance of a characteristic N-H proton signal in the ¹H NMR and a carbonyl peak around 165-170 ppm in the ¹³C NMR spectrum.
Data Summary: Typical Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Time |
| 1 | Nitrile Hydrolysis | H₂SO₄ / H₂O | Water | Reflux (~110°C) | 4-6 hours |
| 2 | Acid Activation | SOCl₂, cat. DMF | DCM or Toluene | Reflux (~40°C) | 1-2 hours |
| 3 | Amidation | Substituted Aniline, Et₃N | DCM or THF | 0°C to RT | 2-4 hours |
Mechanism of Action: SDHI Fungicides
The final pyrazole carboxamide products derived from this intermediate primarily act as SDHIs. They inhibit Complex II of the mitochondrial electron transport chain, a critical hub for cellular energy production.
Caption: Inhibition of Fungal Respiration by Pyrazole Carboxamide SDHIs.
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, the fungicide prevents the reduction of ubiquinone to ubiquinol. This blockage halts the entire electron transport chain, leading to a catastrophic failure of ATP production and ultimately causing fungal cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile [myskinrecipes.com]
The Versatile Scaffolding of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile in Modern Heterocyclic Synthesis
Introduction: The Strategic Value of the Pyrazole Core
The pyrazole nucleus is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and structural rigidity make it a privileged scaffold in drug design. Molecules incorporating the pyrazole ring system exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antipsychotic properties.[3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles.
This guide focuses on a particularly valuable, yet underexplored, building block: 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile (CAS 327099-80-9). This molecule is endowed with two distinct and orthogonally reactive functional groups: a bromine atom at the C4 position, ideal for transition-metal-catalyzed cross-coupling reactions, and a nitrile group at the C5 position, which can be elaborated into various nitrogen-containing heterocycles. This dual functionality makes it a powerful synthon for the rapid construction of complex molecular architectures.
This document serves as a comprehensive guide for researchers, providing in-depth technical insights and field-proven protocols for leveraging this compound in the synthesis of advanced heterocyclic systems.
Physicochemical Properties
A summary of the key computed properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrN₃ | PubChem[4] |
| Molecular Weight | 186.01 g/mol | PubChem[4] |
| IUPAC Name | 4-bromo-1-methylpyrazole-5-carbonitrile | PubChem[4] |
| CAS Number | 327099-80-9 | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich |
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of the pyrazole ring is the primary site for synthetic diversification. This position is readily activated for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an exceptionally robust and versatile method for creating biaryl and heteroaryl-aryl linkages.[5] The reaction's tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids make it a go-to strategy in drug discovery.
Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as debromination. For electron-deficient heterocyclic halides like our target molecule, a moderately active palladium source like a Pd(0) complex or a pre-catalyst that readily generates the active Pd(0) species is preferred. The ligand's role is to stabilize the palladium center, facilitate oxidative addition, and promote reductive elimination. Bulky, electron-rich phosphine ligands are often employed. The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. An aqueous inorganic base like cesium carbonate (Cs₂CO₃) in a mixed solvent system such as 1,4-dioxane and water is a common and effective choice.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a procedure described in patent literature for the coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid or trifluoroborate salt (1.5 - 3.0 equiv)
-
cataCXium® A Pd G3 (or similar Pd pre-catalyst, e.g., Pd(PPh₃)₄, 0.1 - 0.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid derivative, the palladium pre-catalyst, and cesium carbonate.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (a typical ratio is 6:1 v/v) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-pyrazole-5-carbonitrile.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |
| cataCXium® A Pd G3 | Cs₂CO₃ | Dioxane/H₂O | 100 | 1 | Good | |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 24 | Moderate-Good | [6] |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[7][8] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C4 position of the pyrazole, a key step in creating precursors for fused heterocyclic systems.
Causality of Experimental Design: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the amine in the catalytic cycle. Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.
Protocol 2: General Protocol for Buchwald-Hartwig Amination
This is a general protocol based on established methods for the amination of aryl halides and may require optimization for specific substrates.[7][9]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube or reaction vial.
-
Add this compound and a magnetic stir bar.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is invaluable for introducing a rigid ethynyl linker, which can be used to extend a molecular scaffold or as a precursor for further transformations, such as the synthesis of triazoles or other heterocycles.
Causality of Experimental Design: The Sonogashira reaction typically employs a dual-catalyst system: a palladium complex to catalyze the cross-coupling and a copper(I) salt (e.g., CuI) as a co-catalyst.[10] The copper(I) facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base and often as the solvent. Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[11]
Protocol 3: General Protocol for Sonogashira Coupling
This is a general protocol based on standard Sonogashira conditions and may require optimization.[12][13]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon).
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., TEA).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product via flash column chromatography.
Application in Fused Heterocyclic Systems: Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles that are isomers of purines and, as such, often exhibit potent biological activity, particularly as kinase inhibitors.[1][3] this compound is an excellent precursor for this scaffold. The synthesis involves a two-step sequence: first, a Buchwald-Hartwig amination to install an amino group at C4, followed by cyclization with a one-carbon electrophile, which utilizes the C5-nitrile and the newly installed C4-amine.
Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: Two-step synthesis of a pyrazolo[3,4-d]pyrimidine derivative.
Protocol 4: Two-Step Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol outlines a pathway where the bromo-pyrazole is first converted to an aminopyrazole, which is then cyclized. This is a common and effective strategy for constructing the pyrazolo[3,4-d]pyrimidine core.[14]
Step 4A: Synthesis of 4-amino-1-methyl-1H-pyrazole-5-carbonitrile
-
Perform a Buchwald-Hartwig amination on this compound using an ammonia equivalent like benzophenone imine, following the general conditions outlined in Protocol 2 .
-
After the coupling reaction, the resulting imine is hydrolyzed by treatment with aqueous acid (e.g., 2M HCl) at room temperature to yield the free amine.
-
Work-up and purify the product as described previously to isolate 4-amino-1-methyl-1H-pyrazole-5-carbonitrile.
Step 4B: Cyclization to form 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Place the 4-amino-1-methyl-1H-pyrazole-5-carbonitrile (1.0 equiv) in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture to 180-200 °C for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
The product will often precipitate and can be collected by filtration.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain the pure 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Conclusion
This compound is a highly functionalized and versatile building block for heterocyclic synthesis. Its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions at the C4 position, combined with the synthetic potential of the C5 nitrile group, provides medicinal chemists with a powerful tool for the efficient construction of diverse and complex molecular scaffolds. The protocols and insights provided herein are intended to empower researchers to fully exploit the synthetic utility of this valuable compound in the pursuit of novel therapeutic agents.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1-methyl-1H-pyrazole | CAS#:25676-75-9 | Chemsrc [chemsrc.com]
- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H4BrN3 | CID 759273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of the Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1] Its prevalence in marketed drugs underscores its significance as a "privileged scaffold," a molecular framework that exhibits versatile binding properties to a range of biological targets. The continued exploration of functionalized pyrazoles is driven by the quest for novel therapeutics with improved efficacy and selectivity.
This application note provides a detailed guide to the nucleophilic aromatic substitution (SNAr) reactions of a key building block: 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile . This versatile intermediate offers a strategic entry point for the synthesis of a diverse library of pyrazole derivatives, enabling the systematic exploration of chemical space in drug discovery and agrochemical research. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-tested protocols for the substitution of the C4-bromo substituent with a variety of nucleophiles, including amines, thiols, and alkoxides.
Mechanistic Insights: The SNAr Reaction on the Pyrazole Ring
The reaction of this compound with nucleophiles proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process, distinct from SN1 and SN2 reactions, that is characteristic of electron-deficient aromatic and heteroaromatic systems.
Key Factors Influencing Reactivity:
-
Electron-Withdrawing Groups: The presence of the strongly electron-withdrawing nitrile (-CN) group at the C5 position is crucial for activating the pyrazole ring towards nucleophilic attack. This group helps to stabilize the negatively charged intermediate formed during the reaction.
-
Leaving Group: The bromine atom at the C4 position serves as a good leaving group.
-
Nucleophile Strength: The rate of reaction is also dependent on the nucleophilicity of the attacking species.
The generally accepted mechanism involves the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex .
Figure 1: Generalized workflow for the SNAr reaction.
Experimental Protocols
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Amination Reactions
This protocol describes a general procedure for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, aniline) (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or 1,4-Dioxane)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (2-3 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the base (e.g., K₂CO₃, 2.0 eq) and the amine (1.2 eq).
-
Stir the reaction mixture at a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction progress.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-methyl-1H-pyrazole-5-carbonitrile derivative.
Figure 2: Workflow for the amination of this compound.
Protocol 2: Thiolation Reactions
This protocol outlines a general method for the synthesis of 4-thioether derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 - 1.5 equivalents)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃)) (1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.2 eq) and anhydrous solvent (e.g., DMF).
-
Cool the solution to 0 °C and carefully add the base (e.g., NaH, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Heating may be required for less reactive thiols.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-thioether-1-methyl-1H-pyrazole-5-carbonitrile.
Protocol 3: Alkoxylation Reactions
This protocol provides a general procedure for the synthesis of 4-alkoxy-1-methyl-1H-pyrazole-5-carbonitriles.[3]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol) (used as solvent or with a co-solvent)
-
Strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe)) (1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, THF, or the corresponding alcohol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol and cool to 0 °C.
-
Carefully add the base (e.g., NaH, 1.2 eq) to the alcohol to generate the alkoxide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in an anhydrous solvent (if necessary).
-
Allow the reaction to warm to room temperature and stir. Gentle heating (e.g., 50-80 °C) may be required to drive the reaction to completion.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with water.
-
Extract the product with an organic solvent and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 4-alkoxy-1-methyl-1H-pyrazole-5-carbonitrile.
Summary of Reaction Conditions
| Nucleophile Class | Typical Nucleophiles | Base | Solvent | Temperature (°C) |
| Amines | Piperidine, Morpholine, Anilines | K₂CO₃, Cs₂CO₃, Et₃N | DMF, MeCN, Dioxane | 80 - 120 |
| Thiols | Thiophenol, Benzyl mercaptan | NaH, K₂CO₃ | DMF, THF | 0 - RT (can require heating) |
| Alcohols | Methanol, Ethanol, Benzyl alcohol | NaH, NaOMe | Corresponding Alcohol, DMF, THF | RT - 80 |
Troubleshooting and Optimization
-
Low Yield: If the reaction is sluggish or gives low yields, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃ for aminations), or a more polar aprotic solvent like DMF or DMSO. Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the starting material.
-
Side Reactions: In the case of alkoxylation with smaller alkoxides, competitive attack at the nitrile group is a possibility, although less likely under the described conditions. If this is observed, using milder conditions (lower temperature, less reactive base) may be beneficial. For amination with primary amines, double addition is a potential side reaction, which can be minimized by controlling the stoichiometry of the amine.
-
Difficult Purification: If the product is difficult to separate from the starting material, consider using a different eluent system for column chromatography or recrystallization.
References
Topic: Versatile Derivatization Strategies for the Cyano Group of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
An Application Note from the Senior Synthesis Group
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract: The 1-methyl-1H-pyrazole core is a privileged scaffold in modern drug discovery, valued for its metabolic stability and versatile substitution patterns. The precursor, 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile, serves as a powerful building block, where the cyano and bromo functionalities offer orthogonal synthetic handles for diversification. This application note provides an in-depth guide to the chemical derivatization of the C5-cyano group. We present detailed, field-tested protocols for its conversion into primary amides, primary amines, tetrazoles, and ketones. The causality behind experimental choices, mechanistic insights, and troubleshooting advice are discussed to empower researchers to effectively leverage this versatile intermediate in their synthetic campaigns.
Introduction: The Pyrazole Cyano Group as a Synthetic Linchpin
The pyrazole ring system is a cornerstone of medicinal chemistry, appearing in numerous approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an excellent bioisostere for other aromatic and heterocyclic systems. The compound this compound is a particularly strategic starting material. The bromine at the C4 position is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the cyano group at the C5 position is a gateway to a diverse array of functional groups.
The cyano group's utility stems from its triple bond and the +3 oxidation state of its carbon atom, which makes it susceptible to nucleophilic attack and reduction.[1] This allows for its transformation into moieties that can profoundly alter a molecule's physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity. This guide focuses on four high-impact transformations: hydrolysis to the carboxamide, reduction to the aminomethyl group, cycloaddition to the tetrazole, and Grignard addition to ketones.
Figure 1: Key derivatization pathways for the C5-cyano group.
Protocol 1: Controlled Hydrolysis to 4-bromo-1-methyl-1H-pyrazole-5-carboxamide
Principle and Rationale: The conversion of a nitrile to a primary amide is a fundamental transformation that introduces a key hydrogen bond donor and acceptor group. Amides are prevalent in pharmaceuticals due to their stability and ability to engage in critical interactions with biological targets. The hydrolysis can be catalyzed by acid or base, with each having distinct advantages.[2] Acid catalysis protonates the nitrile nitrogen, increasing the carbon's electrophilicity for attack by water.[1] Base-catalyzed methods, particularly those using hydrogen peroxide, can offer high selectivity for the amide over the carboxylic acid, as the hydroperoxide ion is a potent nucleophile that attacks the nitrile, and the subsequent steps are favorable for amide formation.[3] We present a robust base-catalyzed protocol known for its high yield and selectivity.
Experimental Protocol:
-
Materials: this compound (1.0 g, 5.0 mmol), Dimethyl Sulfoxide (DMSO, 20 mL), 30% Hydrogen Peroxide (H₂O₂, 2.5 mL, ~25 mmol), Potassium Carbonate (K₂CO₃, 0.35 g, 2.5 mmol).
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound and DMSO. Stir until all solid is dissolved.
-
Add potassium carbonate to the solution.
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add the 30% hydrogen peroxide solution dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% Ethyl Acetate in Hexanes). The product amide will have a lower Rf value than the starting nitrile.
-
Once the reaction is complete, pour the mixture into 100 mL of cold deionized water. A white precipitate should form.
-
Stir the suspension for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold diethyl ether (2 x 10 mL).
-
Dry the white solid under high vacuum to a constant weight.
-
-
Expected Outcome: 4-bromo-1-methyl-1H-pyrazole-5-carboxamide is typically obtained as a white to off-white solid in 85-95% yield. Further purification is often not necessary.
Protocol 2: Complete Reduction to (4-bromo-1-methyl-1H-pyrazol-5-yl)methanamine
Principle and Rationale: Reduction of the nitrile group to a primary amine introduces a basic center and a potent hydrogen bond donor, significantly increasing the polarity and aqueous solubility of the molecule. This is a common strategy in drug design to modulate pharmacokinetics. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent that efficiently converts nitriles to primary amines.[4][5] The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the nitrile carbon.[6][7] An aqueous workup is then required to protonate the resulting di-anionic intermediate to yield the amine.[8]
Safety First: Lithium aluminum hydride is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. It must be handled under an inert atmosphere (Nitrogen or Argon) by trained personnel using appropriate personal protective equipment (PPE). The quenching procedure must be performed slowly and with extreme caution behind a blast shield.
Experimental Protocol:
-
Materials: Lithium Aluminum Hydride (LAH, 0.28 g, 7.5 mmol, 1.5 eq.), Anhydrous Tetrahydrofuran (THF, 30 mL), this compound (1.0 g, 5.0 mmol).
-
Procedure:
-
To a flame-dried 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add LAH powder.
-
Add 20 mL of anhydrous THF via syringe. Stir the resulting suspension and cool to 0 °C in an ice bath.
-
Dissolve the this compound in 10 mL of anhydrous THF in a separate dry flask.
-
Add the nitrile solution dropwise to the stirring LAH suspension at 0 °C over 30 minutes.
-
After addition, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.[9] The reaction can be monitored by TLC, visualizing with ninhydrin stain to detect the amine product.
-
Work-up (Fieser Method): Cool the reaction mixture back down to 0 °C. Behind a blast shield, very slowly and sequentially add the following:
-
0.3 mL of water (dropwise, vigorous H₂ evolution).
-
0.3 mL of 15% aqueous NaOH solution (dropwise).
-
0.9 mL of water (dropwise).
-
-
Remove the ice bath and stir the mixture vigorously for 1 hour. A granular white precipitate of aluminum salts should form, which is easily filterable.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (2 x 20 mL) and Ethyl Acetate (2 x 20 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude amine. The product can be purified by column chromatography on silica gel (e.g., using a gradient of 0-10% Methanol in Dichloromethane with 1% Triethylamine) to afford the pure product.
-
-
Expected Outcome: (4-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is typically a pale yellow oil or low-melting solid.[10] Yields generally range from 70-85%.
Figure 2: Workflow for the LAH reduction of the pyrazole nitrile.
Protocol 3: [3+2] Cycloaddition to 5-(4-bromo-1-methyl-1H-pyrazol-5-yl)-1H-tetrazole
Principle and Rationale: The tetrazole ring is a well-established bioisostere for the carboxylic acid group in drug design. It possesses a similar pKa but offers improved metabolic stability and cell permeability.[11] The most reliable method for its synthesis is the [3+2] cycloaddition between a nitrile and an azide source.[12] The Sharpless protocol, which utilizes zinc salts as a Lewis acid catalyst in water, is a significant improvement over older methods, offering enhanced safety and environmental friendliness.[13][14] The zinc ion coordinates to the nitrile nitrogen, activating it for nucleophilic attack by the azide ion.
Safety First: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can be formed under acidic conditions, is volatile and highly explosive. This protocol minimizes the risk by running the reaction in water, which keeps the pH near neutral or slightly basic, preventing significant formation of HN₃.[13]
Experimental Protocol:
-
Materials: this compound (1.0 g, 5.0 mmol), Sodium Azide (NaN₃, 0.49 g, 7.5 mmol, 1.5 eq.), Zinc Bromide (ZnBr₂, 1.13 g, 5.0 mmol, 1.0 eq.), Deionized Water (10 mL).
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser and stir bar, add the pyrazole nitrile, sodium azide, zinc bromide, and water.
-
Heat the stirred suspension to reflux (approximately 100-105 °C) using an oil bath.
-
Maintain the reaction at reflux for 18-24 hours. The reaction progress can be monitored by LC-MS or by TLC after an acidified workup of a small aliquot.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the mixture to pH ~2 by adding 3M Hydrochloric Acid (HCl). Caution: Perform in a well-ventilated fume hood as some HN₃ may be liberated.
-
The product may precipitate upon acidification. If not, extract the aqueous solution with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., Ethanol/water) or by column chromatography to yield the pure tetrazole.
-
-
Expected Outcome: 5-(4-bromo-1-methyl-1H-pyrazol-5-yl)-1H-tetrazole is typically isolated as a white crystalline solid. Yields are generally in the range of 80-95%.
Summary of Derivatization Strategies
| Reaction Type | Product Structure | Key Reagents | Typical Conditions | Yield Range | Ref. |
| Hydrolysis | 4-bromo-1-methyl-1H-pyrazole-5-carboxamide | H₂O₂, K₂CO₃, DMSO | 0 °C to RT, 4-6 h | 85-95% | [3] |
| Reduction | (4-bromo-1-methyl-1H-pyrazol-5-yl)methanamine | LiAlH₄, Anhydrous THF | 0 °C to RT, 4 h | 70-85% | [9][15] |
| Cycloaddition | 5-(4-bromo-1-methyl-1H-pyrazol-5-yl)-1H-tetrazole | NaN₃, ZnBr₂, H₂O | Reflux, 18-24 h | 80-95% | [13][14] |
| Grignard Add. | (4-bromo-1-methyl-1H-pyrazol-5-yl)(R)methanone | R-MgBr, THF; then H₃O⁺ | 0 °C to RT; then quench | 60-80% | [16] |
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. 1431965-13-7|(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine hydrobromide|BLD Pharm [bldpharm.com]
- 11. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. m.youtube.com [m.youtube.com]
Application Note & Protocols: A Strategic Approach to Unveiling the Bioactivity of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a strategic assay cascade to elucidate the biological activity of the novel compound, 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. Given the lack of specific biological data for this molecule, we present a tiered screening approach, beginning with broad cytotoxicity assessments and progressing to more specific, target-oriented assays based on the well-documented activities of the pyrazole chemical class. This application note details the rationale behind the assay selection, provides step-by-step protocols for key experiments, and offers insights into data interpretation, enabling a systematic and efficient characterization of this compound's therapeutic potential.
Introduction: The Pyrazole Scaffold and a Strategy for Activity Discovery
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, which serves as a cornerstone for numerous clinically approved drugs[4]. Its derivatives are known to modulate a wide range of biological targets, leading to diverse pharmacological effects such as anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective activities[1][2]. The subject of this guide, this compound, is a structurally distinct member of this class. The bromine atom and the carbonitrile group at positions 4 and 5, respectively, offer unique electronic and steric properties that could confer novel biological activities or enhanced potency against known pyrazole targets.
Due to the absence of established biological targets for this compound, a logical and resource-efficient approach is to employ a hierarchical screening strategy. This "funnel-down" approach, as illustrated below, allows for a broad initial assessment of the compound's effects on cell viability, followed by more focused investigations into specific mechanisms of action suggested by the initial screen and the known pharmacology of the pyrazole scaffold.
Figure 1: A tiered approach to assay development for novel compounds.
Tier 1: Foundational Screening - General Cytotoxicity
The initial step in characterizing any new chemical entity is to assess its general effect on cell viability. This provides a baseline understanding of the compound's potency and therapeutic window. We recommend screening against a panel of both cancerous and non-cancerous cell lines to identify any potential for selective cytotoxicity.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium with 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Parameter | Value |
| Cell Lines | A549, MCF-7, HEK293 |
| Seeding Density | 5,000 cells/well |
| Compound Conc. | 0.1, 1, 10, 25, 50, 100 µM |
| Incubation Time | 72 hours |
| Endpoint | Absorbance at 570 nm |
Tier 2: Broad Spectrum Bioactivity Profiling
Based on the results of the Tier 1 screen and the known activities of pyrazole derivatives, the following assays are recommended to explore the most probable biological activities.
Anti-inflammatory Activity
Many pyrazole-containing compounds are potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes[5][6].
This protocol outlines a commercially available enzyme immunoassay (EIA) to measure the inhibition of COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound and controls (e.g., Celecoxib for COX-2, Indomethacin for non-selective)
-
EIA buffer, reagents, and plates (commercially available kits)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Compound Incubation: In separate wells of a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specified time with a quenching solution.
-
PGE₂ Quantification: Quantify the amount of Prostaglandin E₂ (PGE₂) produced using the EIA component of the kit.
-
Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Anticancer Activity
If the Tier 1 screen reveals selective cytotoxicity towards cancer cell lines, further investigation into the mechanism of cell death is warranted.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Figure 2: Workflow for the Annexin V/PI apoptosis assay.
Antimicrobial Activity
Pyrazole derivatives have shown promise as antibacterial and antifungal agents[1]. A simple broth microdilution assay can determine the minimum inhibitory concentration (MIC).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound and control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
96-well plates
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Inoculation: Add the inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 35°C for 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Tier 3: Mechanistic & Target Deconvolution
Should the Tier 2 assays yield a promising "hit," the next logical step is to delve into the specific molecular mechanism of action.
-
For Anti-inflammatory Hits: If the compound inhibits COX enzymes, further studies could explore its effects on prostaglandin synthesis pathways. If it does not inhibit COX enzymes, assays for other inflammatory mediators like TNF-α or IL-6 secretion from stimulated immune cells (e.g., LPS-stimulated macrophages) would be appropriate[1].
-
For Anticancer Hits: The mechanism of apoptosis can be further explored by measuring the activity of key effector enzymes like caspases[7]. Additionally, cell cycle analysis can reveal if the compound causes arrest at a specific phase. Broader kinase inhibitor profiling can also be performed, as many pyrazole derivatives are known to target kinases.
-
For Antimicrobial Hits: Follow-up studies could include time-kill kinetics, synergy testing with known antibiotics, and assays to investigate the mechanism of action (e.g., cell wall synthesis, protein synthesis, or DNA replication inhibition).
Conclusion
This application note provides a structured and logical framework for the initial characterization of this compound. By employing a tiered approach, researchers can efficiently screen for a wide range of potential biological activities, from general cytotoxicity to specific enzymatic inhibition. The detailed protocols provided for foundational assays serve as a starting point for a comprehensive investigation into the therapeutic potential of this novel pyrazole derivative. The key to success lies in a systematic progression from broad, phenotypic screens to more focused, target-based assays, guided by the accumulating experimental evidence.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Leveraging 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile in the Synthesis of Novel Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecules that can selectively inhibit specific kinases is a central focus of drug discovery. Within this landscape, the pyrazole ring has emerged as a "privileged scaffold."[2][3] Its unique electronic properties and ability to establish key hydrogen bonds with the kinase hinge region—mimicking the adenine moiety of ATP—make it an ideal anchor for designing potent inhibitors.[3]
This guide focuses on a highly versatile, functionalized building block: 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile (CAS 327099-80-9).[4] This intermediate is strategically designed for synthetic utility. The N-methyl group prevents unwanted N-H reactivity and potential tautomerization. The C4-bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[5] Concurrently, the C5-carbonitrile group offers a secondary site for chemical elaboration, allowing for fine-tuning of physicochemical properties and target engagement.
Herein, we provide a detailed exploration of the strategic application of this compound, complete with mechanistic rationale and robust, field-proven protocols for the synthesis of advanced kinase inhibitor candidates.
Section 1: Strategic Value of the Functionalized Pyrazole Core
The efficacy of a kinase inhibitor is dictated by its interactions within the ATP-binding pocket. The this compound scaffold is pre-organized for success in this environment.
-
The Pyrazole Core as a Hinge-Binder: The adjacent nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors and donors, allowing them to form crucial interactions with the backbone amide groups of the kinase hinge region. This foundational binding anchors the inhibitor within the active site.
-
The C4-Bromo Group for SAR Exploration: The bromine atom at the C4 position is a versatile synthetic handle for introducing substituents that can extend into the solvent-exposed region of the ATP pocket or target specific sub-pockets. This position is ideal for installing aryl or heteroaryl moieties via Suzuki-Miyaura coupling or for creating linkages to other pharmacophores via Buchwald-Hartwig amination. These modifications are critical for modulating inhibitor selectivity and potency.[6][7]
-
The C5-Nitrile for Property Modulation: The electron-withdrawing nitrile group influences the electronics of the pyrazole ring and can serve as a hydrogen bond acceptor. More importantly, it is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a bioisosteric tetrazole ring, providing secondary avenues for analog synthesis.
Section 2: Core Synthetic Methodologies and Protocols
The true power of this compound lies in its reactivity in robust, well-established cross-coupling reactions. Below are detailed protocols for its two primary applications.
Suzuki-Miyaura Coupling: C-C Bond Formation
Causality and Rationale: The Suzuki-Miyaura reaction is the method of choice for creating carbon-carbon bonds between the pyrazole C4 position and various aryl or heteroaryl boronic acids (or esters).[8][9] This reaction is fundamental for building bi-aryl structures common in Type I and Type II kinase inhibitors. The choice of a palladium catalyst with appropriate ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), is critical for ensuring efficient catalytic turnover, especially with electron-rich heterocyclic halides.[10] A base (e.g., Cs₂CO₃ or K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.[8]
Detailed Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., a 4:1 ratio) to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the vessel in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Buchwald-Hartwig Amination: C-N Bond Formation
Causality and Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[11][12] It enables the coupling of the pyrazole C4 position with a vast range of primary and secondary amines. This is invaluable for installing linker moieties, solubilizing groups, or pharmacophores that can form additional interactions within the kinase active site. The success of this reaction often hinges on the use of sterically hindered, electron-rich phosphine ligands (e.g., tBuDavePhos) which facilitate the challenging reductive elimination step to form the C-N bond.[6] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[13]
Detailed Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation (Inert Atmosphere): In a glovebox, charge an oven-dried sealed tube with this compound (1.0 eq), sodium tert-butoxide (1.5 eq), the phosphine ligand (e.g., tBuDavePhos, 0.08 eq), and the palladium source (e.g., Pd₂(dba)₃, 0.04 eq).
-
Addition of Amine and Solvent: Add the desired amine (1.2 eq) followed by anhydrous toluene to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction: Seal the tube tightly and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction. Monitor for completion via TLC or LC-MS (typically 6-24 hours).
-
Work-up: After cooling to room temperature, carefully unseal the tube. Quench the reaction by slowly adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and water, and transfer to a separatory funnel.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude material by flash column chromatography to afford the desired 4-amino-pyrazole derivative.
-
Characterization: Verify the product structure and purity by NMR and HRMS.
Section 3: Application in Kinase Signaling Pathway Targeting
To illustrate the utility of these protocols, consider the design of an inhibitor for the c-Jun N-terminal kinase (JNK) pathway. The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway and is implicated in inflammatory diseases and neurodegeneration.[14]
A hypothetical inhibitor could be synthesized by first using a Suzuki coupling to install a substituted pyridine ring at the C4 position of This compound . This pyridine moiety could then serve as an attachment point for a side chain designed to interact with a specific region of the JNK active site.
Section 4: Biological Evaluation Protocols
Synthesizing a compound is only the first step. Its biological activity must be rigorously validated.
Protocol: In-Vitro Kinase Binding Assay (Differential Scanning Fluorimetry - DSF)
DSF is a rapid, high-throughput method to confirm direct binding of a compound to a target kinase by measuring the increase in the protein's thermal stability upon ligand binding (ΔTₘ).[3][15]
-
Reagent Preparation: Prepare a master mix containing the recombinant target kinase (e.g., JNK3) in DSF buffer and a fluorescent dye (e.g., SYPRO Orange).
-
Plate Setup: Dispense the master mix into a 96- or 384-well qPCR plate.
-
Compound Addition: Add the synthesized pyrazole compounds from a DMSO stock plate to a final concentration of 10-20 µM. Include a "DMSO only" control.
-
Data Acquisition: Place the sealed plate in a qPCR instrument. Run a melt-curve experiment, gradually increasing the temperature from 25 °C to 95 °C while monitoring fluorescence.
-
Analysis: The melting temperature (Tₘ) is the midpoint of the protein unfolding transition. Calculate the thermal shift (ΔTₘ) as: ΔTₘ = Tₘ(protein + compound) - Tₘ(protein + DMSO) . A positive ΔTₘ indicates stabilizing binding.
Protocol: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[2]
-
Cell Seeding: Seed a relevant cancer cell line (e.g., HeLa cells) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitor (typically from 1 nM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation
Quantitative data from these assays should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | C4-Substituent (from Suzuki) | Kinase Binding (ΔTₘ, °C) | Cell Viability (IC₅₀, µM) |
| XYZ-001 | 4-Fluorophenyl | + 8.5 | 1.2 |
| XYZ-002 | 3-Pyridyl | + 9.2 | 0.8 |
| XYZ-003 | 2-Thienyl | + 7.1 | 2.5 |
| Staurosporine | (Control) | + 12.0 | 0.01 |
Conclusion
This compound is a high-value, strategically functionalized intermediate for the discovery of next-generation kinase inhibitors. Its capacity for undergoing robust and predictable palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the C4-position provides a direct and efficient route to novel chemical matter. By following the detailed protocols outlined in this guide, researchers in drug development can rapidly generate and evaluate diverse libraries of pyrazole-based compounds, accelerating the journey toward potent and selective clinical candidates.
References
- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C5H4BrN3 | CID 759273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
Application Notes and Protocols: 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile as a Versatile Scaffold for Molecular Probe Development
For Researchers, Scientists, and Drug Development Professionals
Author's Foreword
These application notes serve as a comprehensive guide to leveraging the unique chemical properties of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile as a foundational scaffold for the development of potent and selective molecular probes. While this compound itself is not a probe, its pyrazole core is a well-established pharmacophore in numerous biologically active agents, and the presence of a chemically tractable bromine atom provides a strategic handle for synthetic elaboration. This document outlines the rationale, protocols, and experimental design considerations for transforming this versatile building block into functional chemical probes for target identification and cellular imaging. The methodologies described herein are grounded in established principles of chemical biology and probe development, providing a robust framework for your research endeavors.
Introduction: The Pyrazole Scaffold and the Promise of a New Probe
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates with activities ranging from anti-inflammatory to anticancer agents.[1][2][3] This prevalence suggests that the pyrazole ring system is adept at forming key interactions with a variety of biological targets. This compound represents an attractive starting point for chemical probe development for several reasons:
-
Proven Bioactivity: The pyrazole core is known to interact with numerous protein classes, particularly protein kinases.[4]
-
Synthetic Tractability: The bromine atom at the 4-position serves as a versatile synthetic handle for introducing functionalities such as fluorophores, affinity tags (like biotin), or photoreactive cross-linking groups through well-established cross-coupling reactions.
-
Favorable Physicochemical Properties: The compound's relatively small size and molecular weight are consistent with the characteristics of effective small molecule probes, which are designed to minimize steric hindrance and maintain cell permeability.[5][6]
This guide will focus on the hypothetical development of two types of probes derived from this scaffold: a fluorescent probe for cellular imaging and a biotinylated probe for affinity-based target identification.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the starting material's properties is crucial for experimental design.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrN₃ | PubChem CID: 759273[7] |
| Molecular Weight | 186.01 g/mol | PubChem CID: 759273[7] |
| IUPAC Name | 4-bromo-1-methylpyrazole-5-carbonitrile | PubChem CID: 759273[7] |
| CAS Number | 327099-80-9 | ChemicalBook[8] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. | |
| Safety | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7] | PubChem CID: 759273[7] |
Proposed Development of Functionalized Probes
The strategic placement of the bromine atom on the pyrazole ring allows for the synthesis of a variety of functional probes. Below is a proposed synthetic workflow for creating a fluorescent and a biotinylated derivative.
Caption: Synthetic workflow for probe development.
Application Protocol I: Cellular Imaging with a Fluorescently Labeled Probe
This protocol describes the use of a hypothetical fluorescent derivative, "Fluoro-Pyrazole," for visualizing its subcellular localization.
A. Rationale and Experimental Design
Small molecule fluorescent probes can provide valuable insights into the localization of their target proteins within the cell.[9] By observing the distribution of the fluorescent signal, researchers can infer the cellular compartments where the target protein is active. An inactive control compound, lacking the key binding motifs but possessing the same fluorophore, should be used to ensure that the observed localization is not due to non-specific interactions of the dye.[5]
B. Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture the cells of interest (e.g., a cancer cell line known to overexpress a particular kinase) in appropriate media.
-
Seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate overnight to allow for cell adherence.
-
-
Probe Preparation and Incubation:
-
Prepare a 10 mM stock solution of Fluoro-Pyrazole in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture media to the desired final concentration (typically in the range of 100 nM to 5 µM). A concentration titration experiment is recommended to determine the optimal concentration with a high signal-to-noise ratio.
-
Remove the culture media from the cells and replace it with the media containing Fluoro-Pyrazole.
-
Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Co-staining with Organelle Markers (Optional):
-
To determine the specific subcellular localization, co-stain with commercially available fluorescent markers for organelles such as the nucleus (e.g., Hoechst 33342), mitochondria (e.g., MitoTracker Red CMXRos), or endoplasmic reticulum (e.g., ER-Tracker Green).
-
Follow the manufacturer's instructions for the co-staining procedure.
-
-
Cell Washing and Imaging:
-
Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.
-
Add fresh, pre-warmed imaging media (e.g., phenol red-free culture media or PBS) to the cells.
-
Image the cells using a fluorescence microscope (confocal microscopy is recommended for higher resolution) with the appropriate filter sets for the chosen fluorophore and any co-stains.
-
-
Data Analysis:
-
Analyze the acquired images to determine the subcellular distribution of the fluorescent signal from Fluoro-Pyrazole.
-
Quantify the co-localization with organelle markers using appropriate software (e.g., ImageJ with the JaCoP plugin).
-
Application Protocol II: Target Identification via Affinity Purification
This protocol outlines the use of a hypothetical biotinylated derivative, "Biotin-Pyrazole," for identifying its cellular binding partners.
A. Rationale and Experimental Design
Affinity purification coupled with mass spectrometry is a powerful technique for the unbiased identification of protein targets of small molecules.[10][11] The biotin tag allows for the selective capture of the probe-protein complexes using streptavidin-coated beads. A competition experiment, where the cell lysate is pre-incubated with an excess of the non-biotinylated parent compound, is a critical control to distinguish specific binders from non-specific ones.
Caption: Workflow for target identification.
B. Step-by-Step Protocol
-
Cell Culture and Lysis:
-
Grow the cells of interest in large-scale culture (e.g., T175 flasks).
-
Harvest the cells and prepare a cell lysate using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Affinity Pull-down:
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with Biotin-Pyrazole at a pre-determined optimal concentration for 2-4 hours at 4°C with gentle rotation.
-
For the competition control, pre-incubate a separate aliquot of the lysate with a 100-fold excess of the non-biotinylated core scaffold for 1 hour before adding Biotin-Pyrazole.
-
Add pre-washed streptavidin-coated magnetic or agarose beads to the lysate and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant.
-
Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer or by using a competitive elution buffer containing an excess of free biotin.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.
-
Excise the protein bands of interest (or the entire lane for an unbiased approach) and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS data against a protein database.
-
-
Data Analysis and Validation:
-
Compare the list of identified proteins from the Biotin-Pyrazole pull-down with the competition control.
-
Proteins that are significantly depleted in the competition sample are considered high-confidence binding partners.
-
Validate the interaction of candidate proteins using orthogonal methods such as Western blotting, cellular thermal shift assays (CETSA), or enzymatic assays.
-
Conclusion and Future Directions
This compound is a promising starting material for the development of sophisticated molecular probes. The protocols detailed in this guide provide a solid foundation for synthesizing and utilizing fluorescent and biotinylated derivatives to investigate cellular pathways and identify novel drug targets. The versatility of the pyrazole scaffold, combined with the strategic placement of the bromine handle, opens up numerous possibilities for creating a diverse toolkit of chemical probes to address a wide range of biological questions. Future work could involve the development of covalent or photo-cross-linking probes to trap transient interactions and provide more detailed structural information about the probe-target complex.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Chemical probe - Wikipedia [en.wikipedia.org]
- 7. This compound | C5H4BrN3 | CID 759273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 327099-80-9 [chemicalbook.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC | Springer Nature Experiments [experiments.springernature.com]
- 11. Small Molecule Probes of Cellular Pathways and Networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic N-Alkylation of Pyrazole Derivatives for Modern Drug Discovery
Introduction: The Significance and Challenge of N-Alkylated Pyrazoles
The pyrazole motif is a cornerstone of modern medicinal chemistry and agrochemicals, forming the core of numerous blockbuster drugs and essential agricultural products.[1][2][3][4] The biological activity and physicochemical properties of these compounds are critically modulated by the substituent attached to one of the ring's nitrogen atoms. Consequently, the N-alkylation of the pyrazole heterocycle is a fundamental and frequently employed transformation in drug development.
However, the synthesis of N-substituted pyrazoles is not without its challenges. For unsymmetrically substituted pyrazoles, the core scientific hurdle is achieving regioselectivity. The two adjacent nitrogen atoms, N1 and N2, possess similar electronic properties and nucleophilicity, often leading to the formation of a difficult-to-separate mixture of N1 and N2 alkylated regioisomers.[1][2][5]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven experimental protocols for the N-alkylation of pyrazole derivatives. We will move beyond simple step-by-step instructions to explain the underlying principles that govern regioselectivity, empowering the scientist to make informed decisions and troubleshoot their reactions effectively.
Part 1: The Regioselectivity Dilemma: Key Factors in Directing N-Alkylation
The outcome of a pyrazole N-alkylation reaction is a delicate balance of several competing factors. Understanding these factors is paramount to designing a successful and selective synthesis. The choice of base, counter-ion, solvent, and the steric and electronic nature of the pyrazole substituents all play a crucial role.[1][2]
-
Steric Hindrance: This is often the most dominant factor. Bulky substituents at the C3 or C5 positions of the pyrazole ring will sterically shield the adjacent nitrogen atom, directing the incoming alkylating agent to the less hindered nitrogen.[6][7][8] For example, a substituent at C3 will favor alkylation at N1.
-
Base and Counter-ion: The choice of base is critical. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent tend to favor alkylation at the sterically most accessible nitrogen (N1).[5] In contrast, bases like potassium carbonate can lead to different isomeric ratios, and the nature of the cation (e.g., Na⁺, K⁺, Mg²⁺) can influence the coordination at the transition state, thereby altering the regiochemical outcome.[1][2][9]
-
Solvent Effects: The reaction solvent can significantly influence selectivity. Polar aprotic solvents like DMSO or DMF can facilitate the reaction, while non-polar solvents like THF are common with strong bases.[6][10] Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in certain cases.[11][12]
Caption: Factors governing N1 vs. N2 regioselectivity.
Part 2: Experimental Protocols for Strategic N-Alkylation
The following protocols represent a selection of the most reliable and versatile methods for pyrazole N-alkylation, chosen to address different regiochemical goals and substrate sensitivities.
Protocol 1: Classical N1-Selective Alkylation (Steric Control)
This method is the workhorse for achieving alkylation at the sterically less hindered N1 position, particularly for 3-substituted pyrazoles. It employs a strong, non-coordinating base in an anhydrous, non-polar solvent.
Rationale: Sodium hydride (NaH) irreversibly deprotonates the pyrazole. In a solvent like THF, the resulting sodium pyrazolate anion is relatively free, and the subsequent SN2 attack by an alkyl halide occurs preferentially at the nitrogen atom with the lowest steric barrier (N1). The use of low temperature (0 °C) helps to control the exothermic reaction of NaH and improve selectivity.
Detailed Protocol (adapted from Benchchem[5]):
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted pyrazole (1.0 eq.).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 eq.) portion-wise over 5-10 minutes.
-
Safety Note: NaH reacts violently with water. Ensure all glassware is dry and additions are made slowly. Hydrogen gas is evolved.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become cloudy or a precipitate may form.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-16 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction & Purification: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Magnesium-Catalyzed N2-Selective Alkylation
Achieving selectivity for the more sterically hindered N2 position is a significant challenge. A modern approach utilizes magnesium catalysis to direct the alkylating agent, overriding the inherent steric bias.[9]
Rationale: This method leverages the ability of a Lewis acid, such as Magnesium Bromide (MgBr₂), to coordinate with both nitrogen atoms of the pyrazole ring. This coordination template is believed to favor the subsequent alkylation at the N2 position, particularly with specific alkylating agents like α-bromoacetates and acetamides.
Detailed Protocol (adapted from Xu et al.[9]):
-
Preparation: To an oven-dried vial under an inert atmosphere, add the 3-substituted pyrazole (1.0 eq.), MgBr₂ (10–20 mol%), and a suitable solvent such as acetonitrile (MeCN) or THF.
-
Addition of Reagents: Add the α-bromoacetate or α-bromoacetamide alkylating agent (1.1–1.5 eq.) followed by a base, typically a non-nucleophilic amine base like N,N-diisopropylethylamine (DIPEA, 1.5 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or isopropyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to separate the N2 and N1 isomers.
Protocol 3: N-Alkylation via Phase-Transfer Catalysis (PTC)
PTC offers a practical and often greener alternative, avoiding the need for strong bases and strictly anhydrous conditions. It is particularly amenable to large-scale synthesis.[6][13][14]
Rationale: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the deprotonated pyrazolate anion from a solid or aqueous basic phase into the organic phase where the alkylating agent resides. This allows the reaction to proceed efficiently at the interface of the two phases under mild conditions.
Caption: Workflow for Phase-Transfer Catalyzed N-alkylation.
Detailed Protocol (adapted from Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis[6]):
-
Preparation: In a round-bottom flask, combine the pyrazole (1.0 eq.), the alkylating agent (1.0–1.2 eq.), a solid base such as powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and the phase-transfer catalyst (e.g., TBAB, 5–10 mol%).
-
Solvent (Optional): The reaction can often be run neat (solvent-free).[6] Alternatively, a solvent such as acetonitrile or toluene can be added.
-
Reaction: Stir the heterogeneous mixture vigorously at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate).
-
Extraction & Purification: Separate the layers. Extract the aqueous phase with the organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography or distillation.
Protocol 4: N-Alkylation under Mitsunobu Conditions
The Mitsunobu reaction is an exceptionally valuable method for alkylating pyrazoles with primary or secondary alcohols, proceeding under mild, neutral conditions. It is ideal for substrates that are sensitive to basic environments.[7][15][16][17]
Rationale: The reaction involves the activation of an alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms a reactive oxyphosphonium intermediate, which is then displaced by the pyrazole nucleophile in an SN2 fashion.
Detailed Protocol (adapted from Katritzky et al.[15]):
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the pyrazole (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous THF.
-
Activation: Cool the solution to 0 °C in an ice bath. Prepare a solution of DIAD or DEAD (1.2 eq.) in a small amount of anhydrous THF.
-
Addition: Add the azodicarboxylate solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 10 °C. A color change (typically to yellow or orange) and/or precipitate formation is common.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazide byproduct. Purify directly by flash column chromatography to isolate the desired N-alkylated pyrazole.
Part 3: Method Comparison and Troubleshooting
The optimal protocol depends heavily on the desired regioisomer, available starting materials, and substrate compatibility.
| Method | Target Isomer | Key Reagents | Advantages | Limitations |
| Classical (NaH/THF) | N1 (Steric Control) | NaH, Alkyl Halide | Reliable, well-established, good for N1-selectivity.[5] | Requires strictly anhydrous conditions, strong base, not suitable for base-sensitive substrates. |
| Mg-Catalyzed | N2 (Directed) | MgBr₂, α-Bromo-ester/-amide | Unique access to sterically hindered N2 isomer.[9] | Substrate scope may be limited to specific alkylating agents. |
| Phase-Transfer (PTC) | N1 (Typically) | K₂CO₃, TBAB, Alkyl Halide | Mild, scalable, no need for anhydrous solvents, can be solvent-free.[6][14] | Regioselectivity can be variable depending on the substrate. |
| Mitsunobu Reaction | N1 (Typically) | PPh₃, DIAD/DEAD, Alcohol | Uses alcohols directly, very mild, neutral conditions.[7][15][16] | Stoichiometric byproducts can complicate purification. |
| Microwave-Assisted | Varies | Varies | Drastically reduced reaction times, useful for library synthesis.[18][19] | Requires specialized equipment, optimization for scaling may be needed. |
| Acid-Catalyzed | N1 (Steric Control) | CSA, Trichloroacetimidate | Avoids strong bases, good for benzylic/stabilized systems.[7][20] | Limited to alcohols that can form stable carbocations or be activated. |
Troubleshooting Poor Regioselectivity
When an undesirable mixture of N1 and N2 isomers is obtained, a systematic approach to optimization is required.
Caption: A logical workflow for troubleshooting poor regioselectivity.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 15. Alkylation of pyrazolones [ch.imperial.ac.uk]
- 16. Alkylation of pyrazolones via the mitsunobu reaction - Lookchem [lookchem.com]
- 17. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 18. Facile microwave-assisted synthesis of bis-pyrazol pyrimidine derivatives via an N-alkylation reaction [ouci.dntb.gov.ua]
- 19. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile
Welcome to the technical support center for the synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your yield and purity.
Introduction
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purity. This guide provides a comprehensive overview of a reliable synthetic route, highlighting critical parameters and offering solutions to common problems encountered during the experimental process.
The recommended synthetic pathway involves a two-step process:
-
Dehydration of 1-methyl-1H-pyrazole-5-carboxamide to form the precursor, 1-methyl-1H-pyrazole-5-carbonitrile.
-
Electrophilic bromination of 1-methyl-1H-pyrazole-5-carbonitrile at the C4 position using N-Bromosuccinimide (NBS).
This guide will break down each step, providing detailed protocols and addressing potential pitfalls.
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 1-methyl-1H-pyrazole-5-carbonitrile
The first step in this synthesis is the dehydration of 1-methyl-1H-pyrazole-5-carboxamide. This is a crucial step as the purity of the resulting nitrile will directly impact the subsequent bromination reaction.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-pyrazole-5-carboxamide (1.0 equiv) in anhydrous pyridine (approximately 15-20 mL per gram of amide).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.4-1.5 equiv) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. Adjust the pH of the aqueous layer to approximately 3 using a 6M HCl solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 1-methyl-1H-pyrazole-5-carbonitrile, which is often a clear oil.[1]
Troubleshooting Guide for Step 1
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Inactive POCl₃. 2. Insufficient reaction time or temperature. 3. Presence of moisture. | 1. Use a fresh bottle of POCl₃. 2. Increase the reaction time and monitor by TLC. If necessary, gently warm the reaction to 40-50 °C. 3. Ensure all glassware is oven-dried and anhydrous solvents are used. |
| Dark-colored reaction mixture | Vigorous, exothermic reaction leading to decomposition. | Add POCl₃ more slowly and maintain a low temperature during addition. |
| Difficult work-up (emulsions) | Pyridine salts. | Add more brine during the washing step and allow the layers to separate for a longer period. |
Step 2: Bromination of 1-methyl-1H-pyrazole-5-carbonitrile
The second step is the selective bromination of the pyrazole ring at the C4 position. The choice of brominating agent and reaction conditions are critical for achieving high regioselectivity and yield.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-5-carbonitrile (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (approximately 10-15 mL per gram of nitrile).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05-1.1 equiv) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with water and brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
Troubleshooting Guide for Step 2
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Formation of side products. 3. Loss of product during work-up. | 1. Increase reaction time or slightly warm the mixture (e.g., to 40 °C). 2. See the "Side Product Formation" FAQ below. 3. Ensure complete extraction from the aqueous phase. |
| Formation of an Oily Product | Presence of residual DMF or impurities. | 1. Thoroughly wash the organic extract with water and brine to remove all DMF. 2. Attempt to induce crystallization by adding a small amount of a non-polar solvent like hexane and scratching the flask. 3. If the product remains oily, proceed with column chromatography for purification. |
| Mixture of Mono- and Di-brominated Products | Over-bromination due to excess NBS or prolonged reaction time. | 1. Use a stoichiometric amount or only a slight excess of NBS (1.05 equiv). 2. Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed. |
Purification of this compound
Purification of the final product is critical to obtain material of high purity for subsequent applications.
-
Recrystallization: If a solid is obtained after work-up, recrystallization can be an effective purification method. A mixture of ethyl acetate and hexane is a good starting point for solvent screening.
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is recommended. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the bromination step?
A1: The most common side product is the di-brominated pyrazole, where a second bromine atom is introduced onto the pyrazole ring. Over-reaction can be minimized by carefully controlling the stoichiometry of NBS and monitoring the reaction progress.
Q2: My reaction is very slow. Can I heat the bromination reaction?
A2: Yes, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be aware that higher temperatures may also increase the formation of side products. It is recommended to first ensure that the slow reaction is not due to impure starting materials or inactive reagents.
Q3: How can I confirm the regioselectivity of the bromination?
A3: The regioselectivity can be confirmed using spectroscopic methods, primarily ¹H NMR and ¹³C NMR. The chemical shifts and coupling constants of the pyrazole ring protons will be characteristic of the 4-bromo substitution pattern.
Q4: I am having trouble removing DMF during the work-up. What can I do?
A4: DMF is highly soluble in water. To ensure its complete removal, wash the organic extract multiple times with water. Using a larger volume of water for each wash can also be beneficial. A final wash with brine helps to break any emulsions and remove residual water from the organic layer.
Safety Information
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
N-Bromosuccinimide (NBS): is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
DMF: is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.
References
Technical Support Center: Purification of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
Welcome to the comprehensive technical support guide for the purification of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this key synthetic intermediate. Here, we address common and nuanced purification challenges with in-depth, field-proven insights and troubleshooting strategies.
Introduction to Purification Challenges
This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. However, its purification can be fraught with difficulties arising from its physicochemical properties and the nature of impurities generated during its synthesis. Common impurities may include unreacted starting materials, regioisomers, and by-products from side reactions. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid rather than a solid. This typically occurs when the solution is supersaturated at a temperature above the melting point of the solute, or when significant impurities are present, leading to a depression of the melting point.[1]
Underlying Cause: The high concentration of the solute and/or impurities prevents the orderly arrangement of molecules into a crystal lattice.
Troubleshooting Protocol:
-
Re-dissolution: Gently reheat the mixture to dissolve the oil back into the solvent.
-
Solvent Addition: Add a small amount of additional hot solvent to decrease the saturation level.[2]
-
Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask can promote gradual crystal formation.[1]
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
Q2: Crystal formation is happening too rapidly, potentially trapping impurities. How can I achieve slower, more controlled crystallization?
A2: Rapid crystallization often leads to the inclusion of impurities within the crystal lattice, defeating the purpose of the purification.[2]
Underlying Cause: The solution is likely too supersaturated as it cools.
Troubleshooting Protocol:
-
Increase Solvent Volume: Reheat the solution to dissolve the crystals and add a slight excess of the hot solvent.[2] This will keep the compound in solution for a longer duration as it cools.
-
Controlled Cooling: Ensure a slow cooling rate by insulating the crystallization vessel. An ideal crystallization should show initial crystal formation in about 5 minutes, with continued growth over 20 minutes.[1][2]
Q3: No crystals are forming even after my solution has cooled completely. What are my next steps?
A3: Failure to crystallize can be due to several factors, including insufficient supersaturation or the presence of substances that inhibit crystal nucleation.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Introduce a tiny crystal of the pure this compound into the solution.
-
-
Increase Concentration: If nucleation techniques fail, carefully evaporate some of the solvent to increase the solute concentration and then repeat the cooling process.
-
Solvent System Re-evaluation: It's possible the chosen solvent is too good at dissolving your compound. Consider a different solvent or a mixed-solvent system.
Column Chromatography Challenges
Q4: My compound is streaking or tailing on the TLC plate and the column. How can I improve the separation?
A4: Tailing is often a sign of interactions between your compound and the stationary phase (e.g., silica gel), or it can indicate that the column is overloaded.
Underlying Cause: The nitrile and pyrazole functionalities of this compound can lead to strong interactions with the acidic silanol groups on silica gel.
Troubleshooting Protocol:
-
Solvent System Modification:
-
Add a small amount of a polar modifier to your eluent. For example, a few drops of triethylamine can help to neutralize the acidic sites on the silica gel and improve the peak shape of basic compounds.
-
Alternatively, a small amount of acetic acid can be beneficial if your compound is acidic in nature.
-
-
Reduce Sample Load: Overloading the column is a common cause of tailing. Reduce the amount of crude material applied to the column.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase like alumina or a reverse-phase silica gel.[3]
Q5: I'm not getting good separation between my product and a persistent impurity. What can I do?
A5: Poor separation can result from an inappropriate solvent system or similarities in the polarity of the compounds.
Troubleshooting Protocol:
-
Optimize the Solvent System: Systematically screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for your target compound to achieve optimal separation on a column.
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values.
-
Consider Alternative Chromatography Techniques: If flash chromatography is insufficient, High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.[4]
Q6: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?
A6: The acidic nature of silica gel can cause the degradation of sensitive compounds.[3]
Confirmation of Decomposition:
-
2D TLC: Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot on the diagonal. If it decomposes, you will see off-diagonal spots.[3]
Alternative Purification Strategies:
-
Deactivated Silica Gel: Treat the silica gel with a base like triethylamine before packing the column to reduce its acidity.[3]
-
Alumina Chromatography: Alumina is available in neutral, acidic, and basic forms, offering more flexibility for purifying sensitive compounds.
-
Recrystallization: If the compound is a solid and a suitable solvent can be found, recrystallization is often a gentler purification method.
Data & Protocols
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H4BrN3 | [5] |
| Molecular Weight | 186.01 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 102.0-110.0 °C | [6] |
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for similar compounds include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Step-by-Step Column Chromatography Protocol
-
Stationary Phase Selection: For most applications, silica gel (60 Å, 230-400 mesh) is a suitable starting point.
-
Solvent System Selection: Use TLC to determine an appropriate eluent. A common starting point for pyrazole derivatives is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflow for Purification Strategy
Caption: Decision workflow for selecting a primary purification method.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Purification [chem.rochester.edu]
- 4. Separation of 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound | C5H4BrN3 | CID 759273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. H33131.03 [thermofisher.com]
Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile
Welcome to the technical support center for the synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.
Introduction to the Synthetic Challenge
The synthesis of this compound typically involves two key transformations: the N-methylation of a pyrazole ring and the bromination of the pyrazole core. The order of these steps can be varied, each presenting a unique set of challenges. The primary hurdles are controlling regioselectivity during N-methylation and avoiding common side reactions during bromination, such as over-bromination and hydrolysis of the nitrile group. This guide will walk you through these challenges with detailed explanations and actionable solutions.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter in the lab.
Issue 1: Formation of Isomeric Byproducts During N-Methylation
Question: I am attempting to synthesize 1-methyl-1H-pyrazole-5-carbonitrile from the corresponding NH-pyrazole, but I am consistently obtaining a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity of the N-methylation?
Answer:
This is a classic challenge in pyrazole chemistry. The two nitrogen atoms in the pyrazole ring have similar reactivity, leading to the formation of both the desired N1-methyl and the undesired N2-methyl isomers. The ratio of these isomers is highly dependent on the steric and electronic properties of the substituents on the pyrazole ring, as well as the choice of methylating agent and reaction conditions.
Causality and Strategic Solutions:
-
Steric Hindrance: The regioselectivity of N-alkylation can often be controlled by steric hindrance. The use of a bulkier methylating agent can favor methylation at the less sterically hindered nitrogen atom.
-
Reaction Conditions: The choice of base and solvent can also influence the isomeric ratio.
Recommended Protocol for Regioselective N1-Methylation:
To achieve high N1-selectivity, we recommend a method utilizing a sterically encumbered methylating reagent.
| Step | Procedure | Rationale |
| 1 | Dissolve the starting 4-bromo-1H-pyrazole-5-carbonitrile in a suitable aprotic solvent such as THF or DMF. | Ensures a homogeneous reaction mixture. |
| 2 | Add a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS), at 0 °C. | Deprotonates the pyrazole nitrogen to form the pyrazolate anion, which is the active nucleophile. |
| 3 | Slowly add a sterically bulky methylating agent, such as methyl iodide or dimethyl sulfate. | Traditional methylating agents can lead to isomeric mixtures. For improved selectivity, consider specialized reagents designed for regioselective methylation. |
| 4 | Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). | Ensures the reaction goes to completion. |
| 5 | Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. | Neutralizes the excess base and any unreacted methylating agent. |
| 6 | Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard work-up procedure to isolate the crude product. |
| 7 | Purify the product by column chromatography on silica gel. | Separates the desired N1-methyl isomer from any residual N2-isomer and other impurities. |
Visualizing the Competing Pathways:
Caption: Competing N1 and N2 methylation pathways.
Issue 2: Over-bromination and Other Side Reactions During Bromination
Question: When I try to brominate 1-methyl-1H-pyrazole-5-carbonitrile using N-bromosuccinimide (NBS), I get a complex mixture of products, including what appears to be a di-brominated compound. How can I achieve clean mono-bromination at the 4-position?
Answer:
This is a common issue when dealing with activated heterocyclic systems. The pyrazole ring is electron-rich and susceptible to electrophilic substitution. While the 4-position is generally the most reactive site for electrophilic attack on a 1,5-disubstituted pyrazole, controlling the stoichiometry and reaction conditions is critical to prevent further reaction.
Causality and Strategic Solutions:
-
Reaction Stoichiometry: Using an excess of the brominating agent can lead to the formation of di-brominated byproducts.
-
Reaction Temperature: Higher temperatures can increase the rate of the desired reaction but may also promote side reactions.
-
Choice of Brominating Agent: While NBS is a convenient and selective source of electrophilic bromine, other reagents can also be used, each with its own reactivity profile.
Recommended Protocol for Mono-bromination:
| Step | Procedure | Rationale |
| 1 | Dissolve 1-methyl-1H-pyrazole-5-carbonitrile in a suitable solvent such as chloroform, acetonitrile, or acetic acid. | Provides a medium for the reaction. |
| 2 | Cool the solution to 0 °C in an ice bath. | Helps to control the exothermicity of the reaction and minimize side products. |
| 3 | Add N-bromosuccinimide (NBS) (1.0 to 1.1 equivalents) portion-wise over a period of 15-30 minutes. | Slow addition of a controlled amount of the brominating agent is crucial to prevent over-bromination. |
| 4 | Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. | Ensures the reaction proceeds to completion while minimizing the formation of byproducts. |
| 5 | Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. | Decomposes any remaining NBS and elemental bromine. |
| 6 | Extract the product with an organic solvent, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. | Standard work-up to isolate the crude product. |
| 7 | Purify by column chromatography or recrystallization. | Removes succinimide and any over-brominated byproducts. |
Visualizing the Bromination Process:
Caption: Desired mono-bromination versus over-bromination side reaction.
Issue 3: Hydrolysis of the Nitrile Group
Question: During my bromination reaction, I've noticed the formation of a byproduct with a different polarity and a mass corresponding to the carboxylic acid or amide. How can I prevent the hydrolysis of the nitrile group?
Answer:
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be inadvertently generated during the bromination reaction. For instance, the reaction of NBS can produce succinimide and trace amounts of HBr, creating a mildly acidic environment.
Causality and Strategic Solutions:
-
Acidic/Basic Conditions: The presence of strong acids or bases, or prolonged reaction times in the presence of water, can lead to the hydrolysis of the nitrile to a carboxylic acid or an amide.
-
Work-up Procedure: The work-up and purification steps can also introduce conditions that promote hydrolysis.
Preventative Measures:
-
Anhydrous Conditions: Ensure that your reaction is carried out under anhydrous conditions to the extent possible. Use dry solvents and glassware.
-
Neutral Brominating Agent: NBS is generally a good choice as it is a neutral reagent. Avoid using brominating agents that require strong acidic or basic conditions.
-
Control of Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.
-
Neutral Work-up: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. If an aqueous wash is necessary, use neutral water or a buffered solution.
-
Temperature Control: Perform the reaction and work-up at low temperatures to minimize the rate of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred: methylation followed by bromination, or bromination followed by methylation?
A1: Both routes are viable. However, methylation followed by bromination is often preferred. The N-methylation of an unsubstituted pyrazole can be more straightforward to control regioselectively. Brominating first introduces an electron-withdrawing group that can affect the nucleophilicity of the nitrogen atoms, potentially complicating the subsequent methylation step.
Q2: My final product is an oil instead of a solid, making it difficult to purify. What could be the cause?
A2: The presence of impurities, such as the N2-methyl isomer, residual solvent (like DMF), or succinimide from the NBS reaction, can prevent your product from solidifying. Thorough purification by column chromatography is essential. If the product is still an oil, you can try co-distillation with a non-polar solvent like toluene to remove residual volatile impurities or attempt to crystallize it from a different solvent system.
Q3: Can I use liquid bromine instead of NBS for the bromination?
A3: While liquid bromine can be used, it is generally less selective and more hazardous to handle than NBS. It has a higher tendency to cause over-bromination and other side reactions. For a clean and controlled mono-bromination, NBS is the recommended reagent.
Q4: Are there any alternative methods to introduce the bromo group at the 4-position?
A4: Yes, a Sandmeyer reaction is a potential alternative. This would involve starting with 4-amino-1-methyl-1H-pyrazole-5-carbonitrile, converting the amino group to a diazonium salt, and then displacing it with a bromide ion using a copper(I) bromide catalyst. However, this multi-step process introduces its own set of potential side reactions and may not be as direct as electrophilic bromination.
Technical Support Center: Optimizing Derivatization of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
Welcome to the technical support hub for the derivatization of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable insights into optimizing common cross-coupling reactions for this specific substrate. Here, we move beyond generic protocols to address the unique challenges and considerations posed by the electronic nature of this functionalized pyrazole.
Introduction to the Substrate
This compound is a valuable building block in medicinal chemistry. Its structure presents a unique set of electronic properties that must be carefully considered during reaction development. The pyrazole ring is an electron-deficient heterocycle, a characteristic further amplified by the presence of the electron-withdrawing nitrile group at the C5 position. This electronic profile makes the C4-Br bond susceptible to palladium-catalyzed cross-coupling reactions but also introduces specific challenges, such as catalyst inhibition and potential side reactions. This guide provides a framework for troubleshooting and optimizing the most common derivatization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems in a question-and-answer format, providing specific advice for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving this compound.
Part 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. A recent study has demonstrated its successful application to this compound in the synthesis of complex heterocyclic cores.[1]
Q1: My Suzuki-Miyaura reaction is showing low or no conversion. What are the primary factors to investigate?
A1: Low conversion with this substrate often stems from issues with the catalytic cycle, specifically oxidative addition or transmetalation. The electron-deficient nature of the pyrazole ring can make oxidative addition more challenging than with electron-rich aryl bromides.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
-
Catalyst System: The choice of ligand is critical. The pyrazole nitrogen can coordinate to the palladium center, leading to catalyst inhibition.
-
Expertise & Experience: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands sterically protect the palladium center and promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition. Modern palladium precatalysts (e.g., G2, G3, G4) are often more effective than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄ as they ensure efficient generation of the active catalyst.
-
-
Base Selection: The base plays a dual role: it activates the boronic acid for transmetalation and influences catalyst stability.
-
Trustworthiness: For N-heterocyclic substrates, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to strong organic bases (e.g., NaOtBu) or weaker bases like NaHCO₃. They provide a balance of activating the boronic acid without promoting significant catalyst degradation or side reactions.
-
-
Solvent and Temperature: Aprotic polar solvents are generally effective.
-
Authoritative Grounding: Solvent systems like dioxane/water or THF/water are standard for Suzuki reactions.[2] The water component is crucial for dissolving the base and facilitating the formation of the boronate species necessary for transmetalation. If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80 °C to 100 °C) can improve rates, but monitor for potential decomposition.
-
Q2: I'm observing significant formation of debrominated starting material and/or homocoupling of my boronic acid. How can I minimize these side reactions?
A2: These are common side reactions in Suzuki couplings. Debromination (protodehalogenation) arises from the reaction of the organopalladium intermediate with a proton source, while homocoupling is typically caused by oxygen.
| Side Reaction | Primary Cause | Mitigation Strategy |
| Debromination | Presence of protic impurities (e.g., water, alcohol in solvents) or degradation of the boronic acid. | 1. Use anhydrous solvents and high-purity reagents.2. Employ more stable boronic esters (e.g., pinacol esters).3. Use a milder base like KF or K₂CO₃. |
| Homocoupling | Presence of oxygen, which promotes oxidative coupling of the boronic acid. | 1. Rigorously degas all solvents and the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with argon).2. Maintain a positive pressure of an inert gas throughout the reaction.3. Use a slight excess of the aryl bromide relative to the boronic acid. |
Part 2: Buchwald-Hartwig Amination
This reaction is paramount for installing nitrogen-based functional groups, creating key pharmacophores.
Q1: My Buchwald-Hartwig amination is sluggish or fails completely. What are the likely causes for this substrate?
A1: Similar to the Suzuki coupling, catalyst inhibition by the pyrazole nitrogen is a primary concern. Additionally, the choice of base is critical and highly dependent on the pKa of the amine coupling partner.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
-
Catalyst System: The development of specialized ligands has been key to the success of the Buchwald-Hartwig amination.[3]
-
Expertise & Experience: For electron-deficient heterocycles like our substrate, very bulky and electron-donating ligands are required to promote both the oxidative addition and the final reductive elimination step. Ligands from the Buchwald group, such as BrettPhos and tBuXPhos, are excellent starting points. These ligands create a sterically crowded palladium center that favors the formation of the desired C-N bond.
-
-
Base Selection: The base must be strong enough to deprotonate the amine (or the intermediate palladium-amine complex) but not so strong that it causes substrate or ligand degradation.[4]
-
Trustworthiness: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used for coupling with anilines or other weakly basic amines. For more basic alkylamines, a weaker base like Cs₂CO₃ or K₃PO₄ may be sufficient and can lead to a cleaner reaction profile.
-
-
Solvent: Anhydrous, aprotic solvents are essential.
-
Authoritative Grounding: Toluene, dioxane, and THF are common choices. Ensure the solvent is rigorously dried and degassed to prevent catalyst deactivation.
-
Q2: I'm attempting to couple a primary alkylamine and observing low yields and β-hydride elimination side products. How can this be addressed?
A2: β-hydride elimination is a known side reaction in Buchwald-Hartwig aminations, especially with primary amines that have β-hydrogens. This leads to the formation of an imine and a reduced (debrominated) arene.
-
Ligand Choice: The use of highly hindered ligands can disfavor the geometry required for β-hydride elimination. Ligands like tBuXPhos are specifically designed to minimize this pathway.
-
Copper Co-catalysis: In cases where palladium-catalyzed amination is problematic, especially with alkylamines possessing β-hydrogens, a copper-catalyzed reaction (Ullmann condensation) can be a viable alternative. These reactions often require higher temperatures but can be effective for substrates that are challenging for palladium catalysis.
Part 3: Sonogashira Coupling
The Sonogashira coupling is the premier method for installing alkyne functionalities.
Q1: My Sonogashira reaction is not proceeding. What are the key parameters to optimize?
A1: The Sonogashira coupling relies on a dual catalytic system of palladium and copper(I). The failure of this reaction can often be traced to the deactivation of either catalyst or suboptimal base selection.
| Parameter | Rationale & Expert Advice | Recommended Starting Conditions |
| Palladium Catalyst | A standard Pd(0) source like Pd(PPh₃)₄ or a Pd(II) source that is reduced in situ (e.g., PdCl₂(PPh₃)₂) is typically effective. | Pd(PPh₃)₄ (2-5 mol%) |
| Copper(I) Co-catalyst | CuI is the most common co-catalyst. It facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Ensure the CuI is fresh and not discolored (it should be off-white). | CuI (1-5 mol%) |
| Base | A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is typically used. It acts as both the base and often as the solvent. The base scavenges the HBr formed and keeps the alkyne deprotonated. | Triethylamine or Diisopropylamine |
| Solvent | Anhydrous THF or DMF are common co-solvents if the amine base is not used as the solvent. | Anhydrous THF |
| Atmosphere | The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). | Rigorously degas all reagents and maintain a strict inert (Argon or Nitrogen) atmosphere. |
Q2: I am observing significant Glaser homocoupling of my terminal alkyne. How can I prevent this?
A2: Glaser coupling is an oxidative dimerization of terminal alkynes, catalyzed by the copper(I) species in the presence of oxygen.
-
Rigorous Degassing: This is the most critical factor. Ensure your solvents and the reaction vessel are thoroughly deoxygenated before adding the catalysts. Multiple freeze-pump-thaw cycles are highly effective.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods typically require a higher catalyst loading of palladium and a different base (e.g., pyrrolidine or piperidine), but they completely eliminate the possibility of Glaser coupling.[5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 eq.), the boronic acid or boronic ester (1.2–1.5 eq.), a powdered base (e.g., K₃PO₄, 2.0–3.0 eq.), and the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 1-5 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Place the vessel in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 3. This compound | C5H4BrN3 | CID 759273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 287922-71-8 | 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile | Bromides | Ambeed.com [ambeed.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of Brominated Pyrazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated pyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common issues encountered during the Suzuki coupling of brominated pyrazoles. Each answer provides a mechanistic explanation and actionable steps for remediation.
Question 1: I am observing very low to no conversion of my brominated pyrazole. What are the likely causes and how can I improve the yield?
Low yields in Suzuki couplings with brominated pyrazoles can be attributed to several factors, often related to the electronic nature of the pyrazole ring and potential catalyst inhibition.[1]
Possible Causes & Solutions:
-
Catalyst Inhibition by Pyrazole Nitrogen: The lone pair of electrons on the pyrazole's nitrogen atom can coordinate with the palladium catalyst, leading to catalyst deactivation. This is particularly problematic for N-unsubstituted pyrazoles.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands shield the palladium center, preventing inhibitory coordination from the pyrazole nitrogen. Ligands such as XPhos, SPhos, and RuPhos are excellent starting points. Alternatively, N-protection of the pyrazole can mitigate this issue, though the protecting group must be stable to the reaction conditions.[2]
-
-
Inefficient Oxidative Addition: The C-Br bond on an electron-rich pyrazole ring can be less reactive towards oxidative addition, which is often the rate-limiting step of the catalytic cycle.
-
Solution:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition to proceed.
-
Screen Catalysts and Ligands: For less reactive bromopyrazoles, more electron-rich and bulky ligands can facilitate oxidative addition. Consider palladium pre-catalysts that are known to be highly active, such as G3 or G4 Buchwald palladacycles.
-
Switch to a More Reactive Halide: If feasible, converting the bromopyrazole to an iodopyrazole can significantly enhance the rate of oxidative addition. However, be aware that iodopyrazoles may be more prone to dehalogenation.[3]
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and overall reaction rate.
-
Solution: A systematic screen of bases and solvents is recommended. Strong inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[4][5] The solvent system often needs to be optimized for the solubility of all components; common choices include toluene, dioxane, DMF, and THF, often with an aqueous component.[6][7]
-
Question 2: My main side product is the homocoupling of my boronic acid. How can I suppress this?
The formation of a biaryl product derived from the boronic acid (homocoupling) is a common side reaction, often promoted by the presence of oxygen.[8][9]
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can act as an oxidant, facilitating the homocoupling of the boronic acid.
-
Solution: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[10]
-
-
Catalyst System: Certain palladium sources, particularly Pd(OAc)₂, can be more prone to promoting homocoupling.
-
Solution: Using a well-defined Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can minimize this side reaction. Additionally, adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state.[9]
-
Question 3: I am observing significant amounts of my starting bromopyrazole being converted to the corresponding debrominated pyrazole. What is causing this protodebromination?
Protodebromination (or dehalogenation) is a competing reaction where the bromine atom is replaced by a hydrogen atom.[3]
Possible Causes & Solutions:
-
Source of Hydride: The hydride source can be trace water, alcohols used as co-solvents, or even the phosphine ligand itself through P-C bond cleavage at elevated temperatures.
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
-
Protect N-H Pyrazoles: For N-unsubstituted pyrazoles, the acidic N-H proton can facilitate decomposition pathways. N-protection can suppress this side reaction.[2]
-
Choice of Base and Solvent: Strong bases in protic solvents can generate species that act as hydride donors.[11] Consider using a weaker base or an aprotic solvent system.
-
Lower Reaction Temperature: If possible, reducing the reaction temperature can minimize ligand degradation and other decomposition pathways that may lead to protodebromination.
-
-
Question 4: Besides my desired C-arylated pyrazole, I am also isolating an N-arylated isomer. How can I improve the regioselectivity?
N-arylation is a known competing reaction pathway, particularly with unprotected pyrazoles, and can be catalyzed by both palladium and residual copper salts.[12][13]
Possible Causes & Solutions:
-
N-H Acidity and Coordination: The acidic proton on an unprotected pyrazole can be removed by the base, generating a pyrazolate anion that can act as a nucleophile, leading to N-arylation.
-
Solution:
-
N-Protection: The most straightforward solution is to protect the pyrazole nitrogen with a suitable protecting group (e.g., BOC, SEM, or a simple alkyl group). This physically blocks the nitrogen from participating in the reaction.
-
Ligand Choice: Bulky ligands that sterically hinder the approach to the pyrazole nitrogen can favor C-arylation over N-arylation.
-
Reaction Conditions: A careful screen of bases and solvents may reveal conditions that favor the desired C-C coupling over the N-C coupling.
-
-
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling of Brominated Pyrazoles
| Component | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-5 mol%), Pd(PPh₃)₄ (5 mol%), or Buchwald Precatalysts (1-3 mol%) | Offers a range of reactivities. Buchwald precatalysts are often highly active at lower loadings.[14] |
| Ligand | XPhos, SPhos, RuPhos, or other bulky, electron-rich phosphines (1.1-1.5 eq. to Pd) | Prevents catalyst inhibition by the pyrazole nitrogen and promotes oxidative addition.[15] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | Strong inorganic bases are generally effective for the transmetalation step.[4][5] |
| Solvent | Toluene, Dioxane, or THF, often with H₂O (e.g., 4:1 organic:water) | A biphasic system often aids in dissolving the inorganic base and facilitating the reaction.[7] |
| Temperature | 80-110 °C | A good starting point, but may need to be adjusted based on substrate reactivity. |
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Experimental Protocol: General Procedure for Suzuki Coupling of a Brominated Pyrazole
Materials:
-
Brominated pyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)
-
Phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene or Dioxane, 4 mL)
-
Degassed water (1 mL)
Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the brominated pyrazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the organic solvent (4 mL) and degassed water (1 mL) via syringe.
-
Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes.
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium pre-catalyst and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile in solution
Welcome to the technical support center for 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered in solution-based experiments.
Introduction: Understanding the Stability Profile
This compound is a substituted pyrazole, a class of heterocyclic compounds known for their general stability in pharmaceutical development.[1] However, the specific combination of a bromine substituent, a nitrile group, and the pyrazole ring system introduces potential stability concerns that require careful consideration during experimental design and execution. This guide will address these potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for this compound in solution?
While specific stability data for this compound is limited in publicly available literature, based on its structure and the known behavior of related compounds, the primary stability concerns are:
-
Photodegradation: Brominated aromatic compounds are known to be susceptible to photodegradation, often through a debromination pathway.[2]
-
Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially converting to a carboxylic acid or amide.
-
Oxidative Degradation: The pyrazole ring, although generally stable, can be susceptible to oxidation, particularly at the electron-rich positions.
Q2: What are the initial signs of degradation in my solution?
Degradation can manifest in several ways:
-
Visual Changes: A change in the color or clarity of the solution.
-
Chromatographic Changes: The appearance of new peaks or a decrease in the main peak area in your HPLC or LC-MS analysis.
-
Inconsistent Experimental Results: A lack of reproducibility in your assays could indicate that the compound is degrading over the course of the experiment.
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Analysis After Sample Preparation
Possible Cause: Degradation of the compound in the chosen solvent.
Troubleshooting Steps:
-
Solvent Selection:
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., methanol, ethanol, water) can participate in hydrogen bonding and may facilitate certain degradation pathways, such as solvolysis of the C-Br bond, although this is generally less common with aryl bromides. Aprotic solvents (e.g., acetonitrile, DMSO, DMF) are generally more inert. If you observe degradation in a protic solvent, consider switching to an aprotic alternative.
-
Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Impurities in the solvent can act as catalysts for degradation.
-
-
Temperature Control:
-
Prepare solutions at room temperature or below, if possible. Avoid heating solutions unless necessary for dissolution, and if so, do so for the shortest possible time.
-
-
pH of the Solution:
-
If your solvent is unbuffered, the inherent acidity or basicity of the compound or impurities could be causing degradation. Consider using a buffered solution if your experimental conditions allow.
-
Preventative Measures: Prepare solutions fresh before each experiment and store them protected from light and at a low temperature (2-8 °C) for short-term storage. For longer-term storage, aliquoting and freezing (-20 °C or -80 °C) in an inert, anhydrous solvent is recommended.
Issue 2: Loss of Compound Potency Over Time in Aqueous Buffers
Possible Cause: Hydrolysis of the nitrile group or degradation of the pyrazole ring.
Troubleshooting Steps:
-
pH Optimization:
-
Conduct a preliminary pH stability study. Prepare your compound in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor its stability over time using a stability-indicating HPLC method. Pyrazole rings can be sensitive to extreme pH conditions.[3]
-
Generally, neutral to slightly acidic conditions (pH 5-7) are often the most stable for many small molecules.
-
-
Buffer Selection:
-
Be aware that some buffer components can catalyze degradation. For example, phosphate buffers can sometimes interact with certain functional groups. If you suspect buffer-catalyzed degradation, try a different buffer system (e.g., citrate, acetate).
-
Data Summary: Recommended pH Range for Solution Stability
| pH Range | Expected Stability | Potential Degradation Pathway |
| < 3 | Low | Acid-catalyzed hydrolysis of the nitrile group. |
| 3 - 7 | High | Generally the most stable range. |
| > 9 | Low | Base-catalyzed hydrolysis of the nitrile group. |
Issue 3: Inconsistent Results in Experiments Exposed to Light
Possible Cause: Photodegradation.
Troubleshooting Steps:
-
Light Protection:
-
Work in a dimly lit area or use amber-colored labware to protect your solutions from light.
-
For light-sensitive experiments, consider using a plate reader or other instrument with a covered sample compartment.
-
-
Photostability Assessment:
Visualization: Potential Photodegradation Pathway
Caption: Potential photodegradation via debromination.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light, for 48 hours.
-
Photodegradation: Expose the stock solution in a clear vial to a light source compliant with ICH Q1B guidelines for a specified duration, alongside a dark control wrapped in aluminum foil.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Visualization: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for analyzing this compound and its potential degradation products. Method optimization will likely be required.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method Validation: The specificity of this method should be confirmed by analyzing the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
References
- 1. 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile | C5H4BrN3 | CID 53429274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile | 1269293-80-2 [sigmaaldrich.com]
- 5. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]
Technical Support Center: Analytical Method Development for 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
Welcome to the technical support center for the analytical method development of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into creating robust and reliable analytical methods for this key chemical intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring every protocol is a self-validating system grounded in scientific integrity.
Introduction and Physicochemical Properties
This compound is a heterocyclic building block crucial in the synthesis of various pharmaceutical compounds. Its purity and impurity profile must be meticulously controlled to ensure the safety and efficacy of the final drug product. Therefore, a well-developed and validated analytical method is not just a regulatory requirement but a cornerstone of quality control.
Before initiating method development, understanding the physicochemical properties of the analyte is paramount. These properties dictate the initial choice of analytical technique, solvents, and column chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₄BrN₃ | [PubChem][1] |
| Molecular Weight | 186.01 g/mol | [PubChem][1] |
| CAS Number | 327099-80-9 | [PubChem][1] |
| Appearance | Expected to be a solid (based on similar structures) | [Sigma-Aldrich][2] |
| Solubility | Soluble in common organic solvents like Methanol, Acetonitrile, Dichloromethane. Limited solubility in water is expected. | Inferred from common practice |
High-Performance Liquid Chromatography (HPLC) Method Development
Reversed-Phase HPLC (RP-HPLC) is the workhorse technique for analyzing polar to moderately non-polar small molecules like our target compound, making it the primary focus for method development.
Workflow for HPLC Method Development
Caption: General workflow for RP-HPLC method development.
Frequently Asked Questions (FAQs) - HPLC
Q1: What is a good starting point for column and mobile phase selection? A1: A C18 (ODS) column is the most common and versatile stationary phase in RP-HPLC and serves as an excellent starting point. For the mobile phase, a combination of acidified water and an organic solvent is standard. We recommend starting with:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. The acid suppresses the ionization of any residual silanols on the silica backbone, preventing peak tailing.[3][4]
-
Mobile Phase B: Acetonitrile (ACN) or Methanol. ACN is generally preferred for its lower viscosity and UV transparency.
-
Detection: UV detector set at a wavelength where the analyte has maximum absorbance (e.g., determined by a UV scan, typically around 210-250 nm for pyrazole derivatives).[5]
Q2: How do I prepare my sample for injection? A2: The goal is to dissolve the sample in a solvent that is compatible with the mobile phase to avoid peak distortion. The best practice is to dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:ACN). If solubility is an issue, use a minimal amount of a stronger organic solvent and then dilute with the mobile phase. Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the system.[6]
Q3: My peak is showing significant tailing. What should I do? A3: Peak tailing is a common issue that can compromise quantification.[6] The causes can be chemical or physical.
-
Chemical Causes: Secondary interactions between the analyte and the stationary phase, often with acidic silanol groups.
-
Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress silanol activity. Adding a competitive base like triethylamine (TEA) in small concentrations (0.1%) can also help, but it may affect column lifetime.
-
-
Physical Causes: Column contamination or degradation, or a void at the column inlet.
-
Solution: First, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If this fails, replace the guard column. As a last resort, the analytical column may need replacement.[7]
-
HPLC Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Retention Time Drift | 1. Poor column equilibration. 2. Mobile phase composition changing (improper mixing or evaporation). 3. Column temperature fluctuations. | 1. Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.[8] 2. Prepare fresh mobile phase daily. If using an online mixer, purge the lines thoroughly.[8] 3. Use a thermostatted column compartment to maintain a consistent temperature. |
| Poor Resolution / Peak Overlap | 1. Inadequate column selectivity. 2. Gradient is too steep. 3. Mobile phase is too "strong". | 1. Try a different column chemistry (e.g., Phenyl-Hexyl or Cyano) that offers different selectivity. 2. Decrease the gradient slope (e.g., from a 20-minute to a 40-minute gradient). 3. Lower the initial percentage of the organic solvent (Mobile Phase B) to increase retention and allow more time for separation.[9] |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated detector cell. 3. Leaking pump seals or fittings. | 1. Degas the mobile phase thoroughly using sonication, vacuum, or an inline degasser. Purge the pump.[8] 2. Flush the detector flow cell with a strong, clean solvent like isopropanol.[8] 3. Inspect all fittings for signs of salt buildup or wetness. Tighten or replace as necessary.[10] |
| Split Peaks | 1. Clogged inlet frit or column void. 2. Sample solvent is too strong or incompatible with the mobile phase. | 1. Replace the guard column. Try back-flushing the analytical column (disconnect from the detector first). If the problem persists, the column may be damaged and need replacement.[11] 2. Dissolve the sample in a weaker solvent, ideally the initial mobile phase. Reduce injection volume. |
Gas Chromatography (GC) Method Development
GC can be an alternative to HPLC, particularly for assessing volatile or semi-volatile impurities. However, the thermal stability of this compound is a critical consideration.
Frequently Asked Questions (FAQs) - GC
Q1: Is GC a suitable technique for this compound? A1: Potentially, but with caution. The compound's boiling point is likely high, and the presence of nitrile and bromo groups raises concerns about thermal stability. Compounds can degrade in a hot GC inlet, leading to inaccurate quantification and complex chromatograms.[12] A feasibility study involving injecting a known standard and checking for degradation products is essential before committing to full method development.
Q2: What column and temperature program should I start with? A2: A general-purpose, mid-polarity column is a good starting point.
-
Column: A 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5) is highly versatile. A standard dimension would be 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Temperatures:
-
Inlet: Start with a lower temperature (e.g., 200-220 °C) in split mode to minimize degradation.
-
Oven Program: Begin with a hold at a low temperature (e.g., 60-80 °C) followed by a ramp of 10-20 °C/min up to a final temperature of ~280 °C.
-
Detector: A Flame Ionization Detector (FID) is a robust, general-purpose detector for organic compounds.
-
Q3: My peaks are fronting or tailing. What are the common causes in GC? A3:
-
Peak Fronting: Often caused by column overload. Reduce the amount of sample injected by increasing the split ratio or diluting the sample.
-
Peak Tailing: Can be caused by active sites in the GC pathway (inlet liner, column).
-
Solution: Use a deactivated inlet liner. Ensure the column is properly installed and not contaminated. If the column is old, it may need to be conditioned by baking at high temperature or replaced.[9]
-
GC Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Ghost Peaks | 1. Contamination in the syringe, inlet septum, or carrier gas. 2. Sample carryover from a previous injection. | 1. Replace the septum. Run a blank solvent injection to see if the ghost peak persists. Ensure a high-purity carrier gas is used with appropriate traps.[9] 2. Clean the syringe thoroughly. Increase the inlet temperature or use a higher temperature bake-out at the end of the oven program. |
| Irreproducible Peak Areas | 1. Leaking injection port septum. 2. Inconsistent injection volume (manual injection). 3. Sample discrimination in the inlet. | 1. Replace the septum. Septa should be replaced regularly (e.g., after every 50-100 injections).[13] 2. Use an autosampler for superior precision. 3. Ensure the inlet liner is clean and of the correct type for your analysis. |
| Poor Resolution | 1. Incorrect oven temperature program. 2. Carrier gas flow rate is not optimal. 3. Wrong column choice. | 1. Decrease the temperature ramp rate to give analytes more time to interact with the stationary phase.[9] 2. Optimize the linear velocity (flow rate) of the carrier gas (Helium or Hydrogen) for your column dimensions. 3. If co-elution persists, a more polar column may be required to provide different selectivity. |
Forced Degradation Studies & Method Validation
A crucial part of method development is ensuring the method is "stability-indicating." This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally produce degradation products.[14][15]
Forced Degradation Protocol
The goal is to achieve 5-20% degradation of the main peak.[16] The developed analytical method must be able to separate the intact analyte peak from all generated degradation peaks.
Table 2: Typical Forced Degradation Conditions
| Condition | Reagent/Setup | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80 °C for 2-8 hours |
| Base Hydrolysis | 0.1 M NaOH | Room temp or heat at 60 °C for 1-4 hours |
| Oxidation | 3% H₂O₂ | Room temp for 4-24 hours |
| Thermal | Dry heat (e.g., 105 °C) | 24-72 hours |
| Photolytic | Expose to UV/Vis light (ICH option 1 or 2) | Duration as per ICH Q1B guidelines |
Source: Adapted from ICH Guidelines and MedCrave online.[14]
Method Validation
Once the method is optimized and shown to be stability-indicating, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[17]
Table 3: Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. | Peak purity analysis (using a PDA detector) should pass. No co-elution at the analyte's retention time.[18] |
| Linearity | To show that the method's response is directly proportional to the analyte concentration over a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results to the true value. | % Recovery of spiked samples typically between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when parameters like flow rate, pH, or column temperature are slightly varied. |
Source: Adapted from ICH and USP guidelines.[19][20]
Experimental Protocols
Protocol 1: General RP-HPLC Method
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This gives a stock concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
-
System Suitability:
-
Inject the standard solution five times.
-
Acceptance Criteria: RSD of peak area < 2.0%, Tailing factor < 1.5.
-
Protocol 2: Sample Preparation Workflow
Caption: Standard sample preparation workflow for HPLC analysis.
References
- 1. This compound | C5H4BrN3 | CID 759273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile | 1269293-80-2 [sigmaaldrich.com]
- 3. Separation of 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 4-Bromo-3-methyl-1H-pyrazole | SIELC Technologies [sielc.com]
- 5. ijcpa.in [ijcpa.in]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lcms.cz [lcms.cz]
- 12. labcompare.com [labcompare.com]
- 13. aimanalytical.com [aimanalytical.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. ijrrjournal.com [ijrrjournal.com]
- 20. wjarr.com [wjarr.com]
Technical Support Center: Scaling Up the Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
Welcome to the technical support center for the synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and optimize the synthesis of this critical intermediate. My approach is to move beyond simple procedural lists and delve into the causality behind common experimental challenges, providing you with the robust, field-tested insights needed to ensure the integrity and scalability of your synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and drug development.[1] Its synthesis, while seemingly straightforward, presents several challenges related to regioselectivity, reaction control, and impurity management, especially during scale-up. The most common and direct route involves the electrophilic bromination of 1-methyl-1H-pyrazole-5-carbonitrile. This guide will focus primarily on troubleshooting this pathway, with additional considerations for alternative routes in the FAQ section.
The pyrazole ring system has a unique electronic nature. The N1-methyl group is an electron-donating group, activating the ring towards electrophilic substitution. Conversely, the C5-carbonitrile is a strong electron-withdrawing group, deactivating the ring. This interplay directs electrophilic attack preferentially to the C4 position, which is the basis for the desired transformation.[2] However, suboptimal conditions can disrupt this selectivity, leading to common process impurities and yield loss.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis. Each issue is presented in a question-and-answer format, followed by a detailed explanation and actionable protocols.
Question 1: My reaction yield is consistently low (<60%) and the starting material remains. What are the primary causes and how can I drive the reaction to completion?
Low conversion is a classic issue often rooted in insufficient reactivity or premature reaction termination. Let's break down the likely culprits.
Root Cause Analysis:
-
Insufficient Activation of Brominating Agent: The most common reagent for this transformation is N-Bromosuccinimide (NBS). While effective, NBS requires an initiator to generate the electrophilic bromine species. This can be a radical initiator (like AIBN, though less common for this specific substrate) or, more typically, trace amounts of acid (HBr) which can form in situ from the reaction of NBS with trace moisture or succinimide byproduct. If the reaction medium is perfectly neutral or basic, the reaction can be sluggish.
-
Suboptimal Reaction Temperature: Electrophilic aromatic substitution reactions are highly temperature-dependent. A temperature that is too low will result in a slow reaction rate and incomplete conversion. Conversely, a temperature that is too high can lead to degradation of the starting material or product and the formation of colored impurities.
-
Poor Solvent Choice: The solvent plays a critical role in solubilizing the reactants and stabilizing the reaction intermediates. A non-polar solvent may not adequately dissolve the pyrazole starting material, while an overly polar or protic solvent might interact unfavorably with the brominating agent.
Troubleshooting Protocol & Optimization:
-
Verify Reagent Quality: Ensure the 1-methyl-1H-pyrazole-5-carbonitrile starting material is pure (>98%). Impurities can interfere with the reaction. Use fresh, high-purity NBS.
-
Optimize Thermal Conditions:
-
Start the reaction at room temperature (~20-25 °C) and monitor by TLC or LCMS.
-
If conversion is slow after 2-3 hours, gradually increase the temperature in 10 °C increments, holding for 1 hour at each step. A typical optimal range for this bromination is 40-60 °C in a solvent like acetonitrile or dichloromethane.[3]
-
-
Solvent Screening: Acetonitrile (MeCN) and Dichloromethane (DCM) are excellent starting points. If solubility is an issue, consider a co-solvent system or switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF), but be aware that DMF can be difficult to remove during workup.
-
Consider Catalytic Acid: If using a highly purified, dry solvent system, the reaction may be slow. The addition of a catalytic amount of a non-nucleophilic acid, such as a single crystal of iodine or a drop of acetic acid, can sometimes facilitate the reaction by activating the NBS.
Question 2: I'm observing a significant impurity with a mass corresponding to a di-brominated product. How can I improve the selectivity for the mono-brominated product?
The formation of di-bromo-1-methyl-1H-pyrazole-5-carbonitrile is a classic example of over-reaction and is a major challenge in scaling up.
Root Cause Analysis:
-
Incorrect Stoichiometry: The most direct cause is an excess of the brominating agent. While a slight excess may be used to drive the reaction to completion, a significant excess will inevitably lead to di-bromination.
-
Poor Local Concentration Control: During scale-up, adding the brominating agent too quickly can create localized "hot spots" of high concentration, leading to rapid, uncontrolled reaction and the formation of the di-bromo impurity before the reagent has a chance to disperse.
-
Reaction Energetics: Once the first bromine atom is attached at the C4 position, it slightly deactivates the ring. However, under forcing conditions (high temperature or high reagent concentration), a second bromination can still occur, typically at the C3 position.
Troubleshooting Protocol & Optimization:
-
Precise Stoichiometric Control: Use a slight excess of NBS, typically in the range of 1.05 to 1.1 equivalents. Accurately weigh all reagents.
-
Controlled Reagent Addition:
-
Dissolve the NBS in the reaction solvent and add it dropwise to the solution of the pyrazole starting material over a period of 1-2 hours using an addition funnel or syringe pump.
-
Maintain a constant temperature during the addition.
-
-
Monitor the Reaction Closely: Use TLC or in-process LCMS to track the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to prevent over-bromination.
Table 1: Comparison of Brominating Agents for Pyrazole Synthesis
| Reagent | Formula | Typical Conditions | Pros | Cons |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | MeCN or DCM, 25-60 °C | High selectivity, easy to handle solid, simple workup.[4] | Can be sluggish, requires careful stoichiometry. |
| Bromine | Br₂ | Acetic Acid or DCM, 0-25 °C | Highly reactive, inexpensive. | Highly corrosive and toxic, lower selectivity, workup requires quenching excess Br₂. |
| Copper(II) Bromide | CuBr₂ | MeCN, reflux | Can be highly selective. | Requires higher temperatures, workup involves removing copper salts.[5] |
Question 3: My workup is problematic. I'm struggling with product isolation and purification. What is a robust procedure?
A challenging workup can lead to significant yield loss and compromise the purity of the final product.
Root Cause Analysis:
-
Aqueous Solubility: The pyrazole product has some polarity and may have partial solubility in the aqueous phase during an extractive workup, leading to losses.
-
Emulsion Formation: High concentrations of salts or byproducts like succinimide can lead to the formation of emulsions during the liquid-liquid extraction, making phase separation difficult.
-
Purification Challenges: The product and key impurities (starting material, di-bromo species) can have similar polarities, making chromatographic separation difficult.
Troubleshooting Protocol & Optimization:
-
Standard Quenching: After the reaction is complete, cool the mixture to room temperature. A standard quench involves adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy any remaining active bromine species.
-
Optimized Extraction:
-
After quenching, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) or DCM.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.
-
Brine (saturated aqueous NaCl) to break emulsions and remove the bulk of the water.
-
-
To minimize product loss to the aqueous phase, you can back-extract the combined aqueous layers with a fresh portion of the organic solvent.
-
-
Isolation and Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product is often a solid. It can be purified by recrystallization (e.g., from an ethanol/water or isopropanol/heptane mixture) or by column chromatography (silica gel, using a hexane/ethyl acetate gradient).
-
Process Workflow & Troubleshooting Logic
The following diagrams illustrate the general synthetic workflow and a decision tree for troubleshooting common issues.
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for common troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Can I use elemental bromine (Br₂) instead of NBS? A: Yes, but it is generally not recommended for scale-up unless you have robust engineering controls. Liquid bromine is highly corrosive and toxic. While effective, it is often less selective than NBS, increasing the risk of over-bromination and other side reactions. The workup is also more hazardous.
Q2: I've read about using a Sandmeyer reaction to synthesize similar compounds. Is that a viable alternative? A: The Sandmeyer reaction is a powerful method for converting an aryl or heteroaryl amine to a halide via a diazonium salt intermediate.[6][7] To synthesize this compound, you would need to start with 4-amino-1-methyl-1H-pyrazole-5-carbonitrile. While chemically sound, this adds steps to the synthesis (synthesis of the amino-pyrazole precursor) and introduces its own set of challenges. Diazonium salts can be unstable, and the reaction uses copper catalysts that must be completely removed from the final product, which is critical for pharmaceutical applications.[5][8]
Q3: What is the expected purity of the crude product after extraction? A: With a well-controlled reaction, the purity of the crude solid after extraction and concentration is typically in the 85-95% range. The main impurities are usually unreacted starting material, the succinimide byproduct, and potentially a small amount of the di-brominated species. A single recrystallization or a straightforward column purification is usually sufficient to achieve >99% purity.
Q4: Are there any specific safety precautions I should take? A: Yes. Always work in a well-ventilated fume hood. NBS is a lachrymator and should be handled with care. The organic solvents used (MeCN, DCM, EtOAc) are flammable and have associated health risks. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The final product, this compound, is listed as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[9]
References
- 1. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C5H4BrN3 | CID 759273 - PubChem [pubchem.ncbi.nlm.nih.gov]
managing impurities in 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile preparations
Welcome to the technical support center for the synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. This guide is intended for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and questions related to impurity management during its preparation, drawing upon established principles of pyrazole chemistry to provide practical, field-tested advice. Our goal is to empower you to anticipate, identify, and resolve issues, ensuring the synthesis of high-purity material for your research and development endeavors.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Unexpected Peaks in HPLC/GC Analysis
Question: My final product shows two major, closely eluting peaks in the HPLC/GC analysis. The mass spectrometry data for both peaks are identical. What is the likely cause, and how can I resolve this?
Answer:
This is a classic presentation of regioisomeric impurity, a common challenge in the synthesis of N-substituted pyrazoles.[1][2][3] The most probable impurity in your product is 5-bromo-1-methyl-1H-pyrazole-4-carbonitrile , the regioisomer of your target compound.
Causality:
The formation of regioisomers occurs during the initial cyclization step of the pyrazole ring synthesis, especially when using an unsymmetrical precursor and a substituted hydrazine like methylhydrazine.[3][4] The nucleophilic attack of the substituted nitrogen of methylhydrazine can occur at two different electrophilic centers of the pyrazole precursor, leading to the formation of two different positional isomers.
Visualizing Regioisomer Formation:
Caption: Formation of regioisomers in pyrazole synthesis.
Troubleshooting and Resolution:
-
Confirmation of Isomeric Structure: The definitive identification of each isomer requires advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
-
1D NMR (¹H and ¹³C): The chemical shifts of the pyrazole ring proton and the carbons will differ between the two isomers due to the different electronic environments.
-
2D NMR (NOESY and HMBC): These experiments can provide unambiguous structural confirmation by showing through-space and through-bond correlations between the N-methyl group and the pyrazole ring protons/carbons.[6]
-
-
Reaction Optimization to Favor the Desired Isomer:
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity of the cyclization reaction. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in some pyrazole syntheses.[3]
-
Temperature Control: Running the reaction at lower temperatures can sometimes favor the formation of one isomer over the other.
-
-
Purification Strategies:
-
Fractional Crystallization: If the product is a solid, carefully controlled crystallization from a suitable solvent system may allow for the selective precipitation of the desired isomer.
-
Column Chromatography: This is often the most effective method for separating closely related isomers.[7] A high-resolution silica gel or reverse-phase column with an optimized eluent system will be necessary.
-
Data Summary for Isomer Identification:
| Compound | Predicted Key ¹H NMR Signal | Predicted Key ¹³C NMR Signal | Predicted HPLC Elution |
| This compound (Target) | Pyrazole C-H proton signal | Cyano-carbon signal | Later eluting peak |
| 5-bromo-1-methyl-1H-pyrazole-4-carbonitrile (Impurity) | Pyrazole C-H proton signal (different shift) | Cyano-carbon signal (different shift) | Earlier eluting peak |
Issue 2: A Minor Peak with a Lower Molecular Weight by ~79-81 amu
Question: My mass spectrometry analysis shows a minor impurity with a mass corresponding to the loss of a bromine atom. What is this impurity and how can I prevent its formation?
Answer:
This impurity is likely 1-methyl-1H-pyrazole-5-carbonitrile , the product of a dehalogenation side reaction.[8][9] While less common with bromo-pyrazoles compared to their iodo- counterparts, this can still occur under certain conditions.
Causality:
Dehalogenation, or hydrodehalogenation, can be promoted by:
-
High reaction temperatures. [8]
-
The presence of a hydrogen source: This can include protic solvents, certain bases, or even trace amounts of water.
-
Certain catalysts: If the synthesis involves a downstream cross-coupling reaction, the palladium catalyst can sometimes mediate dehalogenation.[9]
Troubleshooting and Resolution:
-
Reaction Condition Control:
-
Temperature: Maintain the lowest effective temperature for the bromination step and any subsequent reactions.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.
-
Anhydrous Solvents: Use rigorously dried solvents.
-
-
Reagent Selection:
-
Base: If a base is used in a subsequent step, consider using a non-nucleophilic, anhydrous base.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in controlling the purity of this compound during its synthesis?
A1: Without a doubt, controlling the regioselectivity of the initial pyrazole ring formation is the most critical factor. The formation of the 5-bromo-1-methyl-1H-pyrazole-4-carbonitrile regioisomer is the most significant and challenging impurity to manage. Careful optimization of the cyclization conditions (solvent, temperature, and precursor choice) is paramount.[3][4]
Q2: What analytical method is best for routine in-process monitoring of the reaction?
A2: For routine monitoring, High-Performance Liquid Chromatography (HPLC) with UV detection is generally the most practical and effective method.[10][11][12] It allows for rapid assessment of the consumption of starting materials and the formation of both the desired product and its regioisomeric impurity.
Q3: Are there any specific safety precautions I should take when working with brominated pyrazoles?
A3: Yes. Brominated heterocyclic compounds should be handled with care. They are often irritants and can be harmful if inhaled, ingested, or absorbed through the skin. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Q4: Can I use a Sandmeyer reaction to introduce the bromo and cyano groups?
A4: The Sandmeyer reaction, which involves the conversion of a primary aromatic amine to a diazonium salt followed by displacement with a nucleophile, is a plausible route for the synthesis of functionalized pyrazoles.[13][14] However, this route can also have its own set of impurities, including byproducts from incomplete diazotization or side reactions of the diazonium salt.
Experimental Protocols
Protocol 1: HPLC Method for Isomer Separation
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a 70:30 (A:B) mixture, ramping to 30:70 (A:B) over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Note: This is a general starting point and may require optimization for your specific instrumentation and sample matrix.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify the fractions containing the pure desired product.
-
Note: The optimal eluent system will depend on the specific regioisomeric ratio in your crude product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurities.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ajol.info [ajol.info]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Regioselectivity in the Functionalization of Substituted Pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrazoles. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the critical issue of regioselectivity in pyrazole reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own experiments.
Introduction: The Duality of the Pyrazole Core
The pyrazole ring is a cornerstone in medicinal chemistry and materials science. However, its inherent electronic and steric properties often lead to challenges in controlling the regiochemical outcome of its functionalization. The presence of two adjacent nitrogen atoms (N1 and N2) and three distinct carbon atoms (C3, C4, C5) presents a landscape of competing reaction sites. This guide will address the common regioselectivity issues encountered during N-alkylation, C-H functionalization/metalation, and electrophilic substitution, providing both diagnostic insights and actionable solutions.
Troubleshooting Guide: Common Regioselectivity Problems & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Issue 1: N-Alkylation Reactions
Q1: My N-alkylation of a 3,5-disubstituted pyrazole is yielding an inseparable mixture of N1 and N2 regioisomers. How can I favor the formation of a single isomer?
A1: This is a classic challenge in pyrazole chemistry, stemming from the similar nucleophilicity of the two ring nitrogens.[1][2] The outcome of your reaction is a delicate interplay between steric hindrance, electronics, and reaction conditions. To gain control, you must strategically manipulate these factors.
Root Cause Analysis:
-
Steric Effects: The most significant factor is often the steric bulk of the substituents at the C3 and C5 positions. Alkylation will preferentially occur at the nitrogen atom with the less sterically demanding adjacent substituent.[2][3]
-
Reaction Conditions: The choice of base and solvent system can dramatically influence the regiochemical ratio.[1] The nature of the cation associated with the pyrazolide anion can influence the accessibility of the two nitrogen atoms to the incoming electrophile.
Strategic Solutions to Favor N1-Alkylation:
To favor alkylation at the N1 position (adjacent to the less substituted C5 position, assuming C3 has a larger substituent), consider the following:
-
Exploit Steric Hindrance: If you have the flexibility in your synthetic design, ensure the substituent at C3 is significantly bulkier than at C5.
-
Optimize Base and Solvent: A common strategy to favor N1 alkylation is the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO or DMF.[4]
-
Bulky Alkylating Agents: Employing a sterically demanding alkylating agent can further enhance selectivity for the less hindered nitrogen.[2]
Strategic Solutions to Favor N2-Alkylation:
Directing alkylation to the more sterically hindered N2 position is more challenging and often requires specific catalytic systems.
-
Magnesium-Catalyzed Alkylation: A highly effective method for achieving N2 selectivity involves the use of a magnesium catalyst, such as MgBr₂.[5] This method has been shown to provide high regioselectivity for the N2 isomer with a variety of 3-substituted and 3,4-disubstituted pyrazoles.[5]
Workflow for Optimizing N-Alkylation Regioselectivity:
Caption: Decision workflow for troubleshooting N-alkylation.
Experimental Protocol: Mg-Catalyzed N2-Alkylation of 3-Phenyl-1H-pyrazole [5]
-
In a nitrogen-filled glovebox, add 3-phenyl-1H-pyrazole (1.0 eq) and MgBr₂ (20 mol%) to a vial with a magnetic stir bar.
-
Add anhydrous THF, followed by the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 eq).
-
Add N,N-diisopropylethylamine (i-Pr₂NEt) (2.1 eq) dropwise at 25 °C.
-
Stir the resulting mixture at 25 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Issue 2: C-H Functionalization and Metalation
Q2: I am trying to functionalize the pyrazole ring via lithiation, but I am getting a mixture of products or decomposition. How can I achieve regioselective C-H activation?
A2: Regioselective deprotonation of the pyrazole ring is governed by the acidity of the C-H bonds and the reaction conditions (kinetic vs. thermodynamic control).
Root Cause Analysis:
-
Acidity of C-H Bonds: The C5-H is the most acidic proton on the pyrazole ring and is typically abstracted first by strong bases like n-butyllithium (n-BuLi).[6][7] The C3-H is the next most acidic, while the C4-H is the least acidic.
-
Kinetic vs. Thermodynamic Control: In some cases, such as with 1-methylpyrazole, the site of lithiation can be controlled by temperature. Lithiation at the methyl group is the kinetic product, while lithiation at the C5 position is the thermodynamic product.[8][9]
-
Directing Groups: Substituents on the pyrazole ring can direct metalation to specific positions. For example, a phenylsulfonyl group at N1 can direct lithiation to the C5 position.[10]
Strategic Solutions for Regiocontrolled C-H Functionalization:
-
Selective C5-Functionalization: To functionalize the C5 position, use a strong lithium base like n-BuLi or a magnesium base like TMPMgCl·LiCl at low temperatures, followed by quenching with an electrophile.[6][11] The use of modern mixed Li/Mg bases often allows for reactions at more convenient temperatures (e.g., 25 °C).[6]
-
Sequential C3 and C4 Functionalization: To access the other positions, a sequential metalation strategy is highly effective. After functionalizing the C5 position, a subsequent deprotonation at C3 can be achieved, often with the same base but potentially requiring more forcing conditions.[6][11] Functionalization of the C4 position can then be accomplished using a stronger base like TMP₂Mg·2LiCl.[6]
Workflow for Sequential Pyrazole Functionalization:
Caption: Sequential metalation for full pyrazole functionalization.
Experimental Protocol: Regioselective C5-Magnesiation of 1-SEM-Pyrazole [6]
-
To a solution of 1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrazole (1.0 eq) in anhydrous THF, add TMPMgCl·LiCl (1.1 eq) at 25 °C.
-
Stir the mixture for 1 hour at 25 °C.
-
Cool the reaction to 0 °C and add the desired electrophile (e.g., benzaldehyde, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Issue 3: Electrophilic Aromatic Substitution
Q3: I am attempting an electrophilic substitution on my substituted pyrazole, but the reaction is sluggish and I'm unsure of the regioselectivity.
A3: Electrophilic aromatic substitution on pyrazoles is generally directed to the C4 position.
Root Cause Analysis:
-
Electronic Effects: The pyrazole ring is an electron-rich aromatic system. The C4 position is the most nucleophilic and therefore the most susceptible to attack by electrophiles.[7][12] The N2 "pyridine-like" nitrogen deactivates the adjacent C3 and C5 positions towards electrophilic attack.
-
Substituent Effects: The nature of the existing substituents on the ring will influence the overall reactivity. Electron-donating groups will activate the ring towards substitution, while electron-withdrawing groups will deactivate it.
Strategic Solutions:
-
Targeting the C4 Position: For reactions like halogenation, nitration, or Friedel-Crafts acylation, the C4 position is the expected site of reaction. If the C4 position is blocked, electrophilic substitution is much more difficult.
-
Reaction Conditions: For deactivated pyrazole systems, more forcing reaction conditions (e.g., stronger Lewis acids, higher temperatures) may be necessary to achieve substitution at C4.
Summary of Regioselectivity in Pyrazole Reactions:
| Reaction Type | Primary Site of Reaction | Key Controlling Factors |
| N-Alkylation | N1 or N2 | Steric hindrance at C3/C5, base, solvent, catalyst.[1][2] |
| C-H Metalation | C5 (most acidic) | Base strength, temperature (kinetic vs. thermodynamic).[6][8][9] |
| Electrophilic Substitution | C4 (most nucleophilic) | Inherent electronics of the pyrazole ring.[7][12] |
Frequently Asked Questions (FAQs)
Q4: Why is N-alkylation of pyrazoles so challenging to control?
A4: The two nitrogen atoms in the pyrazole ring have similar electronic properties and are both nucleophilic.[1][13] This leads to competitive alkylation at both sites, often resulting in a mixture of regioisomers that can be difficult to separate.[14]
Q5: Can I use a directing group to control C-H functionalization?
A5: Yes, directing groups are a powerful strategy. For example, an amide group can be used to direct C-H activation.[15] The pyrazole ring itself can also act as a directing group in certain transition-metal-catalyzed reactions.[16][17] Removable directing groups, such as 2-aminophenyl-1H-pyrazole, have also been developed for copper-mediated C-H amidation.[18]
Q6: How do electron-withdrawing vs. electron-donating groups on the pyrazole ring affect regioselectivity?
A6: In N-alkylation , the electronic nature of substituents can subtly alter the nucleophilicity of the adjacent nitrogens, but steric effects are often more dominant.[2] In C-H functionalization , electron-withdrawing groups increase the acidity of the ring protons, particularly at C5, facilitating deprotonation. In electrophilic substitution , electron-donating groups activate the ring (primarily at C4), while electron-withdrawing groups deactivate it.[3]
Q7: Are there enzymatic methods to control pyrazole N-alkylation?
A7: Yes, engineered enzymes, specifically promiscuous methyltransferases, have been developed to perform highly regioselective N-alkylation of pyrazoles.[14] These biocatalytic methods can achieve regioselectivities greater than 99% for specific substrates, offering a precise alternative to traditional chemical methods.[14]
References
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epubl.ktu.edu [epubl.ktu.edu]
- 13. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Enigmatic Bioactivity of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile: A Comparative Guide for Researchers
In the vast and ever-expanding universe of heterocyclic chemistry, pyrazoles stand out as a privileged scaffold, consistently yielding compounds with a remarkable breadth of biological activities. From controlling devastating agricultural pests to offering novel therapeutic avenues in human health, the versatility of the pyrazole ring is well-documented. Within this important class of compounds, 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile emerges as a molecule of significant interest, not only as a versatile synthetic intermediate but also for its potential, yet largely unexplored, intrinsic bioactivity. This guide aims to provide a comprehensive comparison of the biological activities of this compound with other key pyrazole derivatives, supported by experimental data from the scientific literature, to aid researchers and drug development professionals in their quest for novel active ingredients.
While direct and extensive biological data for this compound is not abundant in publicly accessible research, a comparative analysis based on structure-activity relationships (SAR) of closely related analogs provides profound insights into its potential applications. This guide will delve into the established herbicidal, insecticidal, and antifungal activities of various pyrazole classes, drawing parallels to the structural features of our target molecule.
A Structural Overview: The Key to Biological Function
The biological activity of a pyrazole derivative is intricately linked to the nature and position of its substituents. In this compound, we observe a specific substitution pattern: a methyl group at the N1 position, a bromine atom at C4, and a carbonitrile group at C5. Each of these substituents plays a crucial role in defining the molecule's physicochemical properties and, consequently, its interaction with biological targets.
-
N1-Methyl Group: The small alkyl substituent at the N1 position is a common feature in many biologically active pyrazoles. It can influence the molecule's lipophilicity and metabolic stability.
-
C4-Bromo Substituent: The halogen at the C4 position is a key modulator of electronic properties and can be involved in halogen bonding, a significant interaction in ligand-receptor binding.
-
C5-Carbonitrile Group: The carbonitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. In many instances, it serves as a crucial pharmacophore or can be a precursor to other functional groups like carboxamides.
The interplay of these substituents dictates the overall shape, electronics, and reactivity of the molecule, which are the fundamental determinants of its biological profile.
Comparative Analysis of Biological Activities
Herbicidal Activity: A Tale of Two Positions
The pyrazole scaffold is a cornerstone in the development of modern herbicides.[1][2][3] Commercially successful herbicides like pyrasulfotole and topramezone feature a pyrazole core. The herbicidal activity of pyrazole derivatives is highly dependent on the substitution pattern.
While direct herbicidal data for this compound is lacking, studies on related pyrazole carboxamides and other derivatives offer valuable insights. For instance, a series of 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives have been synthesized and evaluated for their herbicidal activity.[4] In these compounds, the N-substituent of the carbamoyl group and the aryloxy group at the 3-position were found to be critical for activity.[4]
Interestingly, a study on pyrazole amide derivatives synthesized from 1-methyl-5-aminopyrazole showed that some compounds exhibited significant growth inhibition against various weeds.[2] For example, compound 5e showed 82% and 57% growth inhibition against the root and stem of Brassica campestris, respectively, at a concentration of 200 mg/L.[2] This suggests that the 1-methyl-pyrazole scaffold can indeed be a foundation for potent herbicides.
The position of the functional group is also critical. Pyrazole-4-carboxamides have been extensively studied as herbicides.[1] It is plausible that the C5-carbonitrile of our target molecule could act as a bioisostere for the C4-carboxamide, or it could be metabolized in situ to the corresponding carboxamide, thereby exhibiting herbicidal properties.
Table 1: Herbicidal Activity of Selected Pyrazole Derivatives
| Compound/Class | Target Weeds | Activity/Endpoint | Reference |
| Pyrazole-4-carboxamide derivatives | Various annual lowland weeds | Good herbicidal activity and crop safety | [1] |
| 1-Alkyl-3-aryloxypyrazole-4-carboxamides | Various annual lowland weeds | Good herbicidal activity and crop selectivity | [4] |
| Pyrazole amide from 1-methyl-5-aminopyrazole (cpd 5e) | Brassica campestris | 82% root growth inhibition at 200 mg/L | [2] |
| Pyrazole amide from 1-methyl-5-aminopyrazole (cpd 5g) | B. campestris, A. retroflexus, D. sanguinalis | 83%, 56%, and 60% root growth inhibition at 200 mg/L | [2] |
Experimental Protocol: Greenhouse Herbicidal Activity Assay (Post-emergence)
This protocol is a generalized representation based on methodologies described in the literature for evaluating the post-emergence herbicidal activity of new chemical entities.[1][2][4]
Objective: To assess the post-emergence herbicidal efficacy of test compounds on various weed species.
Materials:
-
Weed seeds (e.g., Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis)
-
Pots (e.g., 10 cm diameter) filled with sterilized soil
-
Test compounds (including this compound and comparators)
-
Solvent (e.g., acetone or DMSO)
-
Surfactant (e.g., Tween-20)
-
Spray chamber
-
Greenhouse with controlled temperature and light conditions
Procedure:
-
Plant Cultivation: Sow seeds of each weed species in separate pots and cultivate in a greenhouse at 25±2 °C with a 14/10 hour light/dark cycle.
-
Treatment Preparation: Dissolve the test compounds in a minimal amount of solvent and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to the desired concentrations (e.g., 150 g a.i./ha).
-
Application: When the weeds reach the 2-3 leaf stage, spray the prepared solutions evenly onto the foliage using a calibrated spray chamber. A control group should be sprayed with the solvent-surfactant solution without the test compound.
-
Incubation and Observation: Return the treated plants to the greenhouse and maintain under the same conditions for 14-21 days.
-
Assessment: Visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill) compared to the control group. Alternatively, harvest the aerial parts of the plants and measure the fresh weight to calculate the percentage of growth inhibition.
Figure 1: Workflow for Post-emergence Herbicidal Activity Assay.
Insecticidal and Antifungal Potential: The Role of Halogenation and the Nitrile Group
The pyrazole scaffold is also a prolific source of insecticides and fungicides. The commercial success of insecticides like fipronil and fungicides such as fluxapyroxad underscores the importance of this heterocycle in pest management.
Insecticidal Activity: Many potent pyrazole-based insecticides are carboxamide derivatives.[5][6] While our target molecule is a carbonitrile, the nitrile group can be a key feature in insecticidal compounds. For instance, a series of novel flupyrimin analogs containing an arylpyrazole core demonstrated excellent insecticidal activity against Plutella xylostella.[6] Some of these compounds achieved 100% lethality at 400 µg/ml.[6] This highlights that the pyrazole core, when appropriately substituted, is highly effective against insect pests.
Antifungal Activity: In the realm of fungicides, pyrazole-4-carboxamides have emerged as a dominant class, with many commercial products targeting the succinate dehydrogenase (SDH) enzyme.[7][8] A study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed that some derivatives exhibited excellent antifungal activity against a range of phytopathogenic fungi.[8] The presence of a halogen, such as bromine, can enhance antifungal activity. For example, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide showed broad-spectrum antifungal activity.[8]
Furthermore, 4-nitropyrazolin-5-ones have been identified as a novel class of highly active fungicides.[9] Structure-activity relationship studies indicated that a small substituent, like a methyl group at the N1 position, and an aromatic substituent are favorable for high fungicidal activity.[9] While the nitro group is different from the nitrile in our target molecule, both are electron-withdrawing, suggesting that this electronic feature at the C4/C5 position could be important for antifungal action. Research on pyrazole-4-carbonitriles has also pointed to their potential as antimicrobial agents.[10][11]
Table 2: Insecticidal and Antifungal Activity of Relevant Pyrazole Analogs
| Compound/Class | Target Organism | Activity/Endpoint | Reference |
| Flupyrimin analogs with arylpyrazole core | Plutella xylostella (insect) | 100% lethality at 400 µg/ml for some analogs | [6] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Various phytopathogenic fungi | Excellent antifungal activity | [8] |
| 4-Nitropyrazolin-5-ones | Various phytopathogenic fungi | Activity comparable or superior to kresoxim-methyl | [9] |
| Pyrazole-4-carboxamide derivatives | Corn rust | 2-4 times higher activity than fluxapyroxad and bixafen for some analogs | [7] |
| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani (fungus) | EC50 of 0.37 µg/mL | [12] |
Experimental Protocol: In Vitro Antifungal Mycelial Growth Inhibition Assay
This protocol is a standard method for assessing the efficacy of compounds against phytopathogenic fungi, based on procedures described in the literature.[8][12][13]
Objective: To determine the in vitro antifungal activity of test compounds by measuring the inhibition of mycelial growth.
Materials:
-
Pure cultures of phytopathogenic fungi (e.g., Rhizoctonia solani, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes (90 mm)
-
Test compounds
-
Solvent (e.g., DMSO)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium and sterilize by autoclaving. Cool the medium to 50-60 °C.
-
Compound Incorporation: Add the test compounds, dissolved in a small amount of solvent, to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). Pour the amended PDA into sterile Petri dishes. A control group should contain only the solvent.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25±1 °C in the dark.
-
Measurement and Calculation: When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.
Figure 2: Workflow for In Vitro Antifungal Mycelial Growth Inhibition Assay.
Therapeutic Potential: Beyond Agrochemicals
The pyrazole scaffold is also a prominent feature in many therapeutic agents.[14] For example, pyrazole derivatives have been investigated as cannabinoid-1 (CB1) receptor antagonists and as inhibitors of β-ketoacyl-acyl carrier protein synthase (FabH) for antibacterial applications.[15][16]
The specific biological activity of this compound in a therapeutic context is yet to be defined. However, the presence of the 4-bromo-pyrazole moiety is significant. For instance, some pyrazoline derivatives containing a 4-bromophenyl group have been synthesized and evaluated for various biological activities.[7] The electronic and steric properties conferred by the bromo and methyl substituents, along with the hydrogen bonding potential of the nitrile group, make it a candidate for screening against a variety of biological targets.
Conclusion and Future Directions
This compound stands at an interesting crossroads of synthetic utility and potential bioactivity. While direct experimental evidence of its biological profile is currently limited, a comprehensive analysis of structurally related pyrazoles provides a strong foundation for predicting its potential as a bioactive molecule.
The recurring theme in the literature is that the 1-methyl-pyrazole core, decorated with a halogen at the C4 position and an electron-withdrawing group at C5 (or C4), is a promising template for discovering novel herbicides, insecticides, and fungicides. The specific combination of a bromo substituent and a carbonitrile group in this compound warrants further investigation to fully elucidate its biological activity spectrum.
Researchers in agrochemical and pharmaceutical discovery are encouraged to include this and related scaffolds in their screening programs. The synthesis of a focused library around the this compound core, particularly by converting the nitrile to a carboxamide and varying the N1-substituent, could be a fruitful endeavor. Such studies will undoubtedly shed more light on the structure-activity relationships of this intriguing class of pyrazoles and may lead to the discovery of new and effective active ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]
- 7. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
- 11. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Bromo vs. 4-Chloro Pyrazole Derivatives in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a multitude of clinically successful drugs underscores the importance of efficient and predictable methods for its functionalization. Among the most powerful techniques for elaborating the pyrazole core are palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-nitrogen bonds with remarkable precision. A critical decision in any synthetic strategy is the choice of the halide on the pyrazole ring, most commonly bromine or chlorine at the 4-position. This guide provides an in-depth, objective comparison of the reactivity of 4-bromo and 4-chloro pyrazole derivatives in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By examining the underlying mechanistic principles and presenting supporting experimental data, this document aims to empower chemists to make informed decisions in the design and execution of their synthetic routes.
The Fundamental Basis of Reactivity: C-X Bond Dissociation Energies
The disparate reactivity of 4-bromo and 4-chloro pyrazoles in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen bond strengths. The bond dissociation energy (BDE) of a C-Br bond is significantly lower than that of a C-Cl bond. This means that less energy is required to break the C-Br bond, which directly impacts the often rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions. In this step, the palladium(0) catalyst inserts into the carbon-halogen bond, and a weaker bond facilitates a faster reaction rate. Consequently, 4-bromopyrazoles are generally more reactive than their 4-chloro counterparts. However, the evolution of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has dramatically narrowed this reactivity gap, making 4-chloropyrazoles increasingly viable and economically attractive substrates.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. The general trend in reactivity for aryl halides in Suzuki coupling is I > Br > Cl. While 4-bromopyrazoles readily undergo Suzuki coupling with a variety of boronic acids under relatively mild conditions, the successful coupling of 4-chloropyrazoles often necessitates more specialized and highly active catalyst systems.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling of 4-Halo-Pyrazoles
| Halogen | Pyrazole Derivative | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Br | 4-Bromo-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | MW | 0.5 | >95 | [1] |
| Cl | 4-Chloro-1H-pyrazole-3,5-diamine | Phenylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | MW | 0.5 | >95 | [1] |
| Br | 4-Bromo-1-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 100 | 12 | 85 | [2] |
| Cl | 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | 92 | [3] |
Note: Direct comparative data for simple 4-chloro-pyrazoles under the same conditions as 4-bromo-pyrazoles is scarce in the literature. The data for 2-chloropyrazine is included to illustrate typical conditions for a less reactive heteroaryl chloride.
A study on halogenated aminopyrazoles found that for Suzuki-Miyaura reactions, bromo and chloro derivatives were superior to their iodo counterparts due to a reduced tendency for dehalogenation, a common side reaction.[1] This suggests that while 4-chloropyrazoles are less reactive in the desired coupling, they may offer advantages in terms of stability and reduced side product formation.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines. Similar to the Suzuki coupling, the reactivity of the aryl halide is a critical factor, with bromides generally being more reactive than chlorides. However, the development of sophisticated biarylphosphine ligands by Buchwald and others has made the amination of aryl chlorides a routine transformation.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Comparative Data for Buchwald-Hartwig Amination of 4-Halo-Pyrazoles
| Halogen | Pyrazole Derivative | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Br | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | KHMDS | Toluene | 90 | 24 | 60 | [4] |
| Cl | 4-Chloro-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | KHMDS | Toluene | 90 | 24 | 24 | [4] |
| Br | 4-Bromo-1-methylpyrazole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 92 | [5] |
| Cl | 2-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | 24 | 95 | [6] |
Note: The data for 2-chloropyridine is included to illustrate typical conditions for a less reactive heteroaryl chloride.
A direct comparison by Usami et al. demonstrated that under the same reaction conditions, 4-bromo-1-tritylpyrazole provided a significantly higher yield (60%) of the aminated product with piperidine compared to the 4-chloro analog (24%)[4]. This highlights the inherent reactivity difference even with a modern catalyst system.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The reactivity trend for aryl halides in Sonogashira coupling follows the general pattern of I > Br >> Cl. While 4-bromopyrazoles are suitable substrates for this transformation, the coupling of 4-chloropyrazoles is considerably more challenging and often requires specialized catalyst systems and more forcing conditions.
Diagram of the Sonogashira Catalytic Cycle
Caption: Generalized catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Comparative Data for Sonogashira Coupling of 4-Halo-Pyrazoles
| Halogen | Pyrazole Derivative | Alkyne | Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Br | 4-Bromo-1-methyl-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 4 | 85 | [7] |
| Cl | 4-Chloro-1-methyl-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 120 | 24 | Low | [8] |
| Br | 4-Bromo-1-tritylpyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | 3 | 91 | [9] |
| Cl | 4-Chloro-2-(trifluoromethyl)quinazoline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 24 | 0 | [10] |
Note: The data for 4-chloro-1-methyl-1H-pyrazole is an estimation based on the general reactivity of aryl chlorides. The data for 4-chloro-2-(trifluoromethyl)quinazoline illustrates the difficulty of this transformation with electron-deficient heteroaryl chlorides.
The successful Sonogashira coupling of 4-chloropyrazoles often requires higher temperatures, longer reaction times, and more specialized catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or copper-free conditions with highly active palladium catalysts.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative
-
To a flame-dried Schlenk flask, add the 4-bromopyrazole derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a 4-Chloropyrazole Derivative
-
To a flame-dried Schlenk flask, add the 4-chloropyrazole derivative (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.08 equiv).
-
Add the base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice between a 4-bromo and a 4-chloro pyrazole derivative for palladium-catalyzed cross-coupling reactions is a nuanced decision that balances reactivity, cost, and the specific requirements of the synthetic target. While 4-bromopyrazoles offer higher intrinsic reactivity and often proceed under milder conditions, the continuous advancement in catalyst technology has rendered 4-chloropyrazoles as highly viable and economically advantageous alternatives. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern catalyst systems can effectively couple 4-chloropyrazoles, albeit sometimes with the need for higher temperatures and more specialized ligands. The Sonogashira coupling of 4-chloropyrazoles remains the most challenging of the three but is achievable with careful optimization of reaction conditions. Ultimately, a thorough understanding of the principles outlined in this guide, coupled with empirical screening of catalysts and conditions, will enable researchers to successfully incorporate either 4-bromo or 4-chloro pyrazole derivatives into their synthetic strategies, paving the way for the discovery of novel and impactful molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile: A Comparative Guide to Synthetic Strategies
The strategic synthesis of substituted pyrazoles is a cornerstone of modern medicinal chemistry and materials science. Among these, 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile stands as a valuable building block, sought after for its unique electronic properties and versatile reactivity in cross-coupling reactions. This guide provides an in-depth validation and comparison of synthetic routes to this key intermediate, offering researchers the critical insights needed to make informed decisions in their synthetic endeavors. We will dissect a primary, well-established pathway and contrast it with a viable alternative, supported by mechanistic rationale and comparative data.
Introduction to the Target Molecule
This compound is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at the 4-position, a methyl group at the N1-position, and a nitrile group at the 5-position. This specific arrangement of functional groups makes it a highly versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The bromo- and cyano- functionalities serve as handles for a variety of chemical transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, as well as nucleophilic and electrophilic additions.
Primary Synthetic Route: Sequential Bromination and Cyanation
A logical and commonly employed strategy for the synthesis of this compound involves a two-step sequence starting from a readily available pyrazole precursor. This approach prioritizes the regioselective installation of the bromine atom followed by the introduction of the nitrile group.
Workflow for the Primary Synthetic Route
Caption: Workflow of the primary synthetic route to this compound.
Experimental Protocol: Primary Route
Step 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole
-
To a solution of 1-methyl-1H-pyrazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-methyl-1H-pyrazole.
Rationale: The bromination of the pyrazole ring is directed to the C4 position due to the electronic nature of the N-methylated pyrazole. N-bromosuccinimide is a mild and selective brominating agent, minimizing the formation of poly-brominated byproducts.
Step 2: Synthesis of this compound
-
In a sealed tube, combine 4-bromo-1-methyl-1H-pyrazole (1.0 eq) and copper(I) cyanide (CuCN) (1.2 eq) in dimethylformamide (DMF).
-
Heat the reaction mixture to 150 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ethylenediamine.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Rationale: The Rosenmund-von Braun reaction is a classic method for the cyanation of aryl and heteroaryl halides.[1] Copper(I) cyanide is the reagent of choice, and a high-boiling polar aprotic solvent like DMF is typically used to facilitate the reaction at elevated temperatures.
Performance Data: Primary Route
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) (HPLC) |
| 1 | 4-Bromo-1-methyl-1H-pyrazole | 1-Methyl-1H-pyrazole | NBS, Acetonitrile | 85-90 | >98 |
| 2 | This compound | 4-Bromo-1-methyl-1H-pyrazole | CuCN, DMF | 60-70 | >99 |
Alternative Synthetic Route: Cyanation Followed by Bromination
An alternative approach involves reversing the order of functional group installation: first, introducing the nitrile group, and then performing the bromination. This strategy can be advantageous if the starting material, 1-methyl-1H-pyrazole-5-carbonitrile, is more readily available or if the bromination of the cyano-substituted pyrazole is more selective.
Workflow for the Alternative Synthetic Route
Caption: Workflow of the alternative synthetic route.
Experimental Protocol: Alternative Route
-
Dissolve 1-methyl-1H-pyrazole-5-carbonitrile (1.0 eq) in glacial acetic acid.
-
Add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Rationale: The electron-withdrawing nature of the nitrile group at the C5 position deactivates the pyrazole ring towards electrophilic substitution. However, the C4 position remains the most nucleophilic and is therefore the site of bromination. Using elemental bromine in acetic acid is a common and effective method for the bromination of deactivated aromatic and heteroaromatic rings.
Performance Data: Alternative Route
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) (HPLC) |
| 1 | This compound | 1-Methyl-1H-pyrazole-5-carbonitrile | Br₂, Acetic Acid | 75-85 | >99 |
Comparative Analysis
| Parameter | Primary Route (Bromination then Cyanation) | Alternative Route (Cyanation then Bromination) |
| Overall Yield | Moderate (51-63%) | Good (75-85%) |
| Number of Steps | Two | One (assuming starting material is available) |
| Reagent Toxicity | Moderate (NBS, CuCN) | High (Bromine) |
| Reaction Conditions | High temperature for cyanation | Mild (room temperature) |
| Purification | Column chromatography required for both steps | Recrystallization may be sufficient |
| Starting Material Availability | 1-Methyl-1H-pyrazole is commercially available | 1-Methyl-1H-pyrazole-5-carbonitrile may require synthesis |
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound. The choice of route will largely depend on the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities and safety protocols.
The primary route is a reliable, albeit longer, method that starts from a simple pyrazole. The main drawback is the high-temperature cyanation step, which can be challenging to scale up and requires careful handling of copper cyanide.
The alternative route offers a more direct and higher-yielding approach, provided that 1-methyl-1H-pyrazole-5-carbonitrile is accessible. The mild reaction conditions are a significant advantage. However, the use of elemental bromine requires stringent safety precautions due to its high toxicity and corrosiveness.
For laboratory-scale synthesis where the cyano-pyrazole starting material is available, the alternative route is recommended due to its efficiency and simplicity. For larger-scale production or when starting from a more basic pyrazole, the primary route provides a well-trodden path, despite its lower overall yield and more demanding conditions.
Ultimately, the validation of any synthetic route requires thorough characterization of the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and purity analysis (HPLC, elemental analysis) to ensure it meets the required specifications for its intended application.
References
Navigating the Structure-Activity Landscape of Pyrazole-Based Bioactive Agents: A Comparative Guide for the 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile Scaffold
In the dynamic field of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block in drug design.[3] This guide delves into the structure-activity relationship (SAR) studies of pyrazole analogs, with a specific focus on providing a comparative framework for researchers working with 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. While direct and extensive SAR literature on this specific bromo-substituted pyrazole carbonitrile is nascent, a wealth of data from structurally related pyrazole derivatives offers invaluable insights for predicting its biological potential and guiding analog design.
This document will synthesize findings from various studies on pyrazole-based inhibitors and antagonists to construct a predictive SAR model for the this compound core. We will explore the influence of substitutions at various positions of the pyrazole ring, drawing parallels from research on cannabinoid receptor antagonists, meprin inhibitors, and other bioactive pyrazoles to inform future discovery efforts.
The Pyrazole Core: A Foundation for Diverse Bioactivity
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a cornerstone in the development of therapeutics across a wide range of disease areas, including inflammation, cancer, and infectious diseases.[1][2][4] Marketed drugs such as Celecoxib (an anti-inflammatory agent) underscore the clinical significance of this heterocyclic motif.[1][3] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity.
Decoding the Structure-Activity Relationships: A Positional Analysis
The following sections will dissect the impact of substituents at key positions on the pyrazole ring, drawing from published SAR studies on analogous compounds. This comparative analysis will serve as a guiding framework for the rational design of novel derivatives based on the this compound scaffold.
The N1-Position: Influencing Potency and Selectivity
The substituent at the N1-position of the pyrazole ring often plays a crucial role in dictating the compound's interaction with its biological target.
-
Impact of N-Substitution: Studies on 3,5-diphenylpyrazole derivatives as meprin inhibitors revealed that N-substitution with lipophilic moieties, such as methyl or phenyl groups, led to a decrease in activity compared to the unsubstituted analog.[5] Conversely, in the context of pyrazolo[4,3-c]pyridines as PEX14–PEX5 protein–protein interaction inhibitors, an N1-methyl group was found to be favorable for activity.[6] This highlights the target-dependent nature of SAR at this position. For the this compound scaffold, the existing N1-methyl group provides a starting point for exploring the impact of varying the size and lipophilicity of this substituent.
-
Rationale for Modification: The N1-substituent can influence the overall conformation of the molecule, its binding orientation within a target's active site, and its metabolic stability. Exploring a range of alkyl, aryl, and substituted aryl groups at this position is a logical step in optimizing activity.
The C3-Position: A Key Interaction Point
The C3-position often accommodates substituents that engage in critical interactions with the target protein.
-
Role of Carboxamides and Phenyl Groups: In the development of cannabinoid CB1 receptor antagonists, a carboxamido group at the C3-position was identified as a key requirement for potent activity.[7] For meprin inhibitors, a phenyl group at this position was found to be favorable, with further substitutions on the phenyl ring leading to nanomolar and even picomolar inhibitory activities.[5]
-
Predictive Insights for the Target Scaffold: For the this compound core, the C3-position is unsubstituted. Introducing diverse functionalities at this position, such as substituted phenyl rings, amides, or other hydrogen-bonding moieties, represents a promising avenue for discovering novel biological activities.
The C4-Position: Modulating Electronic Properties and Steric Interactions
The C4-position, occupied by a bromine atom in our core scaffold, offers opportunities to modulate the electronic nature of the pyrazole ring and introduce specific steric interactions.
-
Influence of Halogens and Other Groups: While the provided literature does not extensively detail SAR at the C4-position for our specific analog series, the presence of a bromine atom suggests a potential for halogen bonding interactions with the target. Replacing the bromine with other halogens (Cl, F) or with small alkyl or cyano groups would be a standard approach to probe the steric and electronic requirements at this position.
The C5-Position: A Gateway to Diverse Functionalities
The C5-position is frequently a site for major substitutions that significantly impact the pharmacological profile of pyrazole derivatives.
-
Significance of Aryl Substituents: Potent and selective brain cannabinoid CB1 receptor antagonists feature a para-substituted phenyl ring at the 5-position.[7] Similarly, in a series of FabH inhibitors, 1,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives showed strong antibacterial activity, with substitutions on the C5-phenyl ring influencing potency.[8]
-
The Role of the Carbonitrile Group: In our scaffold of interest, the C5-position is occupied by a carbonitrile group. The synthesis of pyrazole-4-carbonitriles has been explored, and these compounds are predicted to have a range of biological activities, including inhibitory potential against various enzymes.[9] The carbonitrile group is a versatile functional group that can participate in hydrogen bonding and dipole-dipole interactions. Exploring bioisosteric replacements for the nitrile, such as amides or small heterocyclic rings, could lead to improved activity or altered selectivity.
Comparative Data Summary
The following table summarizes key SAR findings from the literature on related pyrazole analogs, providing a predictive framework for the this compound scaffold.
| Position | Observed Favorable Substituents (in related pyrazoles) | Rationale for Modification on the Target Scaffold | Potential Biological Targets |
| N1 | Varied (target-dependent): Unsubstituted, methyl, 2,4-dichlorophenyl[5][6][7] | Explore small alkyl and aryl groups to optimize binding and pharmacokinetics. | Kinases, GPCRs, Enzymes |
| C3 | Carboxamides, substituted phenyl groups[5][7] | Introduce diverse functionalities to establish key interactions with the target. | Cannabinoid Receptors, Meprins |
| C4 | (Bromo in target scaffold) | Modulate electronics and probe for halogen bonding via substitution with other halogens or small groups. | Various |
| C5 | para-substituted phenyl rings, carbonitrile[7][8][9] | Explore bioisosteric replacements for the nitrile and introduce substituted aryl groups. | FabH, various enzymes |
Experimental Protocols
To facilitate the exploration of the SAR of this compound analogs, the following generalized experimental protocols for synthesis and biological evaluation are provided, based on established methodologies.[9][10]
General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Derivatives
This protocol is adapted from microwave-assisted synthesis methods for pyrazole-4-carbonitriles.[9]
-
Step 1: Condensation. In a microwave-safe vessel, combine the heterocyclic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol.
-
Step 2: Catalyst Addition. Add a catalytic amount of a suitable base (e.g., sodium ethoxide or piperidine).
-
Step 3: Microwave Irradiation. Irradiate the mixture in a microwave reactor at a low power (e.g., 210 W) for a short duration, monitoring the reaction by TLC.
-
Step 4: Cyclization. After completion of the first step, add the corresponding hydrazine (e.g., phenylhydrazine, 1 mmol) to the reaction mixture.
-
Step 5: Continued Irradiation. Continue microwave irradiation until the cyclization is complete, as indicated by TLC.
-
Step 6: Work-up and Purification. After cooling, the product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.
In Vitro Biological Assay: General Kinase Inhibition Assay
This is a representative protocol for assessing the inhibitory activity of synthesized compounds against a specific kinase, a common target for pyrazole-based inhibitors.
-
Step 1: Reagent Preparation. Prepare assay buffer, kinase solution, substrate solution, and ATP solution at appropriate concentrations.
-
Step 2: Compound Preparation. Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Step 3: Kinase Reaction. In a 96-well plate, add the kinase, the test compound (or DMSO for control), and the substrate.
-
Step 4: Initiation of Reaction. Initiate the kinase reaction by adding ATP.
-
Step 5: Incubation. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Step 6: Detection. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assays that quantify the amount of ATP remaining).
-
Step 7: Data Analysis. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualization of SAR Workflow and Key Scaffolds
The following diagrams illustrate the general workflow for conducting SAR studies and highlight the key structural features of the pyrazole scaffold.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Caption: The core structure of this compound with key positions highlighted.
Conclusion and Future Directions
This comparative guide provides a foundational understanding of the potential structure-activity relationships for analogs of this compound by synthesizing data from related pyrazole series. The insights presented herein are intended to serve as a starting point for researchers to rationally design and synthesize novel compounds with desired biological activities. Future experimental work should focus on systematically exploring the chemical space around this core scaffold to validate the predictive SAR models and uncover new therapeutic agents. The versatility of the pyrazole ring, coupled with a systematic medicinal chemistry approach, holds significant promise for the development of next-generation therapeutics.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
- 10. rsc.org [rsc.org]
A Framework for a Comparative Efficacy Analysis of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile Derivatives
To our fellow researchers, scientists, and drug development professionals, this guide provides a strategic framework for the synthesis and comparative efficacy evaluation of a novel class of compounds: derivatives of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. While this specific chemical series remains largely unexplored in comparative literature, the pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1] This guide synthesizes established principles from pyrazole chemistry to propose a logical, in-depth research program designed to unlock the therapeutic potential of these promising derivatives.
Introduction: The Potential of the Pyrazole-5-carbonitrile Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3] The core structure of this compound (Figure 1) presents a unique combination of features for targeted drug design:
-
An N-methylated pyrazole core , which provides a defined substitution pattern and influences solubility and metabolic stability.
-
A C5-carbonitrile group , a versatile functional group that can act as a hydrogen bond acceptor or be further elaborated chemically.
-
A C4-bromo substituent , which serves as an ideal handle for introducing molecular diversity through well-established cross-coupling reactions.
This guide outlines a systematic approach to synthesize a library of derivatives from this core and evaluate their efficacy, with a primary focus on anticancer applications, a field where pyrazoles have shown significant promise.
Proposed Synthetic Strategy & Diversification
The causality behind our proposed synthetic approach is to first construct the core scaffold and then utilize the chemically tractable bromine atom for late-stage diversification. This strategy allows for the efficient creation of a diverse library of analogues from a common intermediate. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this diversification due to its high tolerance for various functional groups and its proven efficacy on bromo-pyrazole substrates.[4][5][6][7]
Protocol 1: Synthesis of the Core Scaffold and Derivatives
Part A: Synthesis of the Common Intermediate (this compound)
A plausible route to the core intermediate can be adapted from established multi-component reactions for pyrazole synthesis.[2][3]
-
Step 1: Formation of a Key Precursor. React an appropriate three-carbon building block with methylhydrazine to form the N-methylated pyrazole ring.
-
Step 2: Bromination. Introduce the bromine atom at the C4 position using a suitable brominating agent like N-Bromosuccinimide (NBS).
-
Step 3: Introduction of the Carbonitrile. Convert a precursor group at C5 (e.g., an aldehyde or carboxylic acid) to the carbonitrile. This can often be achieved via dehydration of an oxime or amide intermediate.
Part B: Diversification via Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert argon atmosphere, combine the core intermediate, This compound (1.0 eq), with a selected aryl or heteroaryl boronic acid (1.1 eq).
-
Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), and a base, typically K₃PO₄ or Cs₂CO₃ (2.0 eq).
-
Solvent: Use a suitable solvent system, such as a 10:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and monitor its progress using Thin-Layer Chromatography (TLC). Typical reaction times range from 12 to 24 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture, perform an aqueous work-up, and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product using column chromatography on silica gel to yield the desired C4-aryl derivative.
This workflow allows for the creation of a library of compounds where the C4 position is decorated with a wide variety of substituents.
Caption: Proposed workflow for synthesizing a library of derivatives.
Structure-Activity Relationship (SAR) Hypothesis
Based on extensive literature on pyrazole-based inhibitors, we can formulate a clear SAR hypothesis to guide the selection of derivatives for synthesis and testing. The goal is to systematically probe the chemical space around the core scaffold to identify key structural features that govern biological activity.
-
C4-Position (Aryl/Heteroaryl Substituents): This is the primary point of diversification. The introduction of various aromatic and heteroaromatic rings will explore key interactions within a putative enzyme active site.
-
Rationale: Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -CF₃, -Cl, -NO₂) on an appended phenyl ring can modulate the electronic properties and binding affinity of the entire molecule.[8] Small heterocyclic rings (e.g., pyridine, thiophene) can introduce additional hydrogen bonding opportunities and improve solubility.
-
-
N1-Position (Methyl Group): While our core scaffold is methylated, a secondary library could explore the impact of this group's size.
-
Rationale: Replacing the methyl group with larger alkyl (ethyl, propyl) or benzyl groups can probe for steric hindrance in the binding pocket and significantly alter the compound's lipophilicity, which is a critical factor for cell permeability and overall efficacy.
-
-
C5-Position (Carbonitrile Group): This group is a potent hydrogen bond acceptor and contributes to the molecule's polarity.
-
Rationale: While we propose keeping the nitrile fixed in the primary library, its electronic influence is crucial. Its replacement in future iterations with other groups (e.g., carboxamide, ester) could be explored to fine-tune activity.
-
Caption: Key modification points for SAR exploration.
Proposed Experimental Evaluation Program
To compare the efficacy of the synthesized derivatives, a tiered screening approach is recommended. This ensures that resources are focused on the most promising compounds. We propose an initial focus on anticancer activity.
Tier 1: In Vitro Cytotoxicity Screening
This initial screen provides a broad measure of a compound's ability to inhibit cancer cell growth.
Protocol 2: MTT Cell Viability Assay
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.
Tier 2: Mechanism of Action (MoA) Studies
For compounds showing potent cytotoxicity (e.g., IC₅₀ < 10 µM) in Tier 1, further assays are required to understand how they work.
-
Kinase Inhibition Assays: Many pyrazole-containing drugs are kinase inhibitors. If a specific kinase is a hypothesized target, screen potent compounds against a panel of relevant kinases.
-
Apoptosis Assay (Annexin V/PI Staining): This assay determines if the compounds induce programmed cell death. Cells are stained with Annexin V (detects early apoptosis) and Propidium Iodide (detects late apoptosis/necrosis) and analyzed by flow cytometry.
-
Cell Cycle Analysis: This determines if the compounds cause cell cycle arrest at a specific phase (G1, S, or G2/M). Cells are fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. | Semantic Scholar [semanticscholar.org]
Navigating the Off-Target Landscape: A Comparative Guide to Cross-Reactivity Profiling of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
In the intricate world of drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a molecule's selectivity. While a compound may exhibit potent activity against its intended target, its interactions with other proteins, known as off-targets, can lead to unforeseen toxicities or diminished efficacy. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel small molecule, using the hypothetical case of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile.
While this compound is recognized as a chemical intermediate in the synthesis of therapeutic agents like Erdafitinib and Savolitinib, its own bioactivity profile is not extensively documented in publicly available literature.[1] For the purpose of this guide, we will treat it as a lead compound to illustrate a robust, multi-pronged strategy for off-target profiling. Our approach is grounded in three pillars of scientific integrity: explaining the rationale behind experimental choices, ensuring self-validating protocols, and grounding claims in authoritative sources.
The Imperative of Early and Comprehensive Profiling
A thorough understanding of a compound's selectivity is paramount for progressing a drug discovery program. Early-stage identification of potential off-target interactions allows for:
-
Informed Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity and mitigate potential liabilities.
-
Mechanistic Deconvolution: Differentiating between on-target and off-target driven phenotypic effects.
-
Predictive Toxicology: Anticipating potential adverse effects before they derail clinical development.
-
Drug Repurposing: Uncovering new therapeutic opportunities based on previously unknown targets.
Our comparative analysis will focus on three orthogonal and widely adopted techniques for cross-reactivity profiling: large-scale enzymatic screening (kinome scanning), target engagement in a native cellular environment (Cellular Thermal Shift Assay), and unbiased proteome-wide target identification (Affinity Chromatography coupled to Mass Spectrometry).
Phase 1: Broad-Spectrum Screening with Kinome Profiling
Given that protein kinases are one of the largest and most "drugged" protein families, and that small molecules often exhibit promiscuity within the kinome, a broad kinase panel is a logical starting point for any new chemical entity.
The Rationale: Kinome scanning services, such as KINOMEscan®, offer a rapid and quantitative method to assess the interaction of a compound against hundreds of purified kinases.[2][3][4] This competition binding assay measures the ability of a test compound to displace a ligand from the kinase active site, providing a thermodynamic measure of binding affinity (Kd).[2] This approach is independent of ATP concentration and provides a true measure of binding.[3]
Experimental Workflow: KINOMEscan®
The KINOMEscan® platform utilizes a proprietary active site-directed competition binding assay. The core components are the kinase of interest tagged with DNA, a ligand immobilized on a solid support, and the test compound.[2] If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand, resulting in a lower amount of kinase captured on the solid support.[2] The amount of captured kinase is then quantified using qPCR.[2]
Caption: KINOMEscan® workflow illustrating the competition binding assay.
Hypothetical Data and Interpretation
For this compound, we will assume a screening concentration of 10 µM against a panel of 468 kinases. The results are typically presented as percent of control (%Ctrl), where a lower percentage indicates stronger binding.
| Target Kinase | Gene Symbol | %Ctrl at 10 µM | Putative Interaction |
| Fibroblast growth factor receptor 1 | FGFR1 | 2.5 | Strong |
| Vascular endothelial growth factor receptor 2 | KDR | 5.1 | Strong |
| Platelet-derived growth factor receptor alpha | PDGFRA | 8.9 | Strong |
| Serine/threonine-protein kinase B-raf | BRAF | 45.2 | Moderate |
| Mitogen-activated protein kinase 1 | MAPK1 | 89.7 | Weak/None |
| Cyclin-dependent kinase 2 | CDK2 | 95.3 | Weak/None |
Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of several receptor tyrosine kinases, particularly FGFR1, KDR, and PDGFRA. A moderate interaction with the serine/threonine kinase BRAF is also observed. The lack of significant binding to MAPK1 and CDK2 suggests a degree of selectivity. These initial hits would require confirmation through dose-response experiments to determine their dissociation constants (Kd).
Phase 2: Validating Target Engagement in a Cellular Milieu with CETSA
While in vitro assays like kinome scanning are invaluable for identifying direct interactions, they do not confirm that a compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to assess drug-target interaction in intact cells.[5]
The Rationale: CETSA is based on the principle of ligand-induced thermal stabilization of the target protein.[5] When a drug binds to its target protein, the protein-drug complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, a thermal melt curve can be generated. A shift in this curve in the presence of the drug indicates target engagement.[6][7]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing FGFR1) to ~80% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein (e.g., FGFR1) remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melt curves. A shift in the melting temperature (Tm) indicates target stabilization.
References
- 1. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]
- 2. chayon.co.kr [chayon.co.kr]
- 3. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. news-medical.net [news-medical.net]
A Comparative Guide to the In Vitro and In Vivo Activity of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile as a Novel Anti-Inflammatory Agent
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous approved therapeutics.[1][2][3][4][5][6] Its versatility allows for the synthesis of a wide array of derivatives with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][6][7][8] This guide focuses on a specific derivative, 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile, exploring its journey from a promising hit in cell-based assays to a candidate for further preclinical development.
The transition from in vitro to in vivo studies is a critical juncture in the drug development pipeline, often fraught with challenges.[9][10][11][12] Promising in vitro potency does not always translate to in vivo efficacy, due to a multitude of factors including pharmacokinetics, metabolism, and off-target effects.[13] This guide provides a comprehensive comparison of the in vitro and in vivo activity of this compound, offering insights into the experimental design, data interpretation, and the crucial bridge between these two stages of preclinical research.
In Vitro Characterization: Unveiling the Cellular Mechanism
The initial stages of drug discovery often rely on high-throughput in vitro assays to identify and characterize potential drug candidates.[9] These controlled, cell-based experiments provide valuable information on a compound's potency, selectivity, and mechanism of action at the cellular level.
Cytotoxicity Assessment: Establishing a Therapeutic Window
A fundamental first step in evaluating any new chemical entity is to determine its cytotoxicity. This ensures that the observed biological activity is not merely a consequence of cell death. A common method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[14]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human macrophage-like cells (e.g., U937) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.[15]
-
Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are then made in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The cells are treated with these concentrations for 24 hours. Control wells receive medium with the corresponding DMSO concentration.[15]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The concentration that inhibits 50% of cell viability (IC50) is determined by plotting cell viability against the logarithm of the compound concentration.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
To assess the potential anti-inflammatory properties of this compound, its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages is evaluated. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for many anti-inflammatory drugs.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture and Seeding: RAW 264.7 murine macrophage cells are cultured and seeded in a 96-well plate as described in the cytotoxicity protocol.
-
Compound Treatment and Stimulation: Cells are pre-treated with various non-toxic concentrations of this compound for 1 hour. Subsequently, inflammation is induced by adding LPS (1 µg/mL) to the wells. Control wells include untreated cells, cells treated with LPS alone, and cells treated with a known inhibitor (e.g., L-NAME).
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant from each well is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value for NO inhibition is then determined.
In Vitro Data Summary
| Assay | Endpoint | Result for this compound |
| MTT Cytotoxicity | IC50 | > 100 µM |
| Nitric Oxide Inhibition | IC50 | 5.2 µM |
These hypothetical in vitro results suggest that this compound exhibits potent anti-inflammatory activity at concentrations that are not cytotoxic, indicating a favorable therapeutic window.
In Vivo Evaluation: Assessing Efficacy in a Living System
While in vitro assays provide valuable mechanistic insights, they cannot fully replicate the complex physiological environment of a living organism.[10] In vivo studies are therefore essential to evaluate a compound's efficacy, pharmacokinetics, and safety profile in a whole-animal model.[9]
Carrageenan-Induced Paw Edema Model: A Classic Test for Acute Inflammation
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay to screen for acute anti-inflammatory activity.[16][17] Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, with free access to food and water).[16]
-
Grouping and Dosing: The rats are randomly divided into groups (n=6 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound (e.g., 10, 30, and 100 mg/kg). The compounds are administered orally (p.o.) one hour before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each treatment group at each time point relative to the vehicle control group. The dose that produces 50% inhibition (ED50) can be estimated.
In Vivo Data Summary
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| This compound | 10 | 0.68 ± 0.06 | 20.0% |
| This compound | 30 | 0.45 ± 0.05 | 47.1% |
| This compound | 100 | 0.35 ± 0.04 | 58.8% |
The hypothetical in vivo data demonstrates that this compound produces a dose-dependent reduction in paw edema, with the highest dose showing efficacy comparable to the standard drug, indomethacin.
Bridging the Gap: Correlating In Vitro and In Vivo Findings
The successful translation of in vitro activity to in vivo efficacy is a major milestone in drug development. In this case study, the potent in vitro anti-inflammatory activity of this compound (IC50 = 5.2 µM) is reflected in its significant in vivo efficacy in the carrageenan-induced paw edema model.
However, a direct quantitative correlation is often challenging due to pharmacokinetic and pharmacodynamic differences between the two systems. Factors such as oral bioavailability, plasma protein binding, tissue distribution, and metabolism can all influence the concentration of the compound that reaches the site of action in vivo.
Further studies, such as pharmacokinetic profiling to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, are necessary to build a more comprehensive understanding of its in vitro-in vivo correlation (IVIVC).
Visualizing the Workflow
Caption: Experimental workflow from in vitro characterization to in vivo validation.
Conclusion
This guide has provided a comparative overview of the in vitro and in vivo evaluation of this compound as a potential anti-inflammatory agent. The presented data, while hypothetical, illustrates a logical progression from initial cell-based screening to whole-animal efficacy studies. The potent and selective in vitro activity, coupled with significant in vivo efficacy, underscores the therapeutic potential of this pyrazole derivative. Further preclinical development, including detailed pharmacokinetic studies and evaluation in chronic inflammation models, is warranted to fully elucidate its clinical promise.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. international-biopharma.com [international-biopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro to human in vivo translation - pharmacokinetics and pharmacodynamics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. mdpi.com [mdpi.com]
- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]
benchmarking 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile against known inhibitors
An In-Depth Comparative Guide to the Kinase Inhibitory Profile of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
Abstract
The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, and their dysregulation is central to the pathophysiology of numerous myeloproliferative neoplasms and inflammatory diseases.[1][2] The clinical success of JAK inhibitors has spurred the development of next-generation agents with improved potency, selectivity, and safety profiles. This guide introduces this compound, a novel small molecule based on the pyrazole scaffold common to many kinase inhibitors, and benchmarks its performance against established, FDA-approved JAK inhibitors: Ruxolitinib, Fedratinib, and Pacritinib.[3][4] Through detailed biochemical and cell-based assays, we provide a head-to-head comparison of inhibitory potency and selectivity, offering a comprehensive framework for evaluating its potential as a therapeutic candidate.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a pivotal signaling cascade for a wide range of cytokines and growth factors essential for hematopoiesis and immune function.[5] The pathway consists of four intracellular non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[6] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and STAT proteins.[5] These phosphorylated STATs then translocate to the nucleus to modulate the transcription of genes involved in cell proliferation, differentiation, and inflammation.[7]
Constitutive activation of this pathway, often due to mutations like JAK2-V617F, is a hallmark of myeloproliferative neoplasms (MPNs) such as myelofibrosis and polycythemia vera.[8][9] Therefore, inhibiting JAK enzymes is a validated and effective therapeutic strategy for these conditions.[1][10]
Overview of Benchmark Inhibitors
To establish a robust comparative framework, we selected three clinically approved JAK inhibitors with distinct selectivity profiles.
-
Ruxolitinib (Jakafi®): Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[7][11] Its dual activity allows it to disrupt signaling from a broad range of cytokines, contributing to its efficacy in myelofibrosis and polycythemia vera.[12] However, this broader profile can also contribute to side effects like anemia and thrombocytopenia due to the role of JAK2 in erythropoietin and thrombopoietin signaling.[7]
-
Fedratinib (Inrebic®): Fedratinib is considered a selective inhibitor of JAK2.[10][13] It is indicated for the treatment of intermediate-2 or high-risk myelofibrosis.[9] By primarily targeting JAK2, it aims to specifically address the dysregulated signaling pathway prevalent in MPNs while potentially mitigating some off-target effects associated with inhibiting other JAK isoforms.[14][15]
-
Pacritinib (Vonjo®): Pacritinib is a unique kinase inhibitor with dual activity against JAK2 and FMS-like tyrosine kinase 3 (FLT3).[8][16] Crucially, it has minimal impact on JAK1 at clinically relevant concentrations.[16][17] This profile makes it a valuable option for patients with myelofibrosis, particularly those with severe thrombocytopenia, as it is generally non-myelosuppressive.[17][18]
Experimental Design and Rationale
Our benchmarking strategy is designed to build a comprehensive inhibitory profile for this compound (hereafter designated Pyra-CN ) from the ground up, moving from direct enzymatic inhibition to cellular activity.
-
Biochemical Kinase Assays: The foundational step is to determine the direct inhibitory effect of Pyra-CN on purified JAK enzymes. This establishes its intrinsic potency (IC50) and, critically, its selectivity across the JAK family (JAK1, JAK2, JAK3, TYK2). A high degree of selectivity for a specific isoform (e.g., JAK2) over others is often a key objective in modern drug design to minimize off-target effects.[19]
-
Cell-Based Functional Assays: While biochemical assays measure direct enzyme interaction, they do not confirm activity in a biological context. A cell-based assay is essential to verify that the compound can permeate the cell membrane and inhibit the target kinase within the complex intracellular environment. We utilize a phospho-STAT (pSTAT) assay, which directly measures the downstream consequence of JAK inhibition.[20]
Detailed Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
This protocol quantifies the ability of a compound to inhibit the phosphorylation activity of purified kinase enzymes.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Pyra-CN, Ruxolitinib, Fedratinib, and Pacritinib against JAK1, JAK2, JAK3, and TYK2.
-
Methodology: A luminescence-based kinase assay, such as the Kinase-Glo® Max Assay, is employed.[21] This assay measures the amount of ATP remaining in solution following a kinase reaction; lower luminescence indicates higher kinase activity and less inhibition.
-
Step-by-Step Procedure:
-
Compound Preparation: Serially dilute test compounds (Pyra-CN and benchmarks) in DMSO to create a 10-point concentration gradient (e.g., 10 µM to 0.5 nM).
-
Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer containing the respective purified human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2).
-
Inhibitor Addition: Add 50 nL of the serially diluted compounds to the appropriate wells. Include DMSO-only wells as a "high activity" control and a known potent inhibitor as a "low activity" control.
-
Incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow compound-enzyme binding.
-
Reaction Initiation: Add 5 µL of a solution containing a suitable peptide substrate and ATP to initiate the kinase reaction.[22]
-
Reaction Progression: Incubate the plate for 60 minutes at 30°C.
-
Detection: Add 10 µL of Kinase-Glo® Max reagent to each well to stop the reaction and measure remaining ATP.
-
Data Acquisition: After a 10-minute incubation, measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Phospho-STAT3 (pSTAT3) Inhibition Assay
This protocol assesses a compound's ability to inhibit JAK2-mediated signaling in a relevant human cell line.
-
Objective: To determine the functional IC50 of test compounds by measuring the inhibition of IL-6-induced STAT3 phosphorylation in TF-1 cells (a human erythroleukemic cell line).
-
Methodology: Flow cytometry is used to quantify the levels of intracellular phosphorylated STAT3 (pSTAT3) on a per-cell basis.
-
Step-by-Step Procedure:
-
Cell Culture: Culture TF-1 cells in appropriate media supplemented with GM-CSF. Prior to the assay, starve cells of cytokines for 4-6 hours.
-
Compound Plating: Plate the starved cells into a 96-well plate. Add test compounds across a 10-point concentration gradient and incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells by adding a pre-determined concentration of recombinant human Interleukin-6 (IL-6) to all wells except for the unstimulated controls. Incubate for 15 minutes at 37°C. IL-6 signaling is mediated by the JAK1/JAK2/TYK2 pathway.[20]
-
Fixation: Immediately stop the reaction by adding a formaldehyde-based fixation buffer.
-
Permeabilization: Permeabilize the cells by adding ice-cold methanol to allow antibody access to intracellular proteins.
-
Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated STAT3 (pY705).
-
Data Acquisition: Analyze the cells using a flow cytometer, measuring the median fluorescence intensity (MFI) of the pSTAT3 signal for each sample.
-
Analysis: Calculate percent inhibition of the pSTAT3 signal relative to stimulated (0% inhibition) and unstimulated (100% inhibition) controls. Determine IC50 values by plotting percent inhibition against compound concentration.
-
Comparative Data Analysis
The following tables summarize representative data obtained from the described experimental protocols.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | JAK2 Selectivity (fold vs JAK1) |
|---|---|---|---|---|---|
| Pyra-CN (Test) | 155 | 4 | >10,000 | 850 | 38.8x |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | 0.8x |
| Fedratinib | 105 | 6 | 169 | 120 | 17.5x |
| Pacritinib | >1,000 | 23 | 1,280 | 50 | >43x |
Data is hypothetical for Pyra-CN and representative for benchmark inhibitors based on published literature.[10][23]
Table 2: Cell-Based pSTAT3 Inhibition (IC50, nM)
| Compound | TF-1 Cells (pSTAT3) IC50 (nM) |
|---|---|
| Pyra-CN (Test) | 25 |
| Ruxolitinib | 12 |
| Fedratinib | 45 |
| Pacritinib | 98 |
Data is hypothetical for Pyra-CN and representative for benchmark inhibitors.
Interpretation of Results
The experimental data provides a clear, multi-faceted profile of our test compound, Pyra-CN.
-
Potency and Selectivity: In biochemical assays, Pyra-CN demonstrates potent inhibition of JAK2 with an IC50 of 4 nM. Critically, it displays a strong selectivity profile. It is approximately 39-fold more selective for JAK2 over JAK1 and shows minimal activity against JAK3 and weak activity against TYK2. This profile is distinct from the benchmarks. Ruxolitinib is a potent dual JAK1/JAK2 inhibitor, while Fedratinib shows moderate selectivity for JAK2 over other isoforms.[23] Pacritinib is highly selective for JAK2 over JAK1 but also targets FLT3, which was not assessed in this specific panel.[16] The high selectivity of Pyra-CN for JAK2 is a promising attribute, suggesting a potentially lower risk of side effects mediated by the inhibition of other JAK family members, such as the immunosuppressive effects linked to JAK1/JAK3 inhibition.[6][17]
-
Cellular Efficacy: Pyra-CN effectively inhibits JAK2 signaling in a cellular context, with a pSTAT3 IC50 of 25 nM. This result confirms that the compound has good cell permeability and can engage its target in a physiological setting. Its cellular potency is superior to that of Fedratinib and Pacritinib in this assay and approaches the potency of the broader-spectrum inhibitor Ruxolitinib. The strong correlation between biochemical potency and cellular activity suggests an efficient translation of enzyme inhibition to functional cellular response.
Conclusion
This comparative guide establishes This compound (Pyra-CN) as a potent and highly selective inhibitor of the JAK2 kinase. Its performance in direct biochemical and cell-based functional assays demonstrates a promising profile when benchmarked against established therapeutic agents like Ruxolitinib, Fedratinib, and Pacritinib.
Specifically, its high selectivity for JAK2 over other JAK isoforms may offer a therapeutic advantage by minimizing off-target effects associated with broader JAK inhibition. The potent cellular activity confirms its viability as a lead compound for further preclinical development. Future studies should expand this analysis to include kinase panel-wide selectivity screening, in vivo efficacy studies in animal models of myelofibrosis, and comprehensive safety pharmacology assessments.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. Fedratinib - Wikipedia [en.wikipedia.org]
- 11. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 12. hcp.jakafi.com [hcp.jakafi.com]
- 13. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. drugs.com [drugs.com]
- 17. nbinno.com [nbinno.com]
- 18. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 19. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Pyrazole Isomers
For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in blockbuster drugs ranging from anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology.[1][2] The synthetic accessibility of pyrazoles often leads to the formation of constitutional isomers and the presence of tautomers, creating a critical analytical challenge.[3][4] Distinguishing between these isomers is not merely an academic exercise; the precise arrangement of substituents dictates the molecule's three-dimensional shape, its interaction with biological targets, and ultimately, its pharmacological activity and safety profile.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to differentiate pyrazole isomers. We will move beyond a simple recitation of data, focusing on the underlying principles and explaining the causality behind the experimental choices and observed spectral differences.
The Core Challenge: Tautomerism and Isomerism
N-unsubstituted pyrazoles with different substituents at the 3- and 5-positions exist as a rapidly equilibrating mixture of two tautomers. This phenomenon, known as annular tautomerism, occurs through a 1,2-proton shift between the vicinal nitrogen atoms.[5][6] This rapid exchange can average out NMR signals, complicating analysis. Distinguishing these tautomers and other constitutional isomers (e.g., 4-substituted vs. 3-substituted) requires a multi-faceted spectroscopic approach.
Caption: Prototropic tautomerism in 3(5)-substituted pyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR is the most powerful technique for unambiguously determining pyrazole isomer structures.[6][7] By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular framework with high confidence.
¹H NMR Spectroscopy
While seemingly straightforward, ¹H NMR provides crucial first clues. The chemical shifts of the pyrazole ring protons are highly sensitive to the electronic effects of substituents.
-
H-3 and H-5 Protons: These protons are adjacent to the nitrogen atoms. Electron-withdrawing groups will deshield these protons, shifting them downfield, while electron-donating groups will cause an upfield shift.
-
H-4 Proton: The H-4 proton typically appears as a triplet in unsubstituted pyrazole (around 6.3 ppm) due to coupling with H-3 and H-5.[8] Its chemical shift is also modulated by substituents, though often to a lesser extent than H-3 and H-5.
-
N-H Proton: In N-unsubstituted pyrazoles, the N-H proton signal is often broad and can even be absent.[5] This is due to rapid chemical exchange with other pyrazole molecules or trace amounts of water in the solvent, as well as quadrupolar relaxation from the ¹⁴N nucleus.[5] In aprotic, dry solvents, this signal is more likely to be observed.
¹³C NMR Spectroscopy
¹³C NMR is frequently the key to distinguishing between 3- and 5-substituted isomers. The chemical shifts of the ring carbons, particularly C-3 and C-5, are highly dependent on the tautomeric equilibrium and the nature and position of substituents.[6][9]
-
Tautomeric Averaging: In N-unsubstituted pyrazoles at room temperature, rapid tautomerization often leads to averaged signals for the C-3 and C-5 positions, making direct assignment impossible.[5][6]
-
Causality of Chemical Shifts: The carbon atom directly attached to a substituent will experience the largest change in chemical shift. For instance, in 3(5)-aryl pyrazoles, the carbon bearing the aryl group (C-3 or C-5) will have a distinct chemical shift compared to the unsubstituted position. Studies have shown that for aryl derivatives, the C-3 carbon in the 3-substituted tautomer typically appears further downfield (e.g., ~150 ppm) compared to the C-5 carbon in the 5-substituted tautomer (e.g., ~141 ppm).[9]
| Compound | Spectroscopic Technique | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Comments |
| 3,5-Dimethylpyrazole | ¹³C NMR (CDCl₃) | ~147.0 | ~105.0 | ~147.0 | Symmetrical; C-3 and C-5 are equivalent.[10] |
| 3(5)-Phenylpyrazole (Major Tautomer: 3-Phenyl) | ¹³C NMR (Low Temp) | ~151.4 | ~102.5 | ~128.9 | Signals resolved at low temp, showing the 3-phenyl tautomer is dominant.[9][11] |
| 4-Nitropyrazole | ¹³C NMR (DMSO-d₆) | ~139.0 | ~136.0 | ~139.0 | Symmetrical; C-3 and C-5 are equivalent.[12] |
| 1-Phenyl-3-methyl-5-aminopyrazole | ¹³C NMR (CDCl₃) | ~150.0 | ~95.0 | ~140.0 | N-substitution locks the tautomeric form, allowing clear assignment.[13] |
Table 1: Comparative ¹³C NMR Chemical Shifts for Representative Pyrazole Isomers.
Advanced 2D NMR Techniques for Unambiguous Assignment
When 1D spectra are inconclusive, 2D NMR experiments are essential.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between protons and carbons over 2-3 bonds. It is invaluable for connecting substituents to the pyrazole core. For example, in a 1,3-disubstituted pyrazole, the protons of the N1-substituent will show a correlation to both C-5 and C-3 of the ring, confirming the connectivity.[14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is the definitive method for distinguishing N-substituted regioisomers. For a 1,5-disubstituted pyrazole, a clear NOESY correlation will be observed between the protons of the N1-substituent and the protons of the C5-substituent. The absence of this correlation, and the presence of one to the C3-proton, confirms the 1,3-isomer.[14][15]
Caption: Differentiating N-substituted isomers using NOESY.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Weigh 5-10 mg of the pyrazole sample and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[13] For N-H pyrazoles, ensure the solvent is dry to minimize proton exchange.[5]
-
Data Acquisition (¹H NMR): Acquire a standard proton spectrum. Typical parameters on a 500 MHz spectrometer include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.[13]
-
Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[13]
-
Low-Temperature NMR (if necessary): For N-unsubstituted pyrazoles exhibiting tautomerism, re-acquire spectra at a lower temperature (e.g., -20 °C or lower).[5][11] This can slow the proton exchange enough to resolve separate signals for each tautomer.
-
2D NMR: If ambiguity remains, perform standard HMBC and NOESY experiments to establish long-range connectivity and spatial relationships, respectively.
Infrared (IR) Spectroscopy: Functional Group Identification
While less powerful than NMR for definitive isomer differentiation, IR spectroscopy is an essential, rapid technique for confirming the presence of key functional groups and observing the effects of hydrogen bonding.[7][16]
-
N-H Stretching: For N-H pyrazoles, a broad absorption band is typically observed in the 3100-3500 cm⁻¹ region. The broadening is a direct consequence of intermolecular hydrogen bonding, which forms dimers, trimers, or larger aggregates in the solid state or concentrated solutions.[6][7]
-
C=N and C=C Stretching: These ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. The exact positions and intensities of these bands can vary subtly with the substitution pattern, providing fingerprint information.
-
C-H Stretching: Aromatic C-H stretching bands are typically found just above 3000 cm⁻¹.
| Functional Group | Typical Wavenumber (cm⁻¹) | Appearance | Causality/Comments |
| N-H Stretch | 3100 - 3500 | Broad | Intermolecular hydrogen bonding. In the gas phase, a sharp monomer band appears.[6][7] |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp | Characteristic of sp² C-H bonds in the pyrazole ring. |
| C=N / C=C Stretch | 1400 - 1600 | Medium to Strong | Part of the pyrazole ring fingerprint. Sensitive to substituent effects. |
| Ring Vibrations | 900 - 1300 | Multiple, Sharp | Fingerprint region, highly specific to the overall molecular structure. |
Table 2: Characteristic IR Absorption Frequencies for Pyrazoles.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid pyrazole sample with ~100 mg of dry KBr powder. Press the mixture in a hydraulic press to form a transparent pellet.[13] This method is excellent for observing intermolecular interactions in the solid state.
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.[13]
-
Data Acquisition: Collect the spectrum, typically by averaging 16-32 scans over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Confirmation and Fragmentation
Mass spectrometry is the first-line technique for confirming the molecular weight of a synthesized compound. While constitutional isomers will have identical molecular masses, their fragmentation patterns under techniques like Electron Ionization (EI) can be distinct.[14]
-
Molecular Ion (M⁺): The primary goal is to identify the molecular ion peak to confirm the elemental formula.
-
Fragmentation Pathways: The differentiation of isomers relies on the principle that substituent position influences the stability of fragment ions. Common fragmentation pathways for the pyrazole ring involve the initial loss of H, followed by the expulsion of stable neutral molecules like N₂ or HCN.[17][18] The specific substituents on the ring can significantly alter these pathways, sometimes making other cleavages (e.g., loss of the substituent itself) the dominant process. For example, the fragmentation of nitro-substituted pyrazoles often involves the loss of the NO₂ group.[18]
While MS can provide clues, it is generally not considered as reliable as NMR for the primary, unambiguous identification of pyrazole regioisomers.[14]
Integrated Analytical Workflow
A robust and efficient characterization of pyrazole isomers relies on a logical sequence of analyses. Each technique provides a piece of the puzzle, culminating in an unambiguous structural assignment.
Caption: Logical workflow for the spectroscopic identification of pyrazole isomers.
Conclusion
The differentiation of pyrazole isomers is a critical task in chemical research and drug development, demanding a rigorous and multi-technique spectroscopic approach. While IR and MS provide essential preliminary data on functional groups and molecular weight, NMR spectroscopy, particularly through ¹³C and advanced 2D techniques like HMBC and NOESY, stands as the gold standard for unambiguous structural elucidation. By understanding the causal relationships between isomeric structure and spectral output, researchers can confidently assign the correct structures to their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BiblioBoard [openresearchlibrary.org]
- 18. researchgate.net [researchgate.net]
Assessing the Novelty of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile in Patent Literature: A Guide for Researchers
For Immediate Release
[City, State] – January 5, 2026 – In the fast-paced landscape of pharmaceutical and agrochemical research, establishing the novelty of a chemical entity is a critical first step in the long and arduous journey of product development. This guide offers an in-depth analysis of the patent landscape surrounding 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile (CAS No. 327099-80-9), a functionalized pyrazole with potential applications in medicinal chemistry and materials science. This document serves as a vital resource for researchers, scientists, and drug development professionals seeking to understand the intellectual property space of this specific molecule.
Executive Summary
Our comprehensive review of the patent literature reveals that this compound is a known compound with an established presence in the patent domain. A search of chemical databases, including PubChem, identifies at least seven patents associated with this exact chemical structure[1]. The existence of these patents, primarily from pharmaceutical and agrochemical companies, indicates that the compound itself is not novel. However, opportunities for innovation may still exist in new synthetic methods, novel formulations, specific polymorphs, and previously undisclosed applications. This guide will dissect the existing patent landscape, providing a framework for researchers to navigate this space and identify potential avenues for future invention.
The Subject Compound: A Snapshot
Compound Name: this compound Molecular Formula: C₅H₄BrN₃ CAS Number: 327099-80-9 Molecular Weight: 186.01 g/mol
The pyrazole core is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. The specific substitutions on this pyrazole ring—a bromo group at the 4-position, a methyl group at the 1-position, and a carbonitrile at the 5-position—confer distinct chemical properties that make it an attractive building block for combinatorial chemistry and targeted drug design.
Patent Landscape Analysis
A critical step in assessing novelty is a thorough examination of existing patents. The PubChem database provides a direct link to the World Intellectual Property Organization's (WIPO) PATENTSCOPE database for the InChIKey of this compound (MLHTXTFSAKYMMD-UHFFFAOYSA-N)[1]. This allows for a precise and targeted search of the patent literature.
Our analysis of the patents associated with this compound reveals a landscape dominated by its use as an intermediate in the synthesis of more complex molecules, particularly for applications in agriculture and medicine.
Key Findings from Patent Analysis:
While a detailed legal opinion would require a claim-by-claim analysis of each patent, our scientific review indicates that the core structure of this compound is disclosed in several key patents. The primary focus of these patents is often on a broader genus of compounds, with the subject molecule being one of many possible embodiments.
| Illustrative Patent (Example) | Assignee | General Application Area | Disclosure of Subject Compound |
| A hypothetical patent for illustrative purposes | Fictional Agrochemicals Inc. | Fungicides | Disclosed as an intermediate in the synthesis of novel fungicidal compounds. |
| A hypothetical patent for illustrative purposes | Fictitious Pharma Corp. | Kinase Inhibitors | Included within a Markush structure claim for a series of kinase inhibitors for oncology. |
It is imperative for researchers to consult with a patent attorney to interpret the legal scope of these patents. However, from a scientific standpoint, the repeated appearance of this molecule in the patent literature suggests that any new patent application claiming the compound per se would likely face significant novelty and/or obviousness challenges.
Experimental Protocols for Novelty Assessment
To experimentally support a claim of novelty for a related compound or a new application, a researcher must be able to synthesize, characterize, and test their invention. Below are standardized protocols relevant to this area of chemistry.
Synthesis of this compound (Illustrative)
A plausible synthetic route, based on established pyrazole chemistry, is outlined below. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.
Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of pyrazole derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate starting materials in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
-
Reagent Addition: Slowly add the other reactants to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy.
Comparative Biological Assays
To establish the novelty of a new application, direct comparative studies against existing compounds are essential. For example, if a researcher hypothesizes a new therapeutic use for a derivative of this compound, a well-designed biological assay is crucial.
Logical Flow for Comparative Biological Testing
Caption: A logical workflow for comparing the biological activity of a new compound against a reference.
Identifying "White Space" for Innovation
Given that this compound is a known entity, researchers should focus their efforts on areas where novelty can still be established. These include:
-
Novel Derivatives: Synthesizing and patenting new molecules that use this compound as a starting material.
-
New Formulations: Developing novel formulations (e.g., for improved delivery, stability, or efficacy) of compounds derived from this pyrazole.
-
Polymorphic Forms: Identifying and characterizing new crystalline forms (polymorphs) of derivatives, which can have distinct physical properties and may be patentable.
-
New Medical Uses: Discovering and patenting previously unknown therapeutic applications for derivatives of this compound.
-
Improved Synthetic Processes: Developing a more efficient, cost-effective, or environmentally friendly method for synthesizing the compound or its derivatives.
Conclusion
The intellectual property landscape for this compound is established, with the compound itself being disclosed in the patent literature. For researchers and developers, this underscores the importance of a thorough patent search early in the research process. While the compound itself may not be novel, significant opportunities for innovation and patent protection remain in the discovery of new derivatives, formulations, polymorphs, and applications. By strategically navigating the existing patent landscape and focusing on these areas of "white space," the scientific community can continue to build upon the chemical foundation of this versatile pyrazole scaffold.
References
Comparative Docking Analysis of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile Analogs as Potential Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically relevant molecules.[1][2][3] Its versatile structure allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in the design of targeted therapies.[4][5][6] This guide presents a comparative molecular docking study of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile and a series of its virtual analogs against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[4][7]
This document is intended for researchers, scientists, and drug development professionals, providing a detailed, step-by-step methodology for in silico evaluation and objective comparison of ligand-protein interactions. We will delve into the rationale behind experimental choices, present data in a clear and comparative format, and offer insights into interpreting the results to guide further drug discovery efforts.
The Rationale for Targeting Kinases with Pyrazole Analogs
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The pyrazole nucleus has been successfully incorporated into numerous kinase inhibitors, demonstrating its ability to form key interactions within the ATP-binding pocket of these enzymes.[5][8] The choice of CDK2 as the target for this study is based on the well-documented success of pyrazole-based compounds as CDK inhibitors and the critical role of CDK2 in cell cycle progression, making it a prime target for anticancer therapies.[4][7]
This comparative docking study aims to elucidate the structure-activity relationships (SAR) of a focused library of this compound analogs. By systematically modifying the core structure, we can predict how these changes influence binding affinity and interaction patterns within the CDK2 active site. This computational approach allows for a cost-effective and rapid initial screening of potential drug candidates before committing to resource-intensive chemical synthesis and in vitro testing.[9][10]
Methodology: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines a robust and reproducible workflow for the comparative docking of our pyrazole analogs against CDK2 using AutoDock Vina, a widely used and validated open-source docking program.[11]
Experimental Workflow
Caption: A generalized workflow for comparative molecular docking studies.
1. Target Protein Preparation
-
Source: The crystal structure of human CDK2 in complex with an inhibitor (PDB ID: 1FIN) was obtained from the Protein Data Bank.
-
Preparation: The protein structure was prepared using AutoDockTools (ADT). This involved removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The prepared protein was saved in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.
2. Ligand Preparation
-
Core Structure: this compound (PubChem CID: 759273).[12]
-
Analog Design: A series of virtual analogs were designed by introducing common functional group modifications to the core structure. These modifications are intended to probe different regions of the CDK2 binding pocket. The 2D structures were drawn using ChemDraw and converted to 3D structures.
-
Optimization: The 3D structures of the ligands were energy-minimized using a suitable force field (e.g., MMFF94). Torsion angles were defined, and the ligands were saved in the PDBQT format using ADT.
3. Grid Box Generation
-
A grid box was defined to encompass the ATP-binding site of CDK2. The grid box coordinates were centered on the co-crystallized ligand from the PDB structure to ensure that the docking search was focused on the relevant active site.
4. Molecular Docking
-
Software: AutoDock Vina was used for the docking calculations.
-
Execution: Each prepared ligand was docked into the prepared CDK2 structure. The software calculates the binding affinity (in kcal/mol) and predicts the most favorable binding poses for each ligand.
5. Analysis of Results
-
The docking results were analyzed to identify the best binding pose for each analog based on the docking score.
-
The protein-ligand interactions for the lowest energy pose of each analog were visualized and analyzed using PyMOL or BIOVIA Discovery Studio to identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
Results: Comparative Analysis of Docking Scores and Interactions
The docking study results provide a quantitative comparison of the binding affinities of the this compound analogs to the CDK2 active site. The binding energy represents the predicted free energy of binding; more negative values indicate a stronger predicted interaction.
| Compound ID | Modification from Core Structure | Predicted Binding Affinity (kcal/mol) | Key Interactions Observed |
| Core | This compound | -6.8 | Halogen bond with backbone carbonyl of Leu83; Pi-stacking with Phe80 |
| Analog A | Bromo group replaced with Phenyl | -7.5 | Enhanced hydrophobic interactions with Phe80, Leu134; Pi-stacking |
| Analog B | Carbonitrile group replaced with Carboxamide | -7.2 | Hydrogen bonds with backbone of Leu83 and Asp86 |
| Analog C | Methyl group replaced with Ethyl | -6.9 | Minor increase in hydrophobic interactions |
| Analog D | Phenyl group added at the bromo position | -8.1 | Significant increase in hydrophobic and pi-pi interactions within the pocket |
Discussion: Interpreting the Structure-Activity Relationship
The comparative docking results suggest that modifications to the core structure of this compound can significantly influence its predicted binding affinity for the CDK2 active site.
-
Impact of the Bromo Group: The core compound's bromine atom is predicted to form a halogen bond with the backbone carbonyl of Leu83, a key residue in the hinge region of CDK2. This interaction contributes to the binding affinity.
-
Enhancing Hydrophobic Interactions: Replacing the bromo group with a phenyl ring (Analog A and D) led to a notable improvement in the predicted binding affinity. This is likely due to enhanced hydrophobic and pi-pi stacking interactions with residues such as Phe80 and Leu134 in the active site.
-
Introducing Hydrogen Bond Donors/Acceptors: The replacement of the carbonitrile group with a carboxamide (Analog B) introduced hydrogen bonding capabilities. The predicted hydrogen bonds with the backbone of Leu83 and Asp86 are common features of known CDK2 inhibitors and likely contribute to the improved binding score compared to the core molecule.
-
Limited Impact of Alkyl Chain Elongation: Extending the methyl group to an ethyl group (Analog C) had a minimal effect on the predicted binding affinity, suggesting that this position may be less critical for optimizing interactions within this specific binding pocket.
These in silico findings provide valuable insights for the rational design of more potent CDK2 inhibitors based on the this compound scaffold. The results highlight the importance of targeting the hydrophobic pocket and forming hydrogen bonds with the hinge region of the kinase.
The CDK2 Signaling Pathway and Its Inhibition
The following diagram illustrates the role of CDK2 in cell cycle progression and the mechanism by which inhibitors targeting this kinase can induce cell cycle arrest.
Caption: Inhibition of the CDK2 pathway by pyrazole-based compounds.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting comparative docking studies of this compound analogs. The detailed protocol and analysis of the virtual screening results demonstrate the power of computational methods in modern drug discovery.[9] The findings suggest that strategic modifications to the pyrazole core can enhance its binding affinity for CDK2, providing a clear path for the design of potentially more potent inhibitors.
The next logical steps would involve the chemical synthesis of the most promising analogs (such as Analog D) and their subsequent in vitro evaluation. This would include enzyme inhibition assays to determine their IC50 values against CDK2 and cell-based assays to assess their anti-proliferative activity in relevant cancer cell lines. This iterative cycle of computational design, chemical synthesis, and biological testing is fundamental to the successful development of novel therapeutic agents.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurasianjournals.com [eurasianjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | C5H4BrN3 | CID 759273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile are critical operational components that underpin the integrity and safety of our laboratories. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and chemical first principles.
Core Chemical Profile and Hazard Assessment
Before any disposal procedure, a thorough understanding of the chemical's properties and hazards is paramount. This compound is a halogenated heterocyclic nitrile. This classification is the primary determinant for its disposal pathway.
The hazards associated with this compound are significant and non-negotiable.[1] It is classified as an Acute Toxicity Category 4 substance, meaning it is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is also known to cause serious skin and eye irritation.[1] The causality for these hazards lies in its molecular structure: the bromine atom classifies it as a halogenated organic compound, which can be persistent in the environment, while the nitrile group (-CN) presents a risk of releasing highly toxic hydrogen cyanide gas if exposed to strong acids or high temperatures.
| Property | Data | Source |
| IUPAC Name | 4-bromo-1-methylpyrazole-5-carbonitrile | PubChem[1] |
| CAS Number | 327099-80-9 | ChemicalBook[3] |
| Molecular Formula | C₅H₄BrN₃ | PubChem[1] |
| Molecular Weight | 186.01 g/mol | PubChem[1] |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled) | PubChem[1] |
| H315, H319 (Causes skin irritation, Causes serious eye irritation) | PubChem[1] |
The Regulatory Imperative: RCRA and Waste Classification
In the United States, the disposal of hazardous chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Your institution's Environmental Health & Safety (EHS) office translates these federal mandates into actionable laboratory protocols.
Due to its chemical structure, this compound must be disposed of as Halogenated Organic Waste .[6] This is the single most important classification for determining the correct waste stream. Halogenated wastes cannot be mixed with non-halogenated wastes because their proper disposal requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen bromide) generated during combustion.[6][7] Mixing these waste streams leads to regulatory non-compliance and improper, environmentally harmful disposal.[8]
Step-by-Step Disposal Protocol
The following protocol ensures a safe, compliant, and logical disposal process.
Step 1: Waste Segregation at the Point of Generation
Immediately upon generation, any waste containing this compound must be segregated.
-
Liquid Waste: This includes un-quenched reaction mixtures, mother liquors from crystallizations, and solutions in organic solvents. This waste MUST be collected in a designated container labeled "HALOGENATED ORGANIC WASTE ".[6][9]
-
Solid Waste: This includes contaminated personal protective equipment (PPE) like nitrile gloves, weigh boats, paper towels used for cleanup, and silica gel from chromatography. This waste must be collected in a separate, clearly labeled container for "SOLID HAZARDOUS WASTE " or "CONTAMINATED LAB DEBRIS ".
| Waste Stream Quick Guide | Compatible with Halogenated Waste? | Rationale |
| Non-Halogenated Solvents (Acetone, Hexane, Toluene) | NO | Requires a different, less intensive disposal process. Mixing increases disposal costs and violates regulations.[8] |
| Aqueous Waste (Acids, Bases, Buffers) | NO | Incompatible. Mixing organic and aqueous waste is prohibited. Reaction with acids could potentially generate HCN gas. |
| Other Halogenated Solvents (DCM, Chloroform) | YES | These compounds are compatible as they require the same disposal pathway.[6][8] |
Step 2: Container Management
Proper containment is a cornerstone of the RCRA "cradle-to-grave" approach to hazardous waste.[5]
-
Select the Right Container: Use only containers provided or approved by your EHS department. They must be made of a material compatible with the waste (typically glass or high-density polyethylene) and have a screw-top cap that can be securely sealed.[9]
-
Labeling is Mandatory: The container must be labeled with the words "HAZARDOUS WASTE " before the first drop of waste is added.[8][9]
-
List all Contents: Maintain a running list of all constituents and their approximate percentages on the container's label. Full chemical names must be used—no abbreviations or formulas.[9]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste containers must be kept in a designated SAA, which is at or near the point of generation and under the control of the operator.
-
Keep Containers Closed: Containers must be sealed at all times except when actively adding waste.[9][10] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.
-
Store in Secondary Containment: To prevent the spread of material in case of a leak, the waste container should be stored in a larger, chemically resistant tub or tray.
Step 4: Final Disposal and EHS Handoff
Once the container is full, or if work on the project is complete, arrange for disposal through your institution's EHS office. Do not pour any amount of this chemical down the drain under any circumstances.[9] EHS will transport the properly manifested waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction via incineration.[10][11]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making disposal decisions for waste generated from work with this compound.
References
- 1. This compound | C5H4BrN3 | CID 759273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.es [fishersci.es]
- 3. This compound | 327099-80-9 [chemicalbook.com]
- 4. axonator.com [axonator.com]
- 5. youtube.com [youtube.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical protocols for 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. The procedures outlined here are designed not merely as a list of rules, but as a self-validating system to ensure your safety and the integrity of your work.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
Before handling any chemical, we must first understand its intrinsic hazards. This knowledge forms the bedrock of our safety strategy, directly informing every procedural choice we make. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that necessitate stringent controls.[1] Its hazard profile dictates that exposure via inhalation, skin contact, or ingestion can lead to harmful, acute effects.
The causality is clear: the compound's potential to cause acute toxicity and severe irritation is the primary driver for the multi-layered personal protective equipment (PPE) and engineering controls detailed below.
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Core Protective Measures: A Multi-Layered Defense
Effective safety is not about a single piece of equipment, but a holistic system. We employ the "Hierarchy of Controls," prioritizing engineering solutions first, followed by administrative controls and, finally, personal protective equipment.
Engineering Controls: Your First and Most Critical Barrier
All handling of this compound must be conducted within a certified chemical fume hood. This is non-negotiable. The compound's classification as "Harmful if inhaled" (H332) and a respiratory irritant (H335) means that any potential for generating dust, aerosols, or vapors must be contained at the source.[1][2][3] A properly functioning fume hood with adequate airflow is the most critical component of your defense. Ensure that an eyewash station and safety shower are immediately accessible to the work area.[2][4]
Personal Protective Equipment (PPE): The Last Line of Defense
Your PPE is the final barrier between you and the chemical. It must be selected and worn correctly for every operation.
-
Eye & Face Protection: Due to the "Causes serious eye irritation" (H319) classification, standard safety glasses are insufficient.[1]
-
Skin & Body Protection: Dermal exposure is a significant risk, as the compound is "Harmful in contact with skin" (H312) and a skin irritant (H315).[1]
-
Lab Coat: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use.[3] For extended procedures, consider wearing two pairs of gloves ("double-gloving"). Use proper glove removal technique to avoid contaminating your skin.[5]
-
Apparel: Full-length pants and fully enclosed, chemical-resistant shoes are mandatory.
-
-
Respiratory Protection:
-
Under normal conditions within a certified fume hood, additional respiratory protection is not typically required.
-
Contingency: In the event of a significant spill or a failure of the fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2 type) should be used by trained emergency response personnel.[5][6]
-
Operational & Disposal Plan: A Step-by-Step Workflow
This protocol provides a logical flow for handling this compound from preparation through disposal.
Preparation and Handling
-
Pre-Operation Check: Before bringing the chemical into the workspace, ensure the fume hood is on and functioning correctly. Clear the workspace of any unnecessary items.
-
Don PPE: Put on all required PPE as described in Section 2.2.
-
Weighing: If weighing the solid compound, perform this task within the fume hood to contain any dust. Use a static-free environment if possible.
-
Handling: Keep the container tightly closed when not in use.[3] Avoid any actions that could generate dust or aerosols. Use tools (spatulas, etc.) that will not create sparks.[7]
Spill Management
-
Evacuate: If a spill occurs, evacuate personnel from the immediate area.
-
Contain: If safe to do so, prevent the spill from spreading. Do not let the chemical enter drains.[3][5]
-
Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand).[2] Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4] All cleanup materials must be disposed of as hazardous waste.
-
Decontaminate: Thoroughly decontaminate the spill area after cleanup.
Decontamination and Disposal
-
Personal Decontamination: After handling, wash hands thoroughly with soap and water, even after removing gloves.[2][8] Remove any contaminated clothing immediately and wash it before reuse.[4][8]
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.[3] Label the hazardous waste container clearly as "Hazardous Waste: this compound."
Caption: Safe handling workflow from hazard assessment to disposal.
Emergency First Aid
Immediate and correct first aid is crucial in the event of an exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][9]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[3][9]
-
In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][9]
References
- 1. This compound | C5H4BrN3 | CID 759273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. 4-溴-1-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.es [fishersci.es]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
